4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine
Description
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Properties
IUPAC Name |
4-chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c1-18-9-4-2-8(3-5-9)11-6-10-12(14)15-7-16-13(10)17-11/h2-7H,1H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGVARUTGQCQHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(N2)N=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00632507 | |
| Record name | 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00632507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173459-03-5 | |
| Record name | 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00632507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Structural Elucidation and Confirmation of 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine
Abstract
This in-depth technical guide provides a comprehensive framework for the structural elucidation and confirmation of the novel heterocyclic compound, 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine. The pyrrolo[2,3-d]pyrimidine core is a significant scaffold in medicinal chemistry, often found in kinase inhibitors and other therapeutic agents[1][2][3]. Therefore, unambiguous structural verification is a critical step in the drug discovery and development process. This document outlines a multi-technique analytical approach, integrating mass spectrometry, nuclear magnetic resonance spectroscopy, infrared spectroscopy, and single-crystal X-ray diffraction. Each section details not only the experimental protocols but also the underlying scientific rationale for their application, providing researchers, scientists, and drug development professionals with a robust, self-validating workflow for characterizing this and similar molecular entities.
Introduction: The Pyrrolo[2,3-d]pyrimidine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine ring system is a purine isostere of significant interest in pharmaceutical research. Its unique electronic and structural properties make it a versatile building block for designing targeted therapies[1][2]. The title compound, this compound, incorporates three key features: the pyrrolopyrimidine core, a reactive chloro-substituent at the 4-position, and a methoxyphenyl group at the 6-position. The chlorine atom serves as a key synthetic handle for nucleophilic substitution, allowing for the introduction of various functional groups to modulate biological activity[1]. The methoxyphenyl moiety can influence solubility, metabolic stability, and receptor binding interactions.
Given the potential for isomeric substitution and unexpected reaction pathways during synthesis, a rigorous and orthogonal analytical strategy is paramount. This guide will walk through a logical progression of experiments designed to build a complete and validated structural picture of the target molecule.
The Elucidation Workflow: A Multi-Pronged Approach
The structural elucidation of a novel compound is akin to solving a complex puzzle. Each analytical technique provides a unique piece of information, and only by combining them can the full picture be revealed. Our approach begins with determining the molecular formula and elemental composition, followed by piecing together the molecular framework through connectivity data, and finally, confirming the three-dimensional arrangement of atoms.
Caption: A logical workflow for the structural elucidation of a novel small molecule.
Mass Spectrometry: Defining the Molecular Boundaries
The first step in characterizing any new molecule is to determine its exact mass and molecular formula. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: We choose HRMS over standard-resolution MS because the ability to measure mass to four or five decimal places allows for the calculation of a unique elemental composition. This is critical for distinguishing between isobaric compounds (molecules with the same nominal mass but different atomic compositions). For a molecule like this compound, the presence of chlorine and multiple nitrogen atoms makes this precision essential. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides an immediate and powerful validation point for the presence of a single chlorine atom.
Protocol: HRMS Analysis via ESI-TOF
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid promotes protonation, leading to the formation of the [M+H]⁺ ion.
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Acquisition Parameters:
-
Ionization Mode: Positive Ion Electrospray (ESI+).
-
Mass Range: 100-1000 m/z.
-
Capillary Voltage: 3500 V.
-
Source Temperature: 120°C.
-
Data Acquisition: Centroid mode.
-
-
Data Analysis:
-
Identify the monoisotopic mass of the [M+H]⁺ ion.
-
Observe the A+2 peak corresponding to the ³⁷Cl isotope, which should be approximately one-third the intensity of the monoisotopic [M]⁺ peak.
-
Use the instrument's software to calculate the elemental composition based on the exact mass and compare it to the theoretical value.
-
Expected Data Summary
| Parameter | Theoretical Value | Observed Value (Hypothetical) |
|---|---|---|
| Molecular Formula | C₁₃H₁₀ClN₃O | C₁₃H₁₀ClN₃O |
| Exact Mass [M] | 259.0512 | - |
| [M+H]⁺ (³⁵Cl) | 260.0585 | 260.0583 |
| [M+H]⁺ (³⁷Cl) | 262.0556 | 262.0554 |
| Isotope Ratio (A/A+2) | ~3:1 | ~3:1 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Expertise & Experience: While HRMS gives us the molecular formula, it doesn't tell us how the atoms are connected. Tandem MS (MS/MS) provides crucial clues about the molecule's substructure. By selecting the parent ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), we can generate a fragmentation pattern. The fragmentation of pyrimidine derivatives is often dictated by the substituents and can involve characteristic cleavages of the ring system or losses of small neutral molecules.[4][5][6][7][8] Understanding these pathways helps in piecing together the molecular puzzle.
Protocol: MS/MS Fragmentation Analysis
-
Instrumentation: Use a Triple Quadrupole or Quadrupole-TOF (Q-TOF) mass spectrometer.
-
Parent Ion Selection: Isolate the [M+H]⁺ ion (m/z 260.0585) in the first quadrupole.
-
Collision-Induced Dissociation (CID): Introduce an inert gas (e.g., argon) into the collision cell. Ramping the collision energy (e.g., 10-40 eV) allows for the observation of a range of fragment ions.
-
Fragment Ion Analysis: Scan the third quadrupole (or TOF) to detect the resulting fragment ions.
Hypothetical Fragmentation Pathway
Caption: Predicted MS/MS fragmentation of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[9][10] A combination of 1D and 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the carbon skeleton and the placement of substituents.
¹H NMR Spectroscopy
Expertise & Experience: ¹H NMR provides information about the chemical environment, number, and connectivity of protons. For our target compound, we expect to see distinct signals for the aromatic protons on the methoxyphenyl ring, the protons on the pyrrolopyrimidine core, the methoxy group protons, and the N-H proton of the pyrrole ring. The splitting patterns (multiplicity) will reveal which protons are adjacent to each other.
Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of compounds and because its residual solvent peak does not typically overlap with signals of interest. It also allows for the clear observation of exchangeable protons like N-H.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-64 scans.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
Data Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts (δ) and coupling constants (J) to assign the signals to specific protons in the molecule.
Hypothetical ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~12.20 | br s | 1H | N₇-H | Broad signal due to exchange and quadrupole broadening from adjacent nitrogen. |
| ~8.60 | s | 1H | H₂ | Singlet, typical for pyrimidine C₂-H. |
| ~8.10 | d, J ≈ 8.8 Hz | 2H | H₂', H₆' | Protons ortho to the oxygen on the methoxyphenyl ring, deshielded. |
| ~7.10 | d, J ≈ 8.8 Hz | 2H | H₃', H₅' | Protons meta to the oxygen, shielded relative to H₂'/H₆'. |
| ~6.90 | s | 1H | H₅ | Singlet, proton on the pyrrole ring. |
| ~3.85 | s | 3H | -OCH₃ | Characteristic singlet for a methoxy group. |
¹³C NMR and DEPT Spectroscopy
Expertise & Experience: ¹³C NMR provides a map of the carbon skeleton. Combining a broadband-decoupled ¹³C experiment with a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment allows us to differentiate between CH₃, CH₂, CH, and quaternary carbons. This is essential for confirming the number of each type of carbon, which must match the molecular formula derived from HRMS.
Protocol: ¹³C NMR and DEPT-135
-
Sample and Instrument: Use the same sample and spectrometer as for ¹H NMR.
-
Acquisition Parameters:
-
¹³C: Proton-decoupled pulse program (zgpg30). A longer acquisition time and more scans (~1024 or more) are required due to the lower natural abundance of ¹³C.
-
DEPT-135: Standard DEPT-135 pulse program.
-
-
Data Analysis:
-
Correlate the number of signals with the expected number of unique carbons.
-
Use DEPT-135 data to identify CH₃/CH (positive signals) and CH₂ (negative signals). Quaternary carbons are absent in DEPT-135.
-
2D NMR Spectroscopy (COSY, HSQC, HMBC)
Expertise & Experience: 2D NMR is the cornerstone of connectivity analysis.[9]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). This will confirm the A-A'B-B' system of the methoxyphenyl ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to. This allows for the definitive assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is the key experiment for piecing together the entire molecular framework, connecting the methoxyphenyl ring to the pyrrolopyrimidine core and confirming the positions of all substituents. For instance, a correlation from the H₂'/H₆' protons to the C₆ carbon of the pyrimidine ring would confirm their connectivity.
Protocol: 2D NMR
-
Sample and Instrument: Use the same sample and spectrometer.
-
Acquisition: Run standard COSY, HSQC, and HMBC pulse programs. Optimization of the HMBC experiment for an expected long-range coupling constant (e.g., 8 Hz) is recommended.
Key Expected HMBC Correlations
-
N₇-H → C₅, C₆, C₇ₐ: Confirms the pyrrole ring structure.
-
H₂ → C₄, C₇ₐ: Confirms the pyrimidine ring structure.
-
H₂'/H₆' → C₆, C₄': Connects the methoxyphenyl ring to the pyrimidine ring at C₆.
-
-OCH₃ → C₄': Confirms the position of the methoxy group on the phenyl ring.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. While it doesn't provide detailed connectivity information, it serves as an excellent validation tool. For our target compound, we expect to see characteristic absorption bands for N-H stretching, C-H stretching (both aromatic and aliphatic), C=N and C=C stretching within the aromatic rings, and C-O and C-Cl stretching.[11][12][13][14][15]
Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: A standard FT-IR spectrometer equipped with an ATR accessory.
-
Acquisition: Collect the spectrum, typically over a range of 4000-600 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands and assign them to the corresponding functional groups.
Expected Characteristic IR Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2950-2850 | Medium-Weak | Aliphatic C-H Stretch (-OCH₃) |
| ~1620-1580 | Strong | C=N/C=C Ring Stretching |
| ~1250 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |
| ~1030 | Medium | Symmetric C-O-C Stretch |
| ~1100-1000 | Medium | C-Cl Stretch |
| ~750-850 | Strong | Aromatic C-H Bending |
X-ray Crystallography: The Final, Unambiguous Confirmation
Expertise & Experience: While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof.[16][17][18][19][20] This technique determines the precise three-dimensional arrangement of atoms in the solid state, confirming not only the connectivity but also bond lengths, bond angles, and intermolecular interactions. Obtaining suitable crystals is often the rate-limiting step, but the definitive nature of the data makes it an invaluable part of the characterization process.
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically > 50 µm in all dimensions). This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or solvent layering techniques. A good starting point would be slow evaporation from a solvent system like ethanol/water or ethyl acetate/hexanes.
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα) and a sensitive detector.[19]
-
Data Collection: Mount a suitable crystal and collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software. The resulting model will provide the precise atomic coordinates.
Conclusion
The structural elucidation of a novel molecule such as this compound demands a rigorous, multi-faceted analytical strategy. By systematically applying HRMS to define the molecular formula, MS/MS to probe substructures, a suite of 1D and 2D NMR experiments to map atomic connectivity, and FT-IR to confirm functional groups, a self-validating and highly confident structural assignment can be achieved. The final, definitive confirmation is provided by single-crystal X-ray crystallography, which leaves no ambiguity as to the molecule's three-dimensional structure. This comprehensive approach ensures the scientific integrity required for advancing promising compounds in the drug discovery pipeline.
References
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Ali, T. E., et al. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Available at: [Link]
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Unknown. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. Available at: [Link]
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Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
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Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society. Available at: [Link]
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Unknown. (2021). Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. IEEE Xplore. Available at: [Link]
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Unknown. (n.d.). The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Canadian Science Publishing. Available at: [Link]
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Excillum. (n.d.). Small molecule crystallography. Available at: [Link]
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North Carolina State University. (n.d.). Small Molecule X-ray Crystallography. METRIC. Available at: [Link]
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The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Available at: [Link]
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Wlodawer, A., et al. (2013). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]
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Unknown. (2021). H.NMR-Spectrum of Heterocyclic Compound {2}. ResearchGate. Available at: [Link]
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Bottino, F. A., et al. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry. Available at: [Link]
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Unknown. (n.d.). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. The Journal of Organic Chemistry. Available at: [Link]
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Unknown. (2005). [Influence of solvents on IR spectrum of aromatic amines]. PubMed. Available at: [Link]
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Illinois State University. (2015). Infrared Spectroscopy. Available at: [Link]
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Kumar Bandaru, P. P., et al. (2025). Novel Pyrrolo-Pyrimidine Derivatives Bearing Amide Functionality as Potential Anticancer Agents: Synthesis and Molecular Docking Studies. ResearchGate. Available at: [Link]
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Unknown. (2025). Influence of Solvents on IR Spectrum of Aromatic Amines. Request PDF. Available at: [Link]
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Unknown. (2023). Synthesis, Characterization and Biological Evaluation of Some Novel Pyrrolopyrimidine Analogues. ResearchGate. Available at: [Link]
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Unknown. (2025). Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. R Discovery. Available at: [Link]
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Unknown. (n.d.). IR: amines. Available at: [Link]
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Unknown. (n.d.). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Taylor & Francis Online. Available at: [Link]
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LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]
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Unknown. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PubMed Central. Available at: [Link]
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PubChem. (n.d.). 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine. Available at: [Link]
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Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Available at: [Link]
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Unknown. (2025). Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. Scilit. Available at: [Link]
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PubChemLite. (n.d.). 4-chloro-6-methyl-7h-pyrrolo[2,3-d]pyrimidine. Available at: [Link]
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PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. Available at: [Link]
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Spectroscopic data (NMR, IR, MS) for 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine
Introduction: Elucidating the Structure of a Privileged Scaffold
In the landscape of medicinal chemistry, the 7H-pyrrolo[2,3-d]pyrimidine core is a "privileged scaffold," forming the foundation of numerous clinically significant kinase inhibitors.[1][2] Its rigid, planar structure and versatile substitution points make it an ideal starting point for developing targeted therapeutics. The compound this compound is a key intermediate in the synthesis of these advanced molecules. Its precise molecular structure and purity are paramount to the success of subsequent synthetic steps and the ultimate biological activity of the final compounds.
This technical guide provides an in-depth analysis of the essential spectroscopic data required for the unambiguous identification and characterization of this compound. As a self-validating system, the convergence of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive and trustworthy structural confirmation. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical techniques for structural elucidation.
Molecular Formula: C₁₃H₁₀ClN₄O Molecular Weight: 273.70 g/mol
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Framework
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed structure of organic molecules in solution.[3] By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR Spectroscopy
¹H NMR spectroscopy reveals the number and type of hydrogen atoms in a molecule, offering critical insights into the electronic environment and neighboring protons through chemical shifts and coupling patterns.
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or Chloroform-d (CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.[4]
-
Transfer: Filter the solution through a pipette plugged with glass wool into a clean, dry 5 mm NMR tube.[4]
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).[3]
-
Number of Scans (NS): 16-32 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): 2 seconds to allow for full relaxation of protons between pulses.
-
Temperature: Maintain a constant temperature, typically 25 °C, to ensure chemical shift consistency.[5]
-
Predicted data based on analysis of similar structures in DMSO-d₆.[6][7]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Provisional Assignment |
| ~12.30 | br s | - | 1H | NH -7 |
| ~8.65 | s | - | 1H | CH -2 |
| ~7.85 | d | ~8.8 | 2H | Ar-H (ortho to OMe) |
| ~7.10 | d | ~8.8 | 2H | Ar-H (meta to OMe) |
| ~6.95 | s | - | 1H | CH -5 |
| ~3.80 | s | - | 3H | OCH ₃ |
The ¹H NMR spectrum provides a clear signature for the molecule. The downfield broad singlet around 12.30 ppm is characteristic of the pyrrole N-H proton, which is slightly acidic and often exchanges with residual water in the solvent. The pyrimidine C2-H proton appears as a sharp singlet at approximately 8.65 ppm, its downfield shift influenced by the two adjacent electron-withdrawing nitrogen atoms. The C5-H proton of the pyrrole ring resonates as a singlet around 6.95 ppm.
The 4-methoxyphenyl substituent displays a classic AA'BB' system. The two protons ortho to the electron-donating methoxy group are deshielded relative to the meta protons, appearing as a doublet around 7.85 ppm. The two protons meta to the methoxy group appear as a corresponding doublet at a more upfield position, around 7.10 ppm. The sharp singlet at 3.80 ppm, integrating to three protons, is unambiguously assigned to the methoxy group protons.
Caption: Workflow for ¹H NMR spectroscopic analysis.
Carbon (¹³C) NMR Spectroscopy
Providing complementary information to ¹H NMR, ¹³C NMR spectroscopy details the carbon framework of the molecule. Standard spectra are proton-decoupled, meaning each unique carbon atom appears as a single line.
-
Sample Preparation: A more concentrated sample is typically required. Use 25-50 mg of the compound in 0.7 mL of deuterated solvent (e.g., DMSO-d₆).[4]
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) spectrometer equipped for ¹³C detection (e.g., at 101 MHz).
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).[3]
-
Number of Scans (NS): A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance (1.1%) of the ¹³C isotope.
-
Spectral Width (SW): A typical range of 0-200 ppm is used for organic molecules.
-
Predicted data based on analysis of similar structures in DMSO-d₆.[6][8][9]
| Chemical Shift (δ, ppm) | Provisional Assignment |
| ~160.5 | Ar-C -OMe |
| ~152.0 | C -4 |
| ~151.5 | C -7a |
| ~151.0 | C -2 |
| ~130.0 | Ar-C H (ortho to OMe) |
| ~129.5 | C -6 |
| ~124.0 | Ar-C -ipso |
| ~117.0 | C -4a |
| ~114.5 | Ar-C H (meta to OMe) |
| ~101.0 | C -5 |
| ~55.5 | OC H₃ |
The ¹³C NMR spectrum confirms the carbon skeleton. The carbon attached to the methoxy group is the most downfield aromatic carbon (~160.5 ppm). The carbons of the pyrimidine ring (C2, C4, C7a) are found in the characteristic region for nitrogen-containing heterocycles, typically between 150-152 ppm. The remaining aromatic and pyrrole carbons appear in the 101-130 ppm range. The signal for the C-Cl carbon (C4) is expected around 152 ppm. The ipso-carbon of the phenyl ring is often of lower intensity and appears around 124 ppm. Finally, the methoxy carbon provides a distinct upfield signal at approximately 55.5 ppm. Advanced 2D NMR techniques like HSQC and HMBC can be used to definitively correlate each carbon to its attached protons and confirm these assignments.[10]
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[11] It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the built-in clamp. This method requires minimal sample preparation.
-
Alternative (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the sample (ATR unit or KBr pellet holder) in the spectrophotometer. Record the spectrum, typically from 4000 cm⁻¹ to 600 cm⁻¹.[12] A background spectrum should be run first.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic (Ar-H) |
| ~2950-2850 | C-H Stretch | Aliphatic (O-CH₃) |
| ~1610-1580 | C=N / C=C Stretch | Pyrrolo[2,3-d]pyrimidine Ring |
| ~1510 | C=C Stretch | Phenyl Ring |
| ~1250 | C-O Stretch | Aryl-Alkyl Ether |
| ~1100-1000 | C-N Stretch | Aromatic Amine |
| ~830 | C-H Bend | 1,4-Disubstituted Benzene |
| ~750-700 | C-Cl Stretch | Aryl Halide |
The IR spectrum will exhibit several characteristic bands. A peak in the 3100-3000 cm⁻¹ region corresponds to the C-H stretching of the aromatic rings. The aliphatic C-H stretching of the methoxy group will be visible around 2950 cm⁻¹. The highly conjugated pyrrolo[2,3-d]pyrimidine system will show strong C=N and C=C stretching absorptions in the 1610-1580 cm⁻¹ region.[12] The strong band around 1250 cm⁻¹ is indicative of the aryl-alkyl ether C-O stretch. A key band around 830 cm⁻¹ suggests the 1,4-disubstitution pattern on the phenyl ring. Finally, a weaker absorption in the fingerprint region, around 750-700 cm⁻¹, can be attributed to the C-Cl bond.[12]
Caption: Workflow for IR spectroscopic analysis using ATR.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[13] It provides the exact molecular weight of the compound, which is crucial for confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high confidence.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Analyze the sample using a mass spectrometer equipped with an Electrospray Ionization (ESI) source, which is a soft ionization technique suitable for polar, medium-sized organic molecules.[13] This is often coupled with a liquid chromatography (LC) system (LC-MS).
-
Data Acquisition: Infuse the sample solution directly or via LC into the ESI source. Acquire the spectrum in positive ion mode. The mass analyzer can be a quadrupole, time-of-flight (TOF), or Orbitrap.
| m/z (Mass-to-Charge Ratio) | Ion | Comments |
| 274.06 | [M+H]⁺ | Most abundant peak for the ³⁵Cl isotope. |
| 276.06 | [M+H+2]⁺ | Corresponds to the ³⁷Cl isotope. |
| 296.04 | [M+Na]⁺ | Sodium adduct, commonly observed with ESI. |
The primary piece of information from the ESI mass spectrum is the protonated molecular ion, [M+H]⁺. For this compound (C₁₃H₁₀ClN₄O), the expected monoisotopic mass is 273.0570. The ESI-MS spectrum in positive mode will show a base peak at m/z 274.06 ([M+H]⁺).
A critical diagnostic feature is the isotopic pattern for chlorine. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a characteristic isotopic cluster for the molecular ion: a peak for the ³⁵Cl-containing ion (M) and a peak two mass units higher for the ³⁷Cl-containing ion (M+2), with a relative intensity ratio of approximately 3:1.[14] The observation of peaks at m/z 274.06 and 276.06 in this ratio is definitive evidence for the presence of one chlorine atom in the molecule.
Caption: General workflow for LC-MS analysis.
Conclusion: A Triad of Analytical Certainty
The structural elucidation of this compound is robustly achieved through the combined application of NMR, IR, and MS. ¹H and ¹³C NMR spectroscopy meticulously map the carbon-hydrogen framework and confirm the connectivity of the pyrrolo[2,3-d]pyrimidine core and its substituents. IR spectroscopy provides rapid confirmation of the key functional groups, while mass spectrometry validates the molecular weight and elemental formula, with the chlorine isotope pattern serving as a definitive marker. Together, these techniques form a self-validating analytical workflow, ensuring the identity, purity, and structural integrity of this critical synthetic intermediate, thereby empowering confidence in subsequent stages of research and drug development.
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The Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[2,3-d]pyrimidine core, a deazapurine isostere, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to adenine allows it to effectively compete with ATP for the binding sites of numerous enzymes, particularly kinases, leading to a broad spectrum of biological activities. This guide provides a comprehensive overview of the pyrrolo[2,3-d]pyrimidine scaffold's significance in drug discovery, delving into its diverse pharmacological applications, the underlying mechanisms of action of key derivatives, and the experimental workflows used to assess their biological activity. From potent kinase inhibitors in oncology and autoimmune diseases to novel antimicrobial and antiviral agents, this scaffold continues to be a fertile ground for the development of innovative therapeutics.
Introduction: The Rise of a Privileged Scaffold
The pyrrolo[2,3-d]pyrimidine nucleus, also known as 7-deazapurine, is a heterocyclic aromatic compound that has garnered immense interest in pharmaceutical research. Its structural similarity to the purine ring system, a fundamental component of nucleic acids and ATP, makes it an ideal framework for designing molecules that can interact with a wide array of biological targets.[1][2] The replacement of the nitrogen atom at position 7 with a carbon atom in the purine structure to form the 7-deazapurine core alters the electronic properties and allows for greater structural diversification, often leading to enhanced binding affinity and selectivity for target enzymes.[3] This has resulted in the successful development of several blockbuster drugs and a plethora of candidates in clinical trials, solidifying the pyrrolo[2,3-d]pyrimidine scaffold's status as a cornerstone of modern drug discovery.[2][4]
The versatility of this scaffold is evident in its broad range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[5][6] This guide will explore these diverse applications, with a particular focus on the mechanistic insights that drive the therapeutic efficacy of drugs and clinical candidates built upon this remarkable chemical framework.
Kinase Inhibition: The Dominant Therapeutic Application
The most profound impact of the pyrrolo[2,3-d]pyrimidine scaffold has been in the realm of kinase inhibition.[1] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer and autoimmune disorders. The structural mimicry of adenine by the pyrrolo[2,3-d]pyrimidine core makes it an excellent ATP-competitive inhibitor of various kinases.[1][7]
Janus Kinase (JAK) Inhibition: A Paradigm of Success
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are crucial for cytokine signaling.[8][9] Upon cytokine binding to their receptors, JAKs are activated and subsequently phosphorylate Signal Transducers and Activators of Transcription (STATs).[9] Phosphorylated STATs then translocate to the nucleus to regulate the expression of genes involved in inflammation and immune responses.[8][9] The pyrrolo[2,3-d]pyrimidine-based JAK inhibitors have revolutionized the treatment of several autoimmune diseases.
-
Tofacitinib (Xeljanz®): A prime example of a successful drug built on this scaffold, Tofacitinib is an oral inhibitor of primarily JAK1 and JAK3, with some activity against JAK2.[8][10] By blocking these kinases, Tofacitinib disrupts the signaling of multiple cytokines that are pivotal in the pathogenesis of autoimmune conditions like rheumatoid arthritis and psoriatic arthritis.[11][12] Its mechanism involves preventing the phosphorylation and activation of STATs, thereby modulating the inflammatory cascade.[8][13]
-
Ruxolitinib (Jakafi®/Jakavi®): Ruxolitinib is a potent inhibitor of JAK1 and JAK2.[14][15] It is approved for the treatment of myelofibrosis and polycythemia vera, conditions characterized by dysregulated JAK-STAT signaling.[15][16] Ruxolitinib works by competitively inhibiting the ATP-binding site on JAK1 and JAK2, which leads to a reduction in pro-inflammatory cytokines and a decrease in the proliferation of malignant cells.[14][17]
The following diagram illustrates the general mechanism of action for JAK inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold.
Caption: Workflow for determining the in vitro cytotoxicity of novel compounds using the MTT assay.
Kinase Inhibition Assays
To evaluate the potential of a compound as a kinase inhibitor, biochemical assays are employed.
Protocol: In Vitro Kinase Inhibition Assay (e.g., for JAKs)
-
Reagents: Prepare a reaction buffer containing recombinant human kinase (e.g., JAK1), a suitable substrate peptide, and ATP.
-
Compound Incubation: Add varying concentrations of the pyrrolo[2,3-d]pyrimidine inhibitor to the reaction mixture and incubate for a specified time at room temperature.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP.
-
Detection: After a set incubation period, stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA, fluorescence polarization, or radiometric assays.
-
Data Analysis: Determine the IC50 value of the inhibitor by plotting the percentage of kinase inhibition against the inhibitor concentration.
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds can be assessed using standard methods.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a suitable broth.
-
Compound Dilution: Prepare two-fold serial dilutions of the pyrrolo[2,3-d]pyrimidine derivatives in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature and for the required duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Synthesis Strategies
The synthesis of the pyrrolo[2,3-d]pyrimidine scaffold can be achieved through various routes. [18][19]Common strategies involve the construction of the pyrimidine ring onto a pre-existing pyrrole core or, conversely, the formation of the pyrrole ring onto a pyrimidine precursor. [18][20]The choice of synthetic route depends on the desired substitution pattern on the final molecule. [21][22]Copper-catalyzed coupling reactions and cascade annulation processes have emerged as efficient methods for the synthesis of these derivatives. [20][21]
Conclusion and Future Perspectives
The pyrrolo[2,3-d]pyrimidine scaffold has proven to be an exceptionally fruitful starting point for the design and development of novel therapeutics. Its inherent ability to mimic the purine core has led to the discovery of potent inhibitors of a wide range of enzymes, most notably kinases. The clinical success of drugs like Tofacitinib and Ruxolitinib has validated the therapeutic potential of this scaffold and continues to inspire further research.
Future directions in this field will likely focus on the development of more selective and potent inhibitors to minimize off-target effects and overcome drug resistance. The exploration of this scaffold for new therapeutic applications, such as in neurodegenerative diseases and metabolic disorders, also holds significant promise. [6]As our understanding of the molecular basis of diseases deepens, the rational design of novel pyrrolo[2,3-d]pyrimidine derivatives will undoubtedly continue to yield innovative and life-changing medicines.
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In Silico Target Prediction for 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine: A Technical Guide
Abstract
This technical guide provides a comprehensive framework for the in silico prediction of protein targets for the novel compound 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine. Recognizing the pyrrolo[2,3-d]pyrimidine scaffold as a privileged structure in kinase inhibition, this document outlines a multi-faceted computational strategy to identify and prioritize potential protein targets. We will delve into the rationale and practical application of several state-of-the-art in silico methodologies, including ligand-based pharmacophore modeling, reverse docking, and machine learning-based approaches. This guide is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery, offering a robust workflow for hypothesis generation and subsequent experimental validation.
Introduction: The Rationale for In Silico Target Prediction
The identification of a small molecule's protein targets is a critical and often rate-limiting step in the drug discovery pipeline. Traditional experimental approaches, while definitive, can be both time-consuming and resource-intensive. In silico target prediction, also known as target fishing, has emerged as an indispensable tool to expedite this process by leveraging computational power to scan vast biological space and generate high-probability target hypotheses.[1] This approach is particularly valuable for novel compounds, such as this compound, where the biological activity is yet to be fully characterized.
The core of our subject compound is the 7H-pyrrolo[2,3-d]pyrimidine nucleus, a deaza-isostere of adenine, the fundamental component of adenosine triphosphate (ATP). This structural mimicry makes it an ideal scaffold for designing ATP-competitive kinase inhibitors. Indeed, numerous pyrrolo[2,3-d]pyrimidine derivatives have been successfully developed as potent inhibitors of various kinases and have shown promise in the treatment of cancers and inflammatory diseases. This strong precedent provides a compelling starting point for our investigation, suggesting that protein kinases are a highly probable target class for this compound.
This guide will present a logical and self-validating workflow, integrating multiple computational techniques to build a robust and reliable target profile for our compound of interest.
Compound of Interest: this compound
Before embarking on target prediction, a thorough understanding of the query molecule is essential.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₅H₁₁ClN₄O | - |
| Molecular Weight | 298.73 g/mol | - |
| Canonical SMILES | COC1=CC=C(C=C1)C2=CC3=C(N=C2)N=CN=C3Cl | - |
| 2D Structure |
The structure reveals a pyrrolo[2,3-d]pyrimidine core, a chloro-substituent at position 4, and a 4-methoxyphenyl group at position 6. The chloro group provides a potential reactive site for covalent modification or can be crucial for specific interactions within a binding pocket. The methoxyphenyl group will significantly influence the compound's steric and electronic properties, impacting its target binding profile.
A Multi-pronged Approach to In Silico Target Prediction
No single in silico method is infallible. Therefore, a consensus-based approach, integrating the outputs of multiple, orthogonal methodologies, is paramount for generating a high-confidence list of potential targets. Our proposed workflow is a cascading system where each step refines and validates the predictions of the previous one.
Caption: In Silico Target Prediction Workflow
Ligand-Based Approaches: Leveraging Known Bioactive Molecules
The fundamental principle of ligand-based methods is that structurally similar molecules are likely to exhibit similar biological activities.[2]
This is the most direct method for initial hypothesis generation. The SMILES string or 2D structure of our query compound is used to search large chemical databases for molecules with high structural similarity.
Experimental Protocol:
-
Database Selection: Utilize publicly accessible databases such as [1][3][4][5][6], [7][8][9][10][11], and .
-
Query Input: Input the canonical SMILES of this compound: COC1=CC=C(C=C1)C2=CC3=C(N=C2)N=CN=C3Cl.
-
Similarity Metric: Employ the Tanimoto coefficient, a widely used metric for chemical similarity, with a threshold of >0.85 for high similarity.
-
Data Analysis: Compile a list of the most similar compounds and their annotated biological targets. A high frequency of a particular target or target family (e.g., tyrosine kinases) among the hits provides a strong indication of potential targets for our query compound.
Web Servers for Similarity-Based Target Prediction:
-
SwissTargetPrediction: This server predicts targets based on a combination of 2D and 3D similarity to known ligands.[12][13][14][15][16]
-
SuperPred: This tool compares the query molecule's fingerprint to a database of approved drugs and their known targets.[17][18][19][20]
A pharmacophore is a 3D arrangement of steric and electronic features necessary for optimal molecular interactions with a specific biological target.[21]
Experimental Protocol:
-
Ligand Set Preparation: If similarity searches yield a set of active compounds for a specific target, these can be used to build a ligand-based pharmacophore model.
-
Pharmacophore Feature Identification: Identify common features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centroids among the active ligands.
-
Model Generation and Validation: Generate a 3D pharmacophore model and validate its ability to distinguish known active compounds from inactive decoys.
-
Database Screening: Use the validated pharmacophore model to screen large compound databases to identify novel molecules that fit the model. If our query compound fits a well-validated pharmacophore for a particular target, it is a strong indication of a potential interaction.
Software and Web Servers for Pharmacophore Modeling:
-
PharmMapper: A web server for potential drug target identification by reversed pharmacophore matching.[21][22][23][24][25]
-
Phase (Schrödinger): A commercial software for pharmacophore modeling and screening.[26]
-
MolSign (VLife Sciences): A module for pharmacophore identification and modeling.[27]
Caption: Ligand-Based Pharmacophore Modeling Workflow
Structure-Based Approaches: Interrogating the Proteome
When the 3D structure of potential protein targets is known, we can employ structure-based methods to predict binding.
Reverse docking, also known as inverse docking, flips the traditional docking paradigm. Instead of screening a library of compounds against a single target, a single compound is docked against a large collection of protein structures.[18][23][24][28]
Experimental Protocol:
-
Target Database Preparation: Compile a database of 3D protein structures. This can be a curated set of all human kinases from the [2][28][29][30][31] or a broader collection of druggable proteins.
-
Ligand Preparation: Prepare the 3D structure of this compound, ensuring correct protonation and generating a low-energy conformer.
-
Docking Simulation: Systematically dock the prepared ligand into the binding sites of all proteins in the target database using software like AutoDock Vina.[32][33]
-
Scoring and Ranking: Rank the protein targets based on the predicted binding affinity (docking score). Targets with the most favorable scores are considered potential hits.
Web Servers for Reverse Docking:
-
ReverseDock: A web server that allows blind docking of a single ligand to multiple user-provided protein structures using AutoDock Vina.[32][33][34][35][36]
Caption: Reverse Docking Workflow
Machine Learning and AI-Powered Approaches
The proliferation of large-scale bioactivity data has fueled the development of sophisticated machine learning models for drug-target interaction (DTI) prediction.[37][38][39] These models can learn complex relationships between chemical structures and protein targets, enabling predictions for novel compounds.
Methodology:
Machine learning models for DTI prediction are typically trained on vast datasets of known drug-target interactions.[12] The models learn to recognize patterns in the chemical features of ligands and the sequence or structural features of proteins that are indicative of a binding event. For our query compound, we can use pre-trained models available through web servers or develop custom models if sufficient training data for the pyrrolo[2,3-d]pyrimidine scaffold exists.
Publicly Available Tools:
-
Many of the previously mentioned web servers, such as SwissTargetPrediction and SuperPred , incorporate machine learning algorithms in their prediction pipelines.
-
The development of advanced AI models like AlphaFold 3 is beginning to enable highly accurate predictions of protein-ligand interactions.[37]
Prioritization and Validation of Predicted Targets
The output from each in silico method will be a list of potential protein targets. The next crucial step is to integrate these results and prioritize a smaller, more manageable set of targets for experimental validation.
Consensus Scoring and Pathway Analysis
A consensus scoring approach should be employed, where targets that are predicted by multiple, independent methods are given a higher priority. For example, a kinase that is identified through both similarity searching and reverse docking is a more credible candidate than one predicted by only a single method.
Once a prioritized list of targets is established, pathway analysis can provide further biological context. Tools such as KEGG and Reactome can be used to determine if the predicted targets are enriched in specific signaling pathways, which can provide insights into the potential mechanism of action of the compound.
Experimental Validation
Ultimately, in silico predictions must be validated through experimental assays.[40][41][42][43][44] Based on the prioritized target list, a focused set of experiments can be designed.
Recommended Experimental Validation Assays:
| Assay Type | Purpose |
| Biochemical Assays | To confirm direct binding and inhibitory activity against purified recombinant proteins (e.g., kinase activity assays). |
| Cellular Thermal Shift Assay (CETSA) | To confirm target engagement in a cellular context.[40] |
| Cell-Based Phenotypic Assays | To assess the effect of the compound on cellular processes known to be modulated by the predicted targets (e.g., proliferation, apoptosis). |
| Western Blotting | To measure changes in the phosphorylation status of downstream substrates of the predicted kinase targets. |
Conclusion
The in silico prediction of protein targets for novel compounds like this compound is a powerful and cost-effective strategy to accelerate drug discovery. By employing a multi-pronged approach that integrates ligand-based, structure-based, and machine learning methodologies, a high-confidence list of potential targets can be generated. The strong precedent for the pyrrolo[2,3-d]pyrimidine scaffold as a kinase inhibitor provides a solid foundation for this investigation. The workflow outlined in this guide provides a robust framework for generating testable hypotheses that can be efficiently validated in the laboratory, ultimately paving the way for the development of novel therapeutics.
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The Architect's Blueprint: A Technical Guide to Pharmacophore Modeling of 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Kinase Inhibitors
Foreword: From Privileged Scaffold to Predictive Model
The 7H-pyrrolo[2,3-d]pyrimidine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its structural resemblance to adenine allows it to competitively bind to the ATP-binding sites of a multitude of protein kinases, making it a cornerstone for the development of targeted therapies.[1] Derivatives of this scaffold have been successfully developed as inhibitors of critical oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Src kinase.[2][3] Specifically, the introduction of a 4-chloro substituent provides a reactive handle for synthetic elaboration, while substitutions at the 6-position, such as the 4-methoxyphenyl group, are crucial for modulating potency and selectivity. This guide will provide an in-depth, practical walkthrough of pharmacophore modeling, a powerful computational technique to distill the essential three-dimensional chemical features required for the biological activity of 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine derivatives. We will explore both ligand-based and structure-based approaches, focusing on VEGFR-2 as a primary target, a key mediator of tumor angiogenesis.[4][5]
This document is designed for researchers, computational chemists, and drug discovery scientists. It eschews a rigid, step-by-step tutorial in favor of a narrative that explains the causality behind methodological choices, empowering the reader to not just follow a protocol, but to understand the "why" behind each decision.
Chapter 1: The Rationale - Why Pharmacophore Modeling?
In the landscape of computer-aided drug design (CADD), pharmacophore modeling serves as a translational bridge between a set of active molecules and a predictive 3D query.[6] A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for optimal molecular interactions with a specific biological target.[7] For a series of kinase inhibitors like our this compound derivatives, a pharmacophore model can:
-
Identify Novel Scaffolds: By focusing on the essential features rather than the underlying chemical structure, pharmacophore models can be used to screen large compound libraries to find new, structurally diverse molecules with the desired activity (scaffold hopping).[8]
-
Guide Lead Optimization: Understanding the key interactions allows for the rational design of modifications to a lead compound to enhance its potency and selectivity.
-
Elucidate Structure-Activity Relationships (SAR): Pharmacophore models provide a 3D framework for understanding why certain structural modifications lead to an increase or decrease in biological activity.
We will explore two complementary pharmacophore modeling strategies:
-
Ligand-Based Pharmacophore Modeling: This approach is utilized when the 3D structure of the biological target is unknown or when a set of active ligands with diverse structures is available. The model is built by aligning the active molecules and identifying the common chemical features.
-
Structure-Based Pharmacophore Modeling: When a high-quality 3D structure of the target protein (e.g., from X-ray crystallography) is available, this method allows for the generation of a pharmacophore model based on the key interactions observed in the protein's binding site.[9]
Chapter 2: Ligand-Based Pharmacophore Modeling - Learning from the Actives
For this section, we will utilize a dataset of pyrrolo[2,3-d]pyrimidine derivatives with reported IC50 values against VEGFR-2, inspired by the work of Adel et al. (2022).[5] This allows us to construct a quantitative pharmacophore model that correlates with biological activity.
Curating the Dataset: The Foundation of a Robust Model
The first and most critical step is the selection and preparation of the training set and test set molecules. The training set will be used to generate the pharmacophore hypotheses, while the test set, which the model has not "seen," will be used to validate its predictive power.
Experimental Protocol: Dataset Preparation
-
Compound Selection: A set of at least 15-20 compounds with a good distribution of biological activities (spanning at least 3-4 orders of magnitude) should be selected. For our example, we will use a representative set of fluorinated diarylurea-pyrrolo[2,3-d]pyrimidine derivatives.
-
Data Structuring: The compounds are categorized into "active" and "inactive" groups. A common threshold is to classify compounds with IC50 < 1 µM as active and those with IC50 > 10 µM as inactive. For a quantitative model, the pIC50 (-log(IC50)) values are used.
-
3D Structure Generation: The 2D structures of the compounds are converted to 3D structures. It is crucial to generate a diverse set of low-energy conformers for each molecule to ensure that the bioactive conformation is likely to be present. This is typically done using molecular mechanics force fields.
Table 1: Representative Training and Test Set for Ligand-Based Pharmacophore Modeling of VEGFR-2 Inhibitors
| Compound ID | Structure | VEGFR-2 IC50 (nM) | pIC50 | Activity Class | Set |
| 1 | 4-Cl, 6-(4-MeO-Ph)-pyrrolo[2,3-d]pyrimidine core with diarylurea | 52 | 7.28 | Active | Training |
| 2 | 4-Cl, 6-(4-MeO-Ph)-pyrrolo[2,3-d]pyrimidine core with diarylurea | 85 | 7.07 | Active | Training |
| 3 | 4-Cl, 6-(4-MeO-Ph)-pyrrolo[2,3-d]pyrimidine core with diarylurea | 250 | 6.60 | Active | Training |
| 4 | 4-Cl, 6-(4-MeO-Ph)-pyrrolo[2,3-d]pyrimidine core with diarylurea | 1200 | 5.92 | Moderately Active | Training |
| 5 | 4-Cl, 6-(4-MeO-Ph)-pyrrolo[2,3-d]pyrimidine core with diarylurea | 15000 | 4.82 | Inactive | Training |
| 6 | 4-Cl, 6-(4-MeO-Ph)-pyrrolo[2,3-d]pyrimidine core with diarylurea | 68 | 7.17 | Active | Test |
| 7 | 4-Cl, 6-(4-MeO-Ph)-pyrrolo[2,3-d]pyrimidine core with diarylurea | 950 | 6.02 | Moderately Active | Test |
| 8 | 4-Cl, 6-(4-MeO-Ph)-pyrrolo[2,3-d]pyrimidine core with diarylurea | 22000 | 4.66 | Inactive | Test |
Note: The structures are described generically for illustrative purposes. In a real-world scenario, the exact 2D structures would be used.
Generating the Pharmacophore Hypotheses
Software such as Discovery Studio (BIOVIA), LigandScout, or Phase (Schrödinger) can be used to generate pharmacophore models.[9][10] The general workflow involves identifying common chemical features among the active compounds in the training set.
Experimental Protocol: Common Feature Pharmacophore Generation (using Discovery Studio)
-
Input: The prepared training set of molecules with their associated activity data.
-
Feature Identification: The software identifies potential pharmacophoric features, including:
-
Hydrogen Bond Acceptor (HBA)
-
Hydrogen Bond Donor (HBD)
-
Hydrophobic (HY)
-
Aromatic Ring (AR)
-
Positive Ionizable (PI)
-
Negative Ionizable (NI)
-
-
Hypothesis Generation: The algorithm generates a number of pharmacophore hypotheses, each consisting of a unique combination of 3D-arranged features that are common to the most active compounds.
-
Scoring and Ranking: The hypotheses are scored and ranked based on how well they map to the active compounds and how poorly they map to the inactive compounds.
Caption: Workflow for ligand-based pharmacophore modeling.
Validating the Pharmacophore Model: Ensuring Predictive Power
A pharmacophore model is only useful if it can accurately predict the activity of new compounds.[11] Validation is a crucial step to ensure the model is not overfitted to the training data.
Experimental Protocol: Pharmacophore Model Validation
-
Test Set Validation: The top-ranked pharmacophore hypotheses are used to screen the test set. A good model should correctly classify the active compounds as hits and the inactive compounds as non-hits.
-
Decoy Set Screening: A large set of structurally diverse, drug-like molecules (a decoy set) that are assumed to be inactive against the target is screened. A robust pharmacophore model should have a low hit rate for the decoy set.
-
Statistical Metrics: Several metrics are used to quantify the quality of the pharmacophore model, including:
-
Enrichment Factor (EF): Measures how many more active compounds are found in the hit list compared to a random selection.
-
Goodness of Hit (GH) Score: A scoring function that considers the number of active compounds retrieved, the percentage of active compounds in the database, and the total number of hits.
-
Receiver Operating Characteristic (ROC) Curve: A plot of the true positive rate against the false positive rate, which provides a comprehensive evaluation of the model's ability to distinguish between active and inactive compounds.[11]
-
Chapter 3: Structure-Based Pharmacophore Modeling - Insights from the Target
When a high-resolution crystal structure of the target protein is available, a structure-based approach can provide a more detailed and accurate pharmacophore model. For our case study, we will use the crystal structure of the VEGFR-2 kinase domain in complex with a pyrrolo[3,2-d]pyrimidine inhibitor (PDB ID: 3VHE), which is a close analog of our target scaffold.[12][13]
Preparing the Protein Structure: Creating a Clean Canvas
The raw PDB file often contains non-essential components and may have missing atoms or incorrect bond orders. It is imperative to prepare the protein structure before generating the pharmacophore.
Experimental Protocol: Protein Preparation
-
Import PDB Structure: Load the PDB file (e.g., 3VHE) into a molecular modeling software package.
-
Remove Unnecessary Components: Delete water molecules, co-solvents, and any protein chains that are not part of the biological unit of interest.
-
Add Hydrogens and Assign Bond Orders: Add hydrogen atoms to the protein and ligand, and ensure that the bond orders are correct.
-
Protonation States: Assign the correct protonation states for titratable residues (e.g., His, Asp, Glu) at a physiological pH.
-
Energy Minimization: Perform a constrained energy minimization of the protein-ligand complex to relieve any steric clashes.
Generating the Pharmacophore from the Binding Site
The key interactions between the co-crystallized ligand and the VEGFR-2 active site will form the basis of our structure-based pharmacophore.
Experimental Protocol: Interaction Pharmacophore Generation
-
Identify Key Interactions: Analyze the interactions between the ligand and the protein in the prepared complex. For kinase inhibitors, key interactions typically include:
-
Hydrogen bonds with the hinge region backbone (e.g., Cys919 in VEGFR-2).
-
Hydrophobic interactions with residues in the ATP binding pocket.
-
Aromatic interactions.
-
-
Generate Pharmacophore Features: Based on these interactions, generate pharmacophore features. For example:
-
A hydrogen bond acceptor feature will be placed to interact with the hinge region.
-
Hydrophobic features will be placed in the hydrophobic pockets.
-
An aromatic ring feature will be mapped onto the pyrrolo[2,3-d]pyrimidine core.
-
-
Incorporate Excluded Volumes: Define regions of the binding site that are occupied by the protein as "excluded volumes." This prevents molecules that would clash with the protein from being identified as hits.
Caption: Workflow for structure-based pharmacophore modeling.
Validation of the Structure-Based Model
Similar to the ligand-based approach, the structure-based pharmacophore model must be validated to ensure its utility in virtual screening. The same validation techniques, including test set and decoy set screening, are employed. A successful structure-based model should be able to retrieve known VEGFR-2 inhibitors from a database while rejecting inactive compounds.
Chapter 4: Application and Future Perspectives
A validated pharmacophore model for this compound derivatives serves as a powerful tool for hit identification and lead optimization. It can be used as a 3D query to rapidly screen large virtual compound libraries, prioritizing a smaller, more manageable set of compounds for experimental testing. This significantly reduces the time and cost associated with early-stage drug discovery.
Furthermore, these models can be integrated into more complex computational workflows, such as 3D-QSAR and molecular docking studies, to build more predictive models of ligand-protein interactions. As our understanding of the structural biology of kinases continues to grow, and as more potent and selective inhibitors are discovered, these pharmacophore models can be iteratively refined to guide the design of the next generation of targeted therapies.
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Structure-based Pharmacophore Modelling for identifying VEGFR2 Inhibitor. (n.d.). Journal of Pharmaceutical Sciences and Research. [Link]
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Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling. (2018). Bioorganic Chemistry. [Link]
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Ligand and Pharmacophore based Design. (n.d.). BIOVIA - Dassault Systèmes. [Link]
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Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists. (2021). RSC Advances. [Link]
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Pharmacophore Construction Using Discovery Studio. (n.d.). CD ComputaBio. [Link]
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). Pharmaceuticals. [Link]
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3VHE: Crystal structure of human VEGFR2 kinase domain with a novel pyrrolopyrimidine inhibitor. (2011). RCSB PDB. [Link]
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Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. (2023). Journal of Medicinal Chemistry. [Link]
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The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. (2021). European Journal of Medicinal Chemistry. [Link]
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In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2020). Frontiers in Chemistry. [Link]
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3VHE: Crystal structure of human VEGFR2 kinase domain with a novel pyrrolopyrimidine inhibitor. (2011). National Center for Biotechnology Information. [Link]
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Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. (2023). International Journal of Molecular Sciences. [Link]
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Ligand-Based Pharmacophore Modeling, Molecular Docking, and Molecular Dynamic Studies of Dual Tyrosine Kinase Inhibitor of EGFR and VEGFR2. (2020). International Journal of Molecular Sciences. [Link]
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Ligand-Based Pharmacophore Modeling and Machine Learning for the Discovery of Potent Aurora A Kinase Inhibitory Leads of Novel Chemotypes. (2024). Molecular Diversity. [Link]
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Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases. (2023). Journal of Chemical Information and Modeling. [Link]
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Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. (2024). Current Medicinal Chemistry. [Link]
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Receptor-based pharmacophore modeling, molecular docking, synthesis and biological evaluation of novel VEGFR-2, FGFR-1, and BRAF multi-kinase inhibitors. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents. (2011). Journal of Medicinal Chemistry. [Link]
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Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. (2023). PubMed. [Link]
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Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). RSC Medicinal Chemistry. [Link]
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Molecular Modeling Study and Synthesis of Novel pyrrolo[2,3-d]pyrimidines and Pyrrolotriazolopyrimidines of Expected Antitumor and Radioprotective Activities. (2008). Archiv der Pharmazie. [Link]
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QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network. (2021). Research in Pharmaceutical Sciences. [Link]
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Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. (2018). International Journal of Molecular Sciences. [Link]
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI. [Link]
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Structure-Activity Relationship Studies on VEGFR2 Tyrosine Kinase Inhibitors for Identification of Potential Natural Anticancer Compounds. (2024). Current Drug Targets. [Link]
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Chemical structures and IC 50 values of type-II inhibitors against VEGFR-2. (n.d.). ResearchGate. [Link]
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Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. (2016). Scientific Reports. [Link]
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Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. (2017). Current Medicinal Chemistry. [Link]
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Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. (2004). Bioorganic & Medicinal Chemistry Letters. [Link]
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Anticancer drugs containing pyrrolo[2,3-d]pyrimidine pharmacophore. (2023). ResearchGate. [Link]
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Design, synthesis, and structure-activity relationship studies of 3,4,6-triphenylpyran-2-ones as selective cyclooxygenase-2 inhibitors. (2004). Journal of Medicinal Chemistry. [Link]
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The Therapeutic Potential of 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine: A Technical Guide for Drug Discovery Professionals
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, represents a privileged framework in medicinal chemistry, particularly in the pursuit of novel kinase inhibitors.[1] Its structural resemblance to the core of ATP allows for competitive binding to the ATP-binding sites of a multitude of protein kinases, enzymes that are frequently dysregulated in human diseases such as cancer and inflammatory disorders.[1][2] This technical guide delves into the therapeutic potential of a specific, yet underexplored derivative, 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine. While direct studies on this exact molecule are nascent, this document will synthesize data from closely related analogs to provide a comprehensive overview of its probable synthesis, mechanism of action, and potential applications as a targeted therapeutic agent. We will further provide detailed, field-proven experimental protocols for its synthesis and biological evaluation, empowering researchers to unlock the full potential of this promising scaffold.
Introduction: The Pyrrolo[2,3-d]pyrimidine Core - A Scaffold of Therapeutic Promise
The pyrrolo[2,3-d]pyrimidine nucleus is a cornerstone in the design of targeted therapies.[3] Its inherent ability to mimic adenine facilitates its interaction with the hinge region of the ATP-binding pocket of various kinases, a critical interaction for potent and selective inhibition.[1] The versatility of this scaffold allows for chemical modifications at several positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2]
The subject of this guide, this compound, combines several key features that suggest significant therapeutic potential:
-
The 4-Chloro Substituent: This reactive chlorine atom serves as a crucial synthetic handle. It is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups, particularly amines, to modulate biological activity and target engagement.[3]
-
The 6-Aryl Moiety: The presence of an aryl group at the 6-position is a common feature in many potent kinase inhibitors derived from this scaffold. This group often extends into a hydrophobic pocket of the kinase active site, contributing to binding affinity and selectivity.[2]
-
The 4-Methoxyphenyl Group: The electron-donating nature of the methoxy group on the phenyl ring can influence the electronic properties of the entire molecule, potentially enhancing its interaction with specific kinase targets and affecting its metabolic stability.
Given these structural attributes, this compound is hypothesized to function as a potent inhibitor of protein kinases implicated in oncogenesis and inflammatory responses.
Synthetic Strategy: Building the Core and Introducing Diversity
The synthesis of this compound can be approached through a convergent strategy, focusing first on the construction of the core scaffold followed by the introduction of the key aryl substituent.
Synthesis of the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Core
A common and efficient method for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core involves the chlorination of the corresponding 7H-pyrrolo[2,3-d]pyrimidin-4-one.
Caption: Synthetic scheme for the chlorination of the pyrrolopyrimidine core.
Experimental Protocol: Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one
-
Reaction Setup: To a suspension of 7H-pyrrolo[2,3-d]pyrimidin-4-one (1 equivalent) in anhydrous acetonitrile, add phosphorus oxychloride (POCl₃, 3-5 equivalents) and N,N-diisopropylethylamine (DIPEA, 2-3 equivalents) under an inert atmosphere (e.g., nitrogen or argon).
-
Heating: Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.
-
Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Introduction of the 6-(4-methoxyphenyl) Moiety via Suzuki Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling is particularly well-suited for introducing the 6-aryl group onto the pyrrolo[2,3-d]pyrimidine scaffold, starting from a 6-halo-substituted precursor. While direct Suzuki coupling on an unsubstituted pyrrole is challenging, a common strategy involves the initial halogenation of the 5-position followed by coupling.
Caption: Two-step synthesis of the target compound via halogenation and Suzuki coupling.
Experimental Protocol: Synthesis of this compound
-
Iodination: To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS, 1.1 equivalents) in portions at room temperature. Stir the mixture for 2-4 hours, monitoring by TLC.
-
Suzuki Coupling: In a separate flask, degas a mixture of 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine (from the previous step, 1 equivalent), 4-methoxyphenylboronic acid (1.2 equivalents), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents), and sodium carbonate (2 equivalents) in a mixture of dioxane and water (e.g., 4:1 v/v).
-
Heating: Heat the reaction mixture to 80-100°C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield this compound.
Potential Therapeutic Applications as a Kinase Inhibitor
Derivatives of the 4-chloro-6-aryl-7H-pyrrolo[2,3-d]pyrimidine scaffold have demonstrated potent inhibitory activity against a range of protein kinases implicated in cancer.
Targeting Oncogenic Kinases
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of various solid tumors. Several 4,6-disubstituted pyrrolo[2,3-d]pyrimidines have shown potent inhibition of EGFR.[4] The 6-aryl group often occupies a hydrophobic pocket adjacent to the ATP-binding site, and the methoxy substituent on the phenyl ring of our target compound could potentially enhance these interactions.
-
Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key regulators of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Inhibition of VEGFR is a clinically validated anti-cancer strategy. N4-aryl-6-substituted-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines have been reported as potent VEGFR inhibitors.[2]
-
Other Potential Kinase Targets: This scaffold has also shown promise in inhibiting other kinases relevant to cancer, including p21-activated kinase 4 (PAK4), RET kinase, and the Axl/Mer receptor tyrosine kinases.[5][6][7]
Illustrative Signaling Pathway: EGFR Inhibition
Caption: Simplified EGFR signaling pathway and the inhibitory action of the compound.
Biological Evaluation: From Benchtop to Cellular Insights
A systematic evaluation of the therapeutic potential of this compound involves a tiered approach, starting with in vitro enzymatic assays and progressing to cell-based assays.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of the compound to inhibit the activity of a purified kinase enzyme. A common method is a luminescence-based assay that quantifies ATP consumption.
Experimental Protocol: Luminescence-Based Kinase Assay
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.
-
Assay Plate Preparation: In a 384-well plate, add the test compound dilutions, a positive control (a known inhibitor of the kinase), and a negative control (DMSO vehicle).
-
Reaction Initiation: Add the purified kinase enzyme and its specific substrate to all wells. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Signal Detection: Add a luminescence-based kinase assay reagent (e.g., Kinase-Glo®). This reagent stops the reaction and generates a luminescent signal proportional to the amount of remaining ATP.
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity. Normalize the data and plot against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of the enzyme activity).
| Parameter | Description |
| IC₅₀ | The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. |
| Kinase Panel | A set of different kinases used to assess the selectivity of the inhibitor. |
| Positive Control | A known inhibitor of the target kinase (e.g., Staurosporine, a broad-spectrum kinase inhibitor). |
| Negative Control | The vehicle in which the compound is dissolved (typically DMSO). |
Cellular Proliferation Assays
These assays determine the effect of the compound on the growth and viability of cancer cell lines. The MTT and Sulforhodamine B (SRB) assays are two widely used colorimetric methods.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).
Experimental Protocol: SRB Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.
-
Staining: Wash the plates with water and stain the cells with Sulforhodamine B (SRB) solution for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with a Tris base solution.
-
Absorbance Reading: Measure the absorbance at approximately 510 nm.
-
Data Analysis: The absorbance is proportional to the total cellular protein content, which correlates with cell number. Calculate the GI₅₀.
Conclusion and Future Directions
While direct experimental data for this compound is limited, the wealth of information available for the broader class of 6-aryl-pyrrolo[2,3-d]pyrimidines strongly suggests its potential as a valuable scaffold for the development of novel kinase inhibitors. Its straightforward synthesis and the established biological activity of its analogs make it an attractive starting point for drug discovery programs targeting cancer and other diseases driven by aberrant kinase signaling.
Future research should focus on the synthesis of this specific compound and a library of its derivatives with modifications at the 4-position. A comprehensive biological evaluation, including broad kinase profiling and screening against a panel of cancer cell lines, will be crucial to elucidate its specific targets and therapeutic potential. Furthermore, pharmacokinetic studies will be necessary to assess its drug-like properties and in vivo efficacy. The insights and protocols provided in this guide offer a solid foundation for researchers to embark on the exploration of this promising molecule.
References
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- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
- Skehan, P., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112.
- Zhang, Y., et al. (2022). Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. Bioorganic & Medicinal Chemistry, 60, 116700.
- Kumar, A., et al. (2021). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 213, 113175.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135413522, this compound. Retrieved from [Link]
- Manetti, F. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(16), 1693-1721.
- Taylor, A. M., et al. (2023). Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments. Scientific Reports, 13(1), 10871.
- Bauer, J. A., et al. (2025).
- Lee, J. H., et al. (2020). Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. Bioorganic Chemistry, 94, 103423.
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Understanding the role of the 4-methoxyphenyl group in receptor binding
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: More Than Just a Methoxy
In the intricate dance of ligand-receptor interactions, the 4-methoxyphenyl group emerges as a recurring and versatile partner. Frequently encountered in the scaffolds of natural products and synthetic bioactive molecules, this seemingly simple aromatic moiety exerts a profound influence on binding affinity, selectivity, and pharmacokinetic properties.[1] This technical guide, intended for professionals in drug discovery and medicinal chemistry, moves beyond a cursory acknowledgment of its presence to provide a deep dive into the multifaceted roles of the 4-methoxyphenyl group in receptor binding. By dissecting its physicochemical properties and exploring its diverse interaction modes through structural and quantitative data, we aim to equip researchers with the insights needed to strategically leverage this powerful pharmacophore in rational drug design.
The Fundamental Physicochemical & Stereoelectronic Profile
The 4-methoxyphenyl group's influence on a molecule's biological activity is deeply rooted in its fundamental physicochemical and electronic characteristics. Understanding these properties is paramount to appreciating its diverse roles in receptor interactions.
Key Physicochemical Properties:
| Property | Value/Description | Significance in Drug Design |
| Molecular Weight | ~107.12 g/mol | Contributes moderately to the overall molecular weight of a ligand. |
| LogP (Octanol-Water Partition Coefficient) | ~1.3 (for anisole) | The methoxy group on an aromatic ring has a near-zero lipophilicity contribution (Δ(LogD) of -0.05 to 0.00), making it a valuable tool for optimizing potency without significantly increasing lipophilicity, which can negatively impact ADME properties. |
| Hydrogen Bonding | The oxygen atom of the methoxy group is a competent hydrogen bond acceptor.[2] | This allows for the formation of crucial hydrogen bonds with donor residues in a receptor's binding pocket, significantly contributing to binding affinity and specificity. |
| Polar Surface Area (PSA) | The methoxy group contributes a modest amount to the overall PSA. | This can influence a molecule's solubility, permeability, and oral bioavailability. |
| Conformational Flexibility | The methyl group can rotate, allowing the methoxy group to adopt different orientations relative to the phenyl ring. | This flexibility can be advantageous in accommodating the specific geometry of a binding pocket. |
Electronic Nature:
The methoxy group is an electron-donating group through resonance, enriching the electron density of the phenyl ring. This electronic nature has several important consequences:
-
Enhanced π-system Interactions: The electron-rich nature of the 4-methoxyphenyl ring can strengthen π-π stacking and cation-π interactions with complementary aromatic or charged residues in the receptor binding site.
-
Modulation of Reactivity: The electron-donating properties can influence the reactivity of other functional groups on the molecule.
The 4-Methoxyphenyl Group in Action: A Tour of Receptor Interactions
The true power of the 4-methoxyphenyl group lies in its ability to engage in a variety of non-covalent interactions within a receptor's binding pocket. These interactions, ranging from hydrogen bonds to hydrophobic contacts, are the foundation of its contribution to ligand affinity and selectivity.
Hydrogen Bonding: The Methoxy as a Key Anchor
One of the most significant roles of the 4-methoxyphenyl group is its ability to act as a hydrogen bond acceptor.[2] The oxygen atom of the methoxy group can form a hydrogen bond with a suitable donor residue (e.g., the backbone N-H of an amino acid, or the side chain of residues like asparagine, glutamine, or arginine). This interaction can serve as a critical anchor point, orienting the ligand correctly within the binding pocket and contributing significantly to the overall binding energy.
Case Study 1: ROCK1 Kinase Inhibition
The crystal structure of Rho-associated coiled-coil containing protein kinase 1 (ROCK1) in complex with a methoxyphenyl-thiazole inhibitor (PDB ID: 4YVE) provides a clear example of this hydrogen bonding capability.[3]
Caption: Hydrogen bond between the methoxy oxygen and a backbone amide.
In this structure, the oxygen atom of the 4-methoxyphenyl group forms a direct hydrogen bond with the backbone amide proton of a valine residue in the hinge region of the kinase. This interaction is crucial for anchoring the inhibitor in the ATP binding site.
Hydrophobic and van der Waals Interactions: Fitting into the Pocket
Beyond its hydrogen bonding potential, the 4-methoxyphenyl group is also adept at participating in hydrophobic and van der Waals interactions. The phenyl ring provides a significant hydrophobic surface that can favorably interact with nonpolar residues in the binding pocket, such as leucine, isoleucine, valine, and phenylalanine. These interactions are driven by the hydrophobic effect, where the displacement of ordered water molecules from the binding site upon ligand binding results in a favorable increase in entropy.
Case Study 2: Src Kinase Inhibition with Bosutinib
The clinical kinase inhibitor bosutinib, which contains a 2,4-dichloro-5-methoxyphenyl group, provides an excellent illustration of these hydrophobic interactions. In the crystal structure of bosutinib bound to Src kinase (PDB ID: 4MXO), the methoxyphenyl ring is nestled in a hydrophobic pocket.
Caption: Hydrophobic interactions of the methoxyphenyl ring.
The phenyl ring of the methoxyphenyl moiety makes extensive van der Waals contacts with the side chains of hydrophobic residues, contributing to the overall binding affinity of the inhibitor.
π-Stacking and Cation-π Interactions: Leveraging Aromaticity
The aromatic nature of the 4-methoxyphenyl ring allows it to participate in π-stacking interactions with other aromatic residues like phenylalanine, tyrosine, and tryptophan. These interactions, which can be face-to-face or edge-to-face, are a result of attractive non-covalent forces between the electron clouds of the aromatic rings. Furthermore, the electron-rich character of the 4-methoxyphenyl ring makes it a good partner for cation-π interactions with positively charged residues such as arginine and lysine.
Experimental and Computational Methodologies for Studying the 4-Methoxyphenyl Group's Role
A comprehensive understanding of the 4-methoxyphenyl group's contribution to receptor binding requires a combination of experimental and computational techniques.
Experimental Approaches
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for directly measuring the thermodynamics of ligand binding.[2][4][5] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).
Step-by-Step ITC Protocol for Characterizing Ligand Binding:
-
Sample Preparation:
-
Prepare a solution of the purified receptor in a suitable buffer. The buffer composition should be identical for both the receptor and the ligand to minimize heats of dilution.[6]
-
Prepare a solution of the 4-methoxyphenyl-containing ligand in the same buffer. The ligand concentration should typically be 10-20 times higher than the receptor concentration.[7]
-
Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter.
-
-
Instrument Setup:
-
Clean the sample and reference cells of the ITC instrument meticulously according to the manufacturer's instructions.[4]
-
Load the reference cell with the dialysis buffer or water.
-
Load the receptor solution into the sample cell.
-
Load the ligand solution into the injection syringe.
-
-
Titration Experiment:
-
Set the experimental temperature, stirring speed, and injection parameters (injection volume, duration, and spacing). A typical experiment consists of a series of small injections of the ligand into the receptor solution.[4]
-
Perform an initial small injection to account for any initial mixing artifacts.
-
Execute the titration sequence, monitoring the heat changes after each injection.
-
-
Data Analysis:
-
Integrate the raw heat flow data to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to receptor.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, ΔH, and n.
-
Caption: Isothermal Titration Calorimetry (ITC) workflow.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that allows for the real-time monitoring of binding events at a sensor surface.[3][8] It is particularly useful for determining the kinetics of ligand binding, including the association rate constant (kon) and the dissociation rate constant (koff).
Step-by-Step SPR Protocol for Analyzing Kinase Inhibitor Binding:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the purified kinase onto the activated surface. It is crucial to optimize the immobilization conditions (pH, protein concentration) to ensure the kinase remains active.[9]
-
Deactivate any remaining active esters on the surface with ethanolamine.
-
-
Analyte Injection and Binding Measurement:
-
Prepare a series of dilutions of the 4-methoxyphenyl-containing inhibitor (the analyte) in a suitable running buffer.
-
Inject the analyte solutions over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (measured in response units, RU) in real-time as the analyte binds to the immobilized kinase.
-
After the association phase, switch to running buffer alone to monitor the dissociation of the analyte.
-
-
Data Analysis:
-
Generate sensorgrams by plotting the SPR response versus time.
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine kon and koff.
-
Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (Kd = koff / kon).
-
Caption: Surface Plasmon Resonance (SPR) workflow.
Computational Approaches
Molecular Docking
Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a receptor of known three-dimensional structure.[10][11]
Step-by-Step Molecular Docking Protocol:
-
Ligand and Receptor Preparation:
-
Obtain the 3D structure of the 4-methoxyphenyl-containing ligand, either from a database or by building it using molecular modeling software. Optimize the ligand's geometry and assign partial charges.
-
Obtain the 3D structure of the receptor from the Protein Data Bank (PDB). Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning atom types and charges.
-
-
Binding Site Definition:
-
Identify the binding site on the receptor. This can be done based on the location of a co-crystallized ligand or by using pocket detection algorithms.
-
Define a docking box or sphere around the binding site to constrain the search space for the docking algorithm.
-
-
Docking Simulation:
-
Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically search for favorable binding poses of the ligand within the defined binding site.
-
The program will generate a set of possible binding modes and rank them based on a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
Visualize the top-ranked docking poses to analyze the predicted interactions between the ligand and the receptor.
-
Examine the predicted hydrogen bonds, hydrophobic contacts, and other interactions involving the 4-methoxyphenyl group.
-
Caption: Molecular docking workflow.
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the study of its flexibility and the stability of the interactions over time.[12] Starting from a docked or crystal structure, an MD simulation can reveal how the 4-methoxyphenyl group and the surrounding receptor residues adapt to each other and can provide insights into the energetics of binding.
Conclusion: A Strategic Tool in the Medicinal Chemist's Arsenal
The 4-methoxyphenyl group is far more than a simple structural motif; it is a powerful and versatile tool in the hands of the medicinal chemist. Its unique combination of physicochemical and electronic properties allows it to engage in a wide array of favorable interactions within receptor binding pockets, including hydrogen bonding, hydrophobic contacts, and π-system interactions. By understanding the principles that govern these interactions and by employing a combination of advanced experimental and computational techniques, researchers can rationally design and optimize ligands that effectively harness the potential of the 4-methoxyphenyl group to achieve high affinity, selectivity, and desirable drug-like properties. As our understanding of the subtleties of ligand-receptor interactions continues to grow, the strategic incorporation of the 4-methoxyphenyl group will undoubtedly remain a cornerstone of successful drug discovery efforts.
References
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Saponaro, A. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol, 8(15), e2957. [Link]
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Crystal structure, Hirshfeld surface analysis, interaction energy and DFT studies of 4-[(4-allyl-2-methoxyphenoxy)methyl]-1-(4-methoxyphenyl)-1H-1,2,3-triazole. Acta Crystallographica Section E: Crystallographic Communications. [Link]
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Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1. protocols.io. [Link]
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Isothermal Titration Calorimetry | Biomolecular Interactions Facility. The Huck Institutes of the Life Sciences. [Link]
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Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed. [Link]
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Nuclear Receptors and Their Selective Pharmacologic Modulators. Pharmacological Reviews. [Link]
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Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad. [Link]
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Surface plasmon resonance. Biacore. [Link]
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A BIAcore biosensor method for detailed kinetic binding analysis of small molecule inhibitors of p38α mitogen-activated protein kinase. ResearchGate. [Link]
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Molecular docking, DFT and antiproliferative properties of 4-(3,4- dimethoxyphenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4. ChesterRep. [Link]
-
4DE Ligand Summary Page. RCSB PDB. [Link]
-
4YVE: ROCK 1 bound to methoxyphenyl thiazole inhibitor. RCSB PDB. [Link]
-
Ligands used in the docking calculations. a-4-allyl-2-methoxyphenol... ResearchGate. [Link]
-
Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Frontiers in Pharmacology. [Link]
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Computational, Hirshfeld surface, and molecular docking analysis of 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol: In-vitro anticancer, antimicrobial, anti-inflammatory, and antioxidant studies. ResearchGate. [Link]
-
4YVE: ROCK 1 bound to methoxyphenyl thiazole inhibitor. RCSB PDB. [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]
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(E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. MDPI. [Link]
-
4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol. RCSB PDB. [Link]
-
4TH Ligand Summary Page. RCSB PDB. [Link]
-
TE1 Ligand Summary Page. RCSB PDB. [Link]
-
Structural Changes Due to Antagonist Binding in Ligand Binding Pocket of Androgen Receptor Elucidated Through Molecular Dynamics Simulations. Frontiers in Pharmacology. [Link]
-
Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. [Link]
-
4MXO: human Src kinase bound to kinase inhibitor bosutinib. RCSB PDB. [Link]
-
Syntheses, Molecular Docking Study and Anticancer Activity Examination of p-Methoxycinnamoyl Hydrazides. Impact Factor. [Link]
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2-(2-amino-3-methoxyphenyl)-4H-1-benzopyran-4-one. PubChem. [Link]
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Thermodynamics of ligand binding to P450 2B4 and P450eryF studied by isothermal titration calorimetry. PubMed. [Link]
-
(PDF) Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. ResearchGate. [Link]
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N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine. PubChem. [Link]
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Opioid/Dopamine Receptor Binding Studies, NMR and Molecular Dynamics Simulation of LENART01 Chimera, an Opioid-Bombesin-like Peptide. MDPI. [Link]
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(4-Methoxyphenyl)diphenylphosphine. ResearchGate. [Link]
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PDB Ligand Summary Page. RCSB PDB. [Link]
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Nuclear Receptors. NCBI Bookshelf. [Link]
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Quantitative structure-activity relationship (QSAR): Modeling Approaches to Biological Applications. ResearchGate. [Link]
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Discovery of a Series of Substituted 1H-((1,2,3-Triazol-4-yl)methoxy)pyrimidines as Brain Penetrants and Potent GluN2B-Selective Negative Allosteric Modulators. ResearchGate. [Link]
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PDB Search results for query. Protein Data Bank Japan. [Link]
-
The role of the methoxy group in approved drugs. PubMed. [Link]
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6LFL: Crystal structure of a class A GPCR. RCSB PDB. [Link]
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3D-QSAR comparative molecular field analysis on delta opioid receptor agonist SNC80 and its analogs. ResearchGate. [Link]
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The role of the methoxy group in approved drugs. PubMed. [Link]
-
Structural Overview of the Nuclear Receptor Superfamily: Insights into Physiology and Therapeutics. Journal of Medicinal Chemistry. [Link]
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Energy Landscapes Reveal Agonist Control of G Protein-Coupled Receptor Activation via Microswitches. Journal of the American Chemical Society. [Link]
-
Learn: Structural Biology Highlights: G Protein-Coupled Receptors. PDB-101. [Link]
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Orphan nuclear receptor transcription factors as drug targets. Journal of Molecular Endocrinology. [Link]
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Quantitative structure–activity relationship-based computational approaches. ScienceDirect. [Link]
-
N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. Molecules. [Link]803/)
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- 7. Crystal structure and Hirshfeld surface analysis of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Synthesis protocol for 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine.
An Application Note and Detailed Protocol for the Synthesis of 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a key heterocyclic scaffold in medicinal chemistry. The pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, is prevalent in numerous kinase inhibitors, making this synthetic target highly relevant for drug discovery and development.[1] This protocol outlines a robust and efficient three-step synthetic sequence commencing from the commercially available 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. The methodology involves the strategic protection of the pyrrole nitrogen, regioselective iodination at the C6 position, a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, and final deprotection to yield the target compound. This guide is intended for researchers and scientists in organic synthesis and drug development, providing not only a step-by-step procedure but also the underlying scientific rationale for key experimental choices.
Introduction
The 7H-pyrrolo[2,3-d]pyrimidine framework is a privileged scaffold in modern medicinal chemistry, forming the core of several FDA-approved drugs such as Tofacitinib and Ruxolitinib.[2][3] Its structural resemblance to the purine nucleus allows it to function as an effective hinge-binding motif for various protein kinases.[1] The targeted compound, this compound, incorporates two key features: a 4-chloro substituent, which serves as a versatile handle for further functionalization via nucleophilic aromatic substitution, and a 6-aryl group, which can occupy hydrophobic pockets in enzyme active sites to enhance potency and selectivity.[4]
The synthetic strategy detailed herein is designed for efficiency and scalability. It leverages well-established, high-yielding reactions to construct the target molecule. The key steps are:
-
Protection: N-tosylation of the starting material to enhance solubility in organic solvents and prevent side reactions during subsequent steps.[5]
-
Halogenation: Regioselective iodination at the electron-rich C6 position of the pyrrole ring.
-
Cross-Coupling: A Suzuki-Miyaura reaction to form the C-C bond between the heterocyclic core and the 4-methoxyphenyl moiety.[6][7]
-
Deprotection: Removal of the tosyl group under basic conditions to afford the final product.
Overall Synthetic Workflow
The multi-step synthesis is visually outlined below. The process begins with the protection of the starting material, followed by sequential functionalization and final deprotection.
Caption: Overall synthetic route from starting material to final product.
Experimental Protocols
Part 1: Synthesis of 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (Intermediate 1)
Rationale: The protection of the N7-H of the pyrrole ring as a tosylamide is a critical first step. This modification prevents N-alkylation or N-arylation in subsequent steps and significantly improves the substrate's solubility in common organic solvents, facilitating handling and purification. Triethylamine is used as a base to neutralize the HCl generated, while DMAP serves as a nucleophilic catalyst.[5]
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).
-
Add anhydrous dichloromethane (DCM) to form a slurry (approx. 20 mL per gram of starting material).
-
Add triethylamine (Et₃N, 2.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise, ensuring the internal temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield the title compound as a solid.[8]
Part 2: Synthesis of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (Intermediate 2)
Rationale: The C6 position of the pyrrolo[2,3-d]pyrimidine core is electron-rich and susceptible to electrophilic substitution. N-Iodosuccinimide (NIS) is an effective and mild iodinating agent for this transformation.[9] The reaction is performed in an aprotic polar solvent like DMF to ensure solubility of the starting material. This iodinated intermediate is an ideal substrate for the subsequent Suzuki coupling.[10]
Procedure:
-
Dissolve the N-tosylated intermediate 1 (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) in a flask protected from light.
-
Add N-Iodosuccinimide (NIS, 1.2 eq) in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into a flask containing an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess iodine.
-
A precipitate should form. Stir the slurry for 30 minutes.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether.
-
Dry the solid under vacuum to obtain the desired 6-iodo intermediate. This product is often pure enough for the next step without further purification.
Part 3: Synthesis of 4-Chloro-6-(4-methoxyphenyl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (Intermediate 3)
Rationale: The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds.[7] This step couples the C6-iodinated intermediate with (4-methoxyphenyl)boronic acid. A palladium catalyst, typically Pd(dppf)Cl₂, is used to facilitate the catalytic cycle. An inorganic base (e.g., Na₂CO₃ or K₂CO₃) is required to activate the boronic acid, and a mixed solvent system like dioxane/water ensures that both organic and inorganic reagents are sufficiently soluble.[6][11]
Procedure:
-
To a Schlenk flask, add the 6-iodo intermediate 2 (1.0 eq), (4-methoxyphenyl)boronic acid (1.5 eq), and sodium carbonate (Na₂CO₃, 3.0 eq).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 90-100 °C and stir for 4-8 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a heptane/ethyl acetate gradient) to isolate the coupled product.
Part 4: Synthesis of this compound (Final Product)
Rationale: The final step is the removal of the tosyl protecting group. This is typically achieved via hydrolysis under basic conditions. Sodium hydroxide in a mixture of methanol and water provides a robust system for cleaving the sulfonamide bond, liberating the N7-H of the pyrrole ring to yield the final product.
Procedure:
-
Dissolve the tosylated intermediate 3 (1.0 eq) in a mixture of methanol and tetrahydrofuran (THF).
-
Add an aqueous solution of sodium hydroxide (NaOH, 5.0 eq, e.g., 2 M solution).
-
Heat the mixture to 60 °C and stir for 2-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the mixture to pH ~7 by adding 1 M HCl.
-
Remove the organic solvents (methanol/THF) under reduced pressure.
-
The aqueous residue will contain the precipitated product. Collect the solid by vacuum filtration.
-
Wash the solid with water and dry under vacuum to afford the final product, this compound.
Data Summary and Troubleshooting
| Step | Key Reagents | Molar Eq. (Typical) | Solvent | Temp. (°C) | Time (h) | Yield (Typical) |
| 1 | TsCl, Et₃N, DMAP | 1.1, 2.5, 0.1 | DCM | 0 to RT | 2-4 | >90% |
| 2 | N-Iodosuccinimide (NIS) | 1.2 | DMF | RT | 1-2 | >95% |
| 3 | (4-MeOPh)B(OH)₂, Pd(dppf)Cl₂, Na₂CO₃ | 1.5, 0.05, 3.0 | Dioxane/H₂O | 90-100 | 4-8 | 70-85% |
| 4 | Sodium Hydroxide (NaOH) | 5.0 | MeOH/THF/H₂O | 60 | 2-6 | >90% |
Troubleshooting:
-
Low Yield in Step 1: Ensure all reagents and solvents are anhydrous. Incomplete reaction may require a longer reaction time or slightly more TsCl.
-
Incomplete Iodination (Step 2): Protect the reaction from light. If the reaction stalls, a small additional portion of NIS can be added.
-
Poor Suzuki Coupling (Step 3): Ensure the solvent mixture is properly degassed to prevent catalyst deactivation. The quality of the boronic acid and catalyst is crucial. If the reaction is sluggish, a different base (e.g., K₃PO₄) or ligand/catalyst system may be explored.
-
Incomplete Deprotection (Step 4): If the reaction does not go to completion, increase the reaction time or temperature. Ensure sufficient NaOH is present to drive the hydrolysis.
References
- Benchchem. Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine - Technical Support Center. Accessed January 15, 2026.
- Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. May 16, 2023. [Link]
- Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate. August 7, 2025. [Link]
- Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. National Institutes of Health. [Link]
- An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. ResearchGate. [Link]
- Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. ACS Publications. [Link]
- Zhang, Y. L., et al. An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Chemistry of Heterocyclic Compounds, vol. 54, no. 6, 2018, pp. 638-642. [Link]
- Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents. National Institutes of Health. [Link]
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]
- Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
- ChemInform Abstract: Chemoselective Synthesis of 4,5-Diarylpyrrolo[2,3-d]pyrimidines (6,7-Diaryl-7-deazapurines) by Consecutive Suzuki and Liebeskind—Srogl Cross-Couplings. ResearchGate. [Link]
- Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
- Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central. [Link]
- Novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine. Justia Patents. [Link]
- N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. National Institutes of Health. [Link]
- Aso, K., et al. Synthesis and antitumor activity of pyrrolo[2,3-d]pyrimidine antifolates with a bridge chain containing a nitrogen atom. Chemical & Pharmaceutical Bulletin, vol. 43, no. 2, 1995, pp. 256-61. [Link]
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]
- PROCESS FOR PREPARING 7H-PYRROLO [2,3-D]PYRIMIDINE COMPOUNDS.
- Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. PubMed Central. [Link]
- Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. [Link]
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Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine
Introduction: The Strategic Importance of the 7H-pyrrolo[2,3-d]pyrimidine Scaffold and the Utility of Suzuki Coupling
The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to the purine core allows it to function as a bioisostere, interacting with a wide range of biological targets. Consequently, derivatives of this scaffold exhibit a broad spectrum of therapeutic activities, including antiviral, antimicrobial, and anticancer properties. The ability to selectively functionalize this core is paramount for the development of novel therapeutics.
Among the various methods for carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands out for its versatility, mild reaction conditions, and tolerance of a wide array of functional groups.[1][2] This palladium-catalyzed reaction between an organoboron species (typically a boronic acid or ester) and an organic halide or triflate has become an indispensable tool in modern organic synthesis.[1][3][4]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing Suzuki coupling reactions with 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine. We will delve into the mechanistic underpinnings of the reaction, offer optimized protocols, and discuss critical experimental parameters to ensure successful and reproducible outcomes. The electron-deficient nature of the pyrimidine ring makes the chlorine atom at the 4-position an excellent electrophilic partner for Suzuki coupling, enabling the introduction of diverse aryl and heteroaryl substituents.[5]
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[1][3][6] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[1][6]
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) forms a boronate species, which then transfers its organic group to the Pd(II) complex, displacing the halide.[1][7]
-
Reductive Elimination: The two organic ligands on the Pd(II) complex couple and are eliminated as the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][6]
Figure 1: General Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.
Key Experimental Parameters and Component Selection
The success of a Suzuki coupling reaction hinges on the judicious selection of several key components. For the coupling of this compound, a heteroaryl chloride, particular attention should be paid to the catalyst system.
| Parameter | Recommended Options | Rationale & Key Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | For less reactive chloro-heterocycles, more electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition step.[8][9] Buchwald's palladium precatalysts are also highly effective for challenging couplings.[8] |
| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos | The choice of ligand is critical and often substrate-dependent. Bulky, electron-rich phosphine ligands generally enhance catalytic activity for aryl chlorides.[8] |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃ | The base activates the organoboron reagent for transmetalation.[7] The choice of base can significantly impact the reaction rate and yield. Inorganic carbonates are commonly used. |
| Solvent | Dioxane/H₂O, Toluene, DMF, THF | A mixture of an organic solvent and water is often employed to dissolve both the organic and inorganic reagents. Degassing the solvent is crucial to prevent oxidation of the Pd(0) catalyst. |
| Boronic Acid/Ester | Arylboronic acids, Heteroarylboronic acids | A slight excess (1.1-1.5 equivalents) is typically used to drive the reaction to completion. The purity of the boronic acid is important, as impurities can inhibit the catalyst. |
| Temperature | 80-120 °C | The reaction temperature will depend on the reactivity of the substrates and the chosen solvent. Microwave irradiation can often accelerate the reaction.[10] |
Detailed Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of this compound. Optimization may be required for specific substrates.
Protocol 1: Conventional Thermal Heating
This protocol is a robust and widely applicable method for the Suzuki coupling reaction.
Figure 2: General Experimental Workflow for Suzuki Coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v, degassed)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.[10]
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine.[3]
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and often improves yields.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
PdCl₂(dppf) (0.03 equiv)
-
Cs₂CO₃ (2.5 equiv)
-
DMF (degassed)
-
Microwave vial with a stir bar
Procedure:
-
In a microwave vial, combine this compound, the arylboronic acid, PdCl₂(dppf), and Cs₂CO₃.[10]
-
Add the degassed DMF and seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at 120-150 °C for 10-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the work-up and purification procedure outlined in Protocol 1.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure the use of a fresh, high-quality palladium catalyst and degassed solvents. Consider using a more active catalyst system (e.g., with a Buchwald ligand). |
| Low reaction temperature | Increase the reaction temperature or switch to a higher-boiling solvent. Consider using microwave heating. | |
| Poor quality boronic acid | Use freshly opened or purified boronic acid. | |
| Formation of Homocoupled Boronic Acid Byproduct | Presence of oxygen | Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction. |
| Dehalogenation of Starting Material | Presence of water and/or protic solvents | Use anhydrous solvents and dry reagents. |
| Difficulty in Product Purification | Residual palladium catalyst | Filter the reaction mixture through a pad of Celite before concentration.[3] Consider using a palladium scavenger resin. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of 4-aryl substituted 6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidines. By carefully selecting the catalyst system, base, and solvent, and by adhering to the protocols outlined in this application note, researchers can efficiently generate a diverse library of compounds for further investigation in drug discovery and development programs. The insights provided herein are intended to serve as a comprehensive guide to facilitate the successful implementation of this important transformation.
References
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NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). Available from: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
-
University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Available from: [Link]
-
Atlanchim Pharma. Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Available from: [Link]
-
ResearchGate. Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. (2020). Available from: [Link]
-
ACS Publications. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Available from: [Link]
-
ResearchGate. a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism... Available from: [Link]
-
ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with... Available from: [Link]
-
NIH. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Available from: [Link]
-
ACS Omega. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (2023-02-22). Available from: [Link]
-
ResearchGate. Sequential Suzuki, C−N couplings of the 7‐azaindole. Available from: [Link]
-
MDPI. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018-10-17). Available from: [Link]
-
NIH. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Available from: [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]
-
NIH. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Available from: [Link]
-
Semantic Scholar. and 2,4,7-triarylpyrrolo[2,3-d]pyrimidines by a combination of the Suzuki cross-coupling and N-arylation reactions. (2012-01-07). Available from: [Link]
-
YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024-03-22). Available from: [Link]
-
Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Available from: [Link]
-
YouTube. Suzuki Coupling. (2020-07-11). Available from: [Link]
-
ResearchGate. Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. (2025-08-09). Available from: [Link]
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Application Notes and Protocols: Nucleophilic Aromatic Substitution at C4 of 4-chloro-pyrrolo[2,3-d]pyrimidines
<Senior Application Scientist Submission
Authored by: Gemini AI
Date: January 15, 2026
Introduction: The Privileged Scaffold
The pyrrolo[2,3-d]pyrimidine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds.[1][2] This bicyclic heterocycle, an isostere of purine, serves as the foundational structure for a multitude of therapeutic agents, including kinase inhibitors, antiviral medications, and anti-inflammatory drugs.[1][3][4] The functionalization of this scaffold is paramount in drug discovery, and the C4 position, in particular, offers a prime site for modification. The introduction of a chlorine atom at C4 creates an electrophilic center, amenable to nucleophilic aromatic substitution (SNAr), thereby providing a versatile handle for the synthesis of diverse compound libraries.[5] This guide provides a comprehensive overview of the SNAr at the C4 position of 4-chloro-pyrrolo[2,3-d]pyrimidines, detailing the underlying mechanism, influential factors, and robust experimental protocols.
The SNAr Mechanism at C4: A Stepwise Approach
The nucleophilic aromatic substitution at the C4 position of 4-chloro-pyrrolo[2,3-d]pyrimidine typically proceeds through a well-established addition-elimination mechanism.[6] This process is facilitated by the electron-deficient nature of the pyrimidine ring, which is further activated by the electron-withdrawing effect of the nitrogen atoms and the chlorine substituent.[5]
The reaction can be visualized in two key stages:
-
Nucleophilic Attack and Formation of the Meisenheimer Intermediate: A nucleophile attacks the electrophilic C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7] This step is generally the rate-determining step of the reaction.
-
Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored through the expulsion of the chloride ion, a competent leaving group.
Caption: General mechanism of SNAr at C4 of 4-chloro-pyrrolo[2,3-d]pyrimidine.
Factors Influencing Reactivity and Selectivity
The success and efficiency of the SNAr reaction are contingent upon several critical factors:
-
Nucleophile Strength and Steric Hindrance: The nature of the nucleophile is paramount. Stronger nucleophiles generally lead to faster reaction rates. However, steric hindrance around the nucleophilic atom can significantly impede the reaction. For instance, ortho-substituted anilines often exhibit slower reaction rates compared to their meta- or para-isomers.[6][8]
-
Reaction Conditions:
-
Temperature: Elevated temperatures are frequently employed to drive the reaction to completion, with typical ranges between 80-120°C.[6]
-
Solvent: The choice of solvent can influence reaction rates. While aprotic solvents like DMF and acetonitrile are common, studies have shown that for acid-promoted aminations, water can lead to higher reaction rates.[6][8]
-
Catalyst/Promoter: The reaction can be promoted by either acid or base.
-
Acid Catalysis: A catalytic amount of a strong acid like HCl can protonate the pyrimidine ring, further increasing its electrophilicity and accelerating the nucleophilic attack.[8][9] However, excessive acid can lead to unwanted solvolysis side products.[6][8]
-
Base-Mediated: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), is often used to neutralize the HCl generated during the reaction, especially when using amine nucleophiles.[6]
-
-
-
Protecting Groups: The nitrogen at the 7-position of the pyrrole ring can also act as a nucleophile, leading to N7-alkylation or arylation as a side reaction, particularly in the presence of a base.[6] To circumvent this, the N7 position can be protected with a suitable protecting group, such as a tosyl (Ts) group.[6]
Caption: Decision tree for selecting reaction conditions.
Experimental Protocols
The following protocols are representative procedures for the C4-substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Researchers should optimize these conditions based on the specific nucleophile and substrate.
Protocol 1: Acid-Catalyzed C4-Amination with Anilines
This protocol is particularly effective for a range of aniline derivatives.[8]
-
Reactant Preparation: In a suitable reaction vessel, combine 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.) and the desired aniline (1.1-1.5 eq.).
-
Solvent and Catalyst Addition: Add a suitable solvent such as isopropanol or water.[8][9] To this suspension, add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 equivalents).[6][8]
-
Reaction Execution: Heat the mixture to reflux (typically 80-100°C) with vigorous stirring.[6][9]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 6-12 hours).[6][9]
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
If a precipitate has formed, it can be isolated by filtration.[8]
-
Alternatively, concentrate the mixture under reduced pressure.[9]
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography or recrystallization as needed.[6]
-
| Nucleophile (Aniline Derivative) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Water | 80 | 3-22 | High | [8] |
| 4-Fluoroaniline | Isopropanol | Reflux | 12 | 94 | [9] |
| 3-Bromoaniline | Isopropanol | Reflux | 12 | 55 | [9] |
| 4-Nitroaniline | Water | 80 | 3-22 | Moderate | [8] |
Protocol 2: Base-Mediated C4-Amination with Aliphatic Amines
This method is generally suitable for more basic aliphatic amines.
-
Reactant Preparation: Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.) and the desired aliphatic amine (1.2-3.0 eq.) in an anhydrous solvent such as n-butanol, DMF, or acetonitrile in a round-bottom flask.[6][9]
-
Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.).[6]
-
Reaction Execution: Heat the reaction mixture with stirring to 100-120°C.[6]
-
Monitoring: Monitor the reaction by TLC or LC-MS until complete consumption of the starting material.[6]
-
Work-up and Purification:
-
Cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography.[6]
-
Protocol 3: Palladium-Catalyzed C4-Arylamination (Buchwald-Hartwig Amination)
For less reactive or sterically hindered anilines, the Buchwald-Hartwig amination is a powerful alternative.[6][10]
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.), the desired aryl amine (1.1-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 eq.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction Execution: Heat the mixture to 80-110°C with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Insufficient temperature- Poorly reactive nucleophile- Catalyst/reagent degradation | - Increase reaction temperature.[6]- For anilines, switch to acid catalysis or Buchwald-Hartwig conditions.[6][8]- Use fresh reagents and ensure anhydrous conditions for base-mediated and Pd-catalyzed reactions. |
| Formation of Side Products | - Solvolysis: Solvent acting as a nucleophile (e.g., formation of 4-hydroxy or 4-alkoxy derivatives).[6]- N7-Alkylation/Arylation: Pyrrole nitrogen acting as a nucleophile.[6] | - For acid-catalyzed reactions, use a minimal amount of acid (e.g., 0.1 eq.).[6][8] Consider switching to an aprotic solvent.[6]- Protect the N7 position with a suitable protecting group (e.g., tosyl) before the SNAr reaction.[6] |
| Difficult Purification | - Similar polarity of product, starting material, and byproducts. | - Utilize recrystallization from a suitable solvent system (e.g., methanol/chloroform).[6]- Employ acid-base extraction if the product is basic.[6]- Adjust the pH of the aqueous phase during work-up to induce precipitation of the product.[6] |
Characterization
The successful synthesis of 4-substituted-pyrrolo[2,3-d]pyrimidines should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. In ¹H NMR, characteristic signals for the pyrrolo[2,3-d]pyrimidine core protons (H-2, H-5, H-6) and the N7-H are typically observed.[9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the product.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final compound.
Conclusion
The nucleophilic aromatic substitution at the C4 position of 4-chloro-pyrrolo[2,3-d]pyrimidines is a robust and versatile synthetic strategy. By carefully selecting the nucleophile and optimizing reaction conditions—be it acid-catalyzed, base-mediated, or palladium-catalyzed—researchers can efficiently generate a vast array of functionalized pyrrolo[2,3-d]pyrimidine derivatives. This adaptability makes the SNAr reaction an indispensable tool in the development of novel therapeutic agents and other advanced materials.
References
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Patel, K., et al. (2022). Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. Scientific Reports, 12(1), 8632. Available from: [Link].
-
Liang, T., et al. (2025). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Medicinal Chemistry. Available from: [Link].
-
Jacobsen, C. B., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. Available from: [Link].
-
Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Available from: [Link].
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Liang, T., et al. (2023). The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. Mini Reviews in Medicinal Chemistry, 23(10), 1118-1136. Available from: [Link].
-
MDPI. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Available from: [Link].
-
ResearchGate. (2018). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. Available from: [Link].
-
Zhang, Y. L., et al. (2018). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Chemistry of Heterocyclic Compounds, 54(6), 638-642. Available from: [Link].
- Google Patents. (2012). CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.
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ResearchGate. (2023). The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021 | Request PDF. Available from: [Link].
-
Wikipedia. (2023). Buchwald–Hartwig amination. Available from: [Link].
-
ResearchGate. (2002). Synthesis of some new pyrrolo[2,3-d]pyrimidine-4-amines. Available from: [Link].
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link].
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Protocol for Kinase Inhibition Assays Using the 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine Scaffold
An Application Note and Comprehensive Protocol for Researchers
Introduction: The Rise of the Pyrrolo[2,3-d]pyrimidine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its structural similarity to the ATP purine ring allows it to function as an effective hinge-binding motif in the ATP-binding pocket of numerous protein kinases.[1][2] This has led to its successful incorporation into several FDA-approved kinase inhibitors targeting Janus kinases (JAKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[3]
Recent investigations have highlighted a specific series, the 6-aryl-7H-pyrrolo[2,3-d]pyrimidines, as particularly potent and selective inhibitors of Colony-Stimulating Factor-1 Receptor (CSF1R), a receptor tyrosine kinase that is a key therapeutic target in oncology and inflammatory diseases.[4][5] The compound 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine represents a crucial synthetic intermediate for this class of inhibitors. The reactive chlorine at the C4 position is typically displaced by various amine-containing moieties to generate final candidate compounds.[4]
This application note provides a comprehensive guide for researchers on how to characterize the inhibitory activity of novel compounds derived from this scaffold. We present detailed, field-proven protocols for determining inhibitor potency (IC50) against the primary target, CSF1R, and assessing selectivity against other relevant kinases like EGFR. Two distinct, high-throughput assay methodologies are described: a universal, activity-based luminescence assay (ADP-Glo™) and a direct binding-based TR-FRET assay (LanthaScreen™).
Compound Profile and Essential Handling
Chemical Structure and Properties
-
Compound Name: this compound
-
Scaffold Class: 6-Aryl-7H-pyrrolo[2,3-d]pyrimidine
-
Molecular Formula: C₁₃H₁₀ClN₃
-
Molecular Weight: 243.69 g/mol
-
Appearance: Typically an off-white to light-colored solid.
-
Solubility: Soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF); sparingly soluble in aqueous solutions.[2]
Target Profile Based on Scaffold
-
Primary Target: CSF1R (Colony-Stimulating Factor-1 Receptor). This scaffold has been optimized to produce sub-nanomolar inhibitors of CSF1R that preferentially bind to its autoinhibited form, a mechanism that confers high selectivity.[4][5]
-
Key Selectivity Counter-Target: EGFR (Epidermal Growth Factor Receptor). Due to conserved features in kinase ATP-binding sites, assessing activity against EGFR is a critical step to ensure the inhibitor's selectivity profile.[4][5]
-
Other Potential Targets: The broader pyrrolo[2,3-d]pyrimidine class has shown activity against various kinases, including other receptor tyrosine kinases (e.g., VEGFR, PDGFR) and non-receptor tyrosine kinases (e.g., JAK family).[3][6][7] A broad kinome scan is recommended for lead compounds.
Preparation of Compound Stock Solutions
Scientific integrity starts with accurate compound handling. DMSO is the standard solvent for preparing high-concentration stock solutions of kinase inhibitors.
-
Prepare a 10 mM Primary Stock: Carefully weigh the compound and dissolve it in high-purity, anhydrous DMSO to a final concentration of 10 mM.
-
Causality: Using anhydrous DMSO prevents the introduction of water, which can affect compound stability and assay performance. A 10 mM concentration is standard for high-throughput screening and allows for wide-ranging serial dilutions.
-
-
Aliquot and Store: Dispense the 10 mM stock into small-volume, low-binding tubes. Store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Create Intermediate Plates: For dose-response experiments, create an intermediate dilution plate. Serially dilute the 10 mM stock in 100% DMSO. This "source plate" is then used to add the compound to the assay buffer, minimizing the final DMSO concentration in the assay.
-
Trustworthiness: The final DMSO concentration in the kinase reaction should be kept constant across all wells (including controls) and should ideally not exceed 1% (v/v), as higher concentrations can inhibit kinase activity.[8]
-
Principles of Modern Kinase Assay Technologies
Choosing the right assay technology is critical for generating reliable data. The two main approaches measure either the direct consequence of enzymatic activity (product formation) or the physical binding of the inhibitor to the kinase.
| Technology | Principle | Measures | Pros | Cons |
| ADP-Glo™ | Luminescence | Enzymatic Activity (ADP production) | Universal for any ADP-generating enzyme; High sensitivity; Tolerant of high ATP concentrations.[4][9] | Indirect measurement; Susceptible to luciferase inhibitors; Two-step addition.[10] |
| HTRF® | TR-FRET | Enzymatic Activity (Phosphorylated Substrate) | Homogeneous (mix-and-read); Ratiometric signal reduces well-to-well variation; Robust.[3][11] | Requires specific antibody for phosphorylated substrate; Potential for compound interference (fluorescence). |
| LanthaScreen™ | TR-FRET | Inhibitor Binding (Displacement of fluorescent tracer) | Direct binding measurement; Can detect non-ATP competitive inhibitors; Real-time kinetics possible.[12] | Requires tagged kinase and specific fluorescent tracer; May not reflect functional inhibition of activity. |
Experimental Workflows and Protocols
General Assay Considerations (Self-Validating System)
-
Plates: Use low-volume, white, opaque 384-well plates for luminescence assays to maximize signal and prevent crosstalk. Use low-volume, black or white 384-well plates for fluorescence assays.
-
Controls (Per Plate):
-
Negative Control (0% Inhibition): Kinase + Substrate + ATP + Vehicle (DMSO). Defines the maximum signal window.
-
Positive Control (100% Inhibition): Kinase + Substrate + ATP + Vehicle + known potent inhibitor (e.g., Pexidartinib for CSF1R) at a saturating concentration OR Kinase + Substrate + Vehicle (No ATP). Defines the minimum signal.
-
-
ATP Concentration: For IC50 determination of ATP-competitive inhibitors, the ATP concentration should be set at or near the Michaelis constant (Km) of the kinase. This ensures the assay is sensitive to competitive inhibition.[13] The Km of ATP for CSF1R is kinase and substrate dependent but is often in the low micromolar range.
-
Z'-Factor: Before screening, validate the assay by calculating the Z'-factor. A Z' > 0.5 indicates a robust and reliable assay.
-
Z' = 1 - ( (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| )
-
Protocol 1: Activity-Based Assay using ADP-Glo™
This protocol measures the amount of ADP produced during the CSF1R kinase reaction. It is a two-step process: first, the kinase reaction is stopped and remaining ATP is depleted; second, the produced ADP is converted to ATP, which drives a luciferase reaction to generate a luminescent signal.[9]
Caption: Step-by-step workflow for the ADP-Glo™ kinase inhibition assay.
1. Reagent Preparation:
-
Kinase Buffer (1X): 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.
-
4X Compound Solution: Dilute your DMSO serial dilutions 25-fold into 1X Kinase Buffer. (e.g., 1 µL from DMSO plate + 24 µL buffer). This results in a 4% DMSO concentration.
-
2X Kinase/Substrate Mix: In 1X Kinase Buffer, prepare a solution containing recombinant human CSF1R enzyme (e.g., 2 nM final concentration) and a suitable substrate like Poly(Glu,Tyr) 4:1 (e.g., 0.2 mg/mL final concentration).
-
4X ATP Solution: Prepare ATP in 1X Kinase Buffer to a 4X concentration of the desired final (e.g., if final is 10 µM, prepare a 40 µM solution).
2. Kinase Reaction (10 µL Total Volume):
-
Add 2.5 µL of 4X Compound Solution or vehicle control to wells of a 384-well white assay plate.
-
Add 5 µL of 2X Kinase/Substrate Mix to all wells.
-
Mix the plate gently on a plate shaker for 30 seconds.
-
Incubate for 10 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction starts.
-
Initiate the reaction by adding 2.5 µL of 4X ATP Solution .
-
Mix the plate gently and incubate for 60 minutes at room temperature.
-
Causality: The reaction time should be optimized to ensure the reaction is in the linear range (typically <20% substrate consumption).
-
3. ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.[6]
-
Incubate for 40 minutes at room temperature.[6]
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and provides the luciferase/luciferin for signal generation.[6]
-
Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
Protocol 2: Binding-Based Assay using LanthaScreen™
This protocol directly measures the displacement of a fluorescently labeled ATP-competitive ligand (a "tracer") from the CSF1R active site by the inhibitor. Binding of the tracer to a Europium (Eu)-labeled anti-tag antibody on the kinase brings the fluorophores into close proximity, generating a high TR-FRET signal. An inhibitor competes with the tracer, reducing the signal.[12]
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Application of 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine in Cancer Cell Line Studies: Application Notes & Protocols
Foreword
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous kinase inhibitors with significant therapeutic potential in oncology.[1][2][3][4][5] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of a specific derivative, 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine , in cancer cell line studies. While direct, extensive studies on this particular analog are emerging, this guide synthesizes data from closely related 6-aryl-pyrrolo[2,3-d]pyrimidine derivatives to provide a robust framework for its investigation. We will delve into its presumed mechanism of action, offer detailed protocols for its characterization, and provide insights into the interpretation of results.
Compound Profile: Understanding the Scaffold
Chemical Structure:
-
Core Scaffold: 7H-pyrrolo[2,3-d]pyrimidine (also known as 7-deazapurine). This core is a key building block for various biologically active molecules, particularly kinase inhibitors.[6][7]
-
Key Substitutions:
-
4-Chloro group: This is a critical feature for reactivity. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, making it a versatile handle for synthesizing libraries of compounds with diverse functionalities.[8][9]
-
6-(4-methoxyphenyl) group: The aryl group at the 6-position is a common feature in many potent kinase inhibitors derived from this scaffold. The methoxy substituent on the phenyl ring can influence the compound's electronic properties, solubility, and interactions with the target kinase.
-
Physicochemical Properties (Predicted):
Based on the core structure and common organic compounds, the following are expected properties. It is crucial to empirically determine these for each new batch.
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₃H₁₀ClN₃O | |
| Molecular Weight | ~259.70 g/mol | |
| Appearance | Off-white to light yellow solid | The physical appearance of related compounds is often a crystalline solid.[6][10] |
| Solubility | Soluble in DMSO, DMF, and ethanol; sparingly soluble in water. | It is standard practice to prepare stock solutions in 100% DMSO for in vitro studies.[6] |
| Storage | Store at -20°C or -80°C as a solid or in solution. Protect from light and moisture. | Repeated freeze-thaw cycles of solutions should be avoided. Aliquot stock solutions into smaller volumes for single use. Stable under normal storage conditions but may be sensitive to strong acids or bases.[10] |
Presumed Mechanism of Action: A Kinase Inhibitor in Focus
Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold are predominantly ATP-competitive kinase inhibitors.[5] They achieve their inhibitory effect by binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking signal transduction.
Potential Kinase Targets:
Based on studies of structurally similar compounds, this compound is hypothesized to inhibit one or more of the following kinase families:
-
Focal Adhesion Kinase (FAK): Several 7H-pyrrolo[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against FAK, a key regulator of cell migration, proliferation, and survival.[2]
-
p21-Activated Kinase 4 (PAK4): This kinase is implicated in various cancers, and the 7H-pyrrolo[2,3-d]pyrimidine scaffold has been successfully utilized to develop potent PAK4 inhibitors.[5][11]
-
Receptor Tyrosine Kinases (RTKs): This broad family of kinases, including VEGFR, PDGFR, and EGFR, are common targets for this class of compounds. The specific RTK profile can be modulated by substitutions on the core scaffold.[12][13][14]
-
Other Potential Targets: Depending on the cellular context, other kinases such as HPK1, CK1δ, and FGFR3 could also be inhibited.[3][4]
The following diagram illustrates the general principle of action for an ATP-competitive kinase inhibitor.
Caption: General mechanism of an ATP-competitive kinase inhibitor.
Experimental Protocols for Cancer Cell Line Studies
The following protocols provide a comprehensive framework for evaluating the anticancer potential of this compound.
Preparation of Stock Solutions
Objective: To prepare a high-concentration stock solution for serial dilutions in subsequent experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Accurately weigh a precise amount of the compound (e.g., 5 mg).
-
Calculate the volume of DMSO required to achieve a desired stock concentration (e.g., 10 mM or 20 mM).
-
Add the calculated volume of DMSO to the vial containing the compound.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
-
Aliquot the stock solution into single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Causality: DMSO is a highly polar aprotic solvent that can dissolve a wide range of organic compounds, making it ideal for preparing stock solutions of small molecule inhibitors. Aliquoting prevents repeated freeze-thaw cycles which can lead to compound degradation.
Cell Viability Assay (MTT or MTS Assay)
Objective: To determine the cytotoxic or cytostatic effect of the compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC₅₀).
Materials:
-
Cancer cell lines of interest (e.g., MDA-MB-231, A549, HT-29)[2]
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the compound in complete medium from the stock solution. The final DMSO concentration should be kept constant and low (typically ≤ 0.5%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO only) and a blank (medium only).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for a cell viability assay.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
Objective: To determine if the compound induces apoptosis in cancer cells.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the compound at concentrations around its IC₅₀ value for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.
-
Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
An increase in the population of Annexin V-positive cells upon treatment with the compound indicates the induction of apoptosis.[2][4]
Cell Cycle Analysis by Flow Cytometry
Objective: To determine if the compound causes cell cycle arrest at a specific phase.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
Propidium Iodide (PI)
-
RNase A
-
70% ethanol (ice-cold)
-
Flow cytometer
Protocol:
-
Seed and treat cells as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry.
Data Interpretation: An accumulation of cells in a particular phase of the cell cycle (e.g., G0/G1, S, or G2/M) compared to the control suggests that the compound induces cell cycle arrest at that phase.[4][11]
Western Blotting for Signaling Pathway Analysis
Objective: To investigate the effect of the compound on the phosphorylation status of its target kinase and downstream signaling proteins.
Materials:
-
Cancer cell lines
-
6-well or 10 cm cell culture dishes
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-FAK, anti-FAK, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-Caspase-3, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Protocol:
-
Seed cells and treat with the compound at various concentrations and time points.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Causality: A decrease in the phosphorylated form of the target kinase and its downstream effectors, without a significant change in the total protein levels, confirms the inhibitory action of the compound on the specific signaling pathway.
Data Presentation and Interpretation
IC₅₀ Values:
Summarize the IC₅₀ values obtained from the cell viability assays in a table for easy comparison across different cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) of this compound (72h) |
| A549 | Lung | To be determined |
| MDA-MB-231 | Breast | To be determined |
| HT-29 | Colon | To be determined |
| RT-112 | Bladder | To be determined |
Signaling Pathway Visualization:
Create a diagram to illustrate the targeted signaling pathway and the points of inhibition by the compound.
Caption: Potential signaling pathways targeted by the compound.
Concluding Remarks
This compound represents a promising candidate for anticancer drug discovery, belonging to a well-validated class of kinase inhibitors. The protocols and guidelines presented here provide a solid foundation for its preclinical evaluation in cancer cell lines. A systematic approach, combining cell viability, apoptosis, cell cycle, and molecular pathway analysis, will be crucial in elucidating its specific mechanism of action and identifying cancer types that are most likely to be sensitive to its therapeutic effects.
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Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]
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Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents. PubMed. [Link]
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Discovery of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. PubMed. [Link]
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Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents. PubMed. [Link]
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The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. National Institutes of Health (NIH). [Link]
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Exploring the Chemical Properties of 4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | C7H6ClN3 | CID 335407. PubChem. [Link]
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Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. [Link]
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Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. PubMed. [Link]
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Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate. [Link]
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An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. OUCI. [Link]
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N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. National Institutes of Health (NIH). [Link]
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Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. [Link]
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Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. National Institutes of Health (NIH). [Link]
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Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. ACS Publications. [Link]
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Application Note: Strategic Synthesis of Novel Bioactive Derivatives from the 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine Scaffold
Introduction: The Privileged Pyrrolo[2,3-d]pyrimidine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine core, an isostere of purine often referred to as 7-deazapurine, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, bicyclic structure is a key feature in numerous biologically active molecules, including potent kinase inhibitors used in oncology.[3][4][5] Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including antitumor, anti-inflammatory, and antiviral properties.[3][6]
The starting material, 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine, is a highly valuable intermediate for drug discovery. The electron-withdrawing nature of the pyrimidine ring system activates the chlorine atom at the C4-position, making it an excellent electrophilic site for functionalization.[3] This reactivity allows for the facile introduction of diverse chemical moieties, enabling extensive Structure-Activity Relationship (SAR) studies.[3][7]
This guide provides detailed protocols for synthesizing novel derivatives from this scaffold using two robust and versatile chemical transformations: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura Cross-Coupling. We will delve into the mechanistic rationale behind these choices and provide step-by-step procedures for synthesis, purification, and characterization.
Overall Synthetic Workflow
The path from the starting material to a library of novel, well-characterized derivatives follows a structured workflow. This process involves the initial synthetic diversification, followed by rigorous purification and comprehensive analytical validation to confirm the identity and purity of each new chemical entity.
Caption: High-level experimental workflow for derivative synthesis.
Core Reaction Principles and Schemes
The primary site of reactivity on the starting scaffold is the C4-chloro group. Its displacement is the most direct path to novel analogues.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful method for forming C-N, C-O, and C-S bonds. The chlorine atom at the C4 position is readily displaced by a wide range of nucleophiles, particularly primary and secondary amines.[3][8] The reaction is typically facilitated by a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or potassium carbonate, to quench the HCl generated during the reaction.[8] The choice of solvent and temperature is critical for achieving optimal conversion and minimizing side reactions.[8][9]
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
To create C-C bonds, which are fundamental for expanding the carbon skeleton, the Suzuki-Miyaura cross-coupling reaction is the method of choice.[10][11] This reaction involves a palladium catalyst to couple the C4-chloro position with an organoboron reagent, typically an aryl or heteroaryl boronic acid.[12] The reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The selection of the palladium source, ligand, and base is crucial for reaction efficiency and substrate scope.[13][14]
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Application Note: A Validated Stability-Indicating HPLC Method for Purity Assessment of 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity for 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine. This compound is a key heterocyclic intermediate in the synthesis of various targeted therapeutic agents, particularly kinase inhibitors. Ensuring the purity and impurity profile of such intermediates is a critical step in drug development and manufacturing, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API). The described method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision.
Introduction: The Imperative for Purity in Pyrrolo[2,3-d]pyrimidine Intermediates
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs, including the Janus kinase (JAK) inhibitor Tofacitinib.[1] The specific analogue, this compound, serves as a critical building block where the 4-chloro position provides a reactive site for subsequent nucleophilic substitution to build molecular complexity.[2][3]
The purity of this intermediate is paramount; process-related impurities or degradation products can carry over into the final API, potentially altering its pharmacological activity, toxicity profile, and stability. Therefore, a reliable and validated analytical method is essential for quality control in a regulated environment. Reversed-phase HPLC (RP-HPLC) is the preeminent technique for this purpose due to its versatility, high resolving power, and compatibility with a wide range of small molecules.[4][5][6] This document provides a comprehensive guide to the development, implementation, and validation of such a method.
Method Development Strategy: A Rationale-Driven Approach
The development of a robust HPLC method is a systematic process. The physicochemical properties of this compound—a moderately polar molecule with aromatic rings and basic nitrogen atoms—dictate the strategic choices in chromatography.
-
Chromatographic Mode Selection: Reversed-phase chromatography was selected as it is ideally suited for separating compounds based on hydrophobicity.[6] The analyte possesses sufficient non-polar character from its aryl and chloro substituents to be retained on a hydrophobic stationary phase.
-
Stationary Phase (Column) Choice: A C18 (octadecylsilyl) column is the workhorse of RP-HPLC and was chosen as the initial stationary phase. Its strong hydrophobic retention mechanism is effective for aromatic compounds.[4][7] A column with a 5 µm particle size provides a good balance between efficiency and backpressure for standard HPLC systems.
-
Mobile Phase Optimization:
-
Organic Modifier: Acetonitrile (ACN) was chosen over methanol. ACN typically provides better peak shapes for nitrogen-containing heterocyclic compounds, lower viscosity (reducing backpressure), and a lower UV cutoff wavelength, which is advantageous for detecting impurities.[8]
-
Aqueous Phase & pH Control: The pyrrolo[2,3-d]pyrimidine nucleus contains basic nitrogen atoms, making its retention highly sensitive to the mobile phase pH. An acidic pH ensures these nitrogens are protonated, leading to consistent retention times and sharp, symmetrical peaks. A phosphate buffer at pH 3.0 was selected to provide high buffering capacity in the desired range, preventing peak tailing and drift.[9][10]
-
-
Elution Mode: A gradient elution was implemented. This approach is superior to isocratic elution for purity assays as it ensures that impurities with a wide range of polarities are eluted and resolved from the main peak within a practical runtime.[11] It provides high resolution for early-eluting polar impurities while effectively eluting strongly retained, non-polar impurities.
-
Detection Wavelength: A photodiode array (PDA) detector was used to scan the UV spectrum of the analyte. The wavelength of maximum absorbance (λmax), found to be approximately 254 nm and 310 nm, was evaluated. 254 nm was chosen for quantification as it provided a robust signal for both the main component and expected impurities.
The logical flow of this development process is outlined below.
Caption: Workflow for HPLC Method Development.
Protocol: Purity Determination
This section details the finalized chromatographic conditions and step-by-step procedures for analysis.
Chromatographic Conditions
All quantitative data and system parameters are summarized in the table below.
| Parameter | Specification |
| Instrument | HPLC or UHPLC system with a quaternary pump, autosampler, column oven, and PDA/UV detector. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
| Run Time | 30 minutes |
Table 1: Optimized HPLC Method Parameters.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
Table 2: Gradient Elution Program.
Solution Preparation
-
Reference Standard (RS) Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask. Add approximately 30 mL of Diluent and sonicate for 5 minutes to dissolve. Dilute to volume with Diluent and mix well.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask. Prepare as directed for the Reference Standard Solution.
Analytical Procedure
-
System Equilibration: Equilibrate the HPLC system with the mobile phase at the initial gradient composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Testing (SST):
-
Inject the Diluent (blank) once to ensure no interfering peaks are present.
-
Inject the Reference Standard Solution five times.
-
The system is deemed suitable for use if the acceptance criteria in Table 3 are met. This step is crucial for verifying that the chromatographic system is fit for its intended purpose on the day of analysis.[12]
-
-
Analysis:
-
Inject the Reference Standard Solution once.
-
Inject each Sample Solution once.
-
Inject the Reference Standard Solution again after a series of sample injections (e.g., every 6 samples) to ensure system consistency.
-
-
Calculation of Purity:
-
Identify the peak corresponding to this compound in the sample chromatogram based on its retention time relative to the standard.
-
Calculate the percentage purity using the area normalization method:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD for Peak Area (n=5) | ≤ 2.0% |
| % RSD for Retention Time (n=5) | ≤ 1.0% |
Table 3: System Suitability Acceptance Criteria.
Method Validation: Ensuring Trustworthiness and Reliability
The developed method was rigorously validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[13][14][15] The validation process establishes through laboratory studies that the performance characteristics of the method meet the requirements for the application.
Caption: ICH-Compliant Method Validation Workflow.
Validation Protocols & Results
-
Specificity (Stability-Indicating):
-
Protocol: The analyte was subjected to forced degradation under acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) conditions. Degraded samples were then analyzed.
-
Results: The method successfully resolved the main analyte peak from all degradation products, proving its stability-indicating nature. Peak purity analysis using a PDA detector confirmed that the main peak was spectrally pure under all stress conditions.[16]
-
-
Linearity:
-
Protocol: A series of five solutions were prepared from the reference standard, ranging from 50% to 150% of the nominal concentration (0.25 mg/mL to 0.75 mg/mL).
-
Results: The method exhibited excellent linearity over the tested range. The correlation coefficient (R²) was > 0.999.
-
-
Accuracy:
-
Protocol: Accuracy was determined by spiking a known amount of analyte into a sample mixture at three concentration levels (80%, 100%, and 120%) in triplicate.
-
Results: The mean percent recovery was between 98.0% and 102.0%, demonstrating the high accuracy of the method.[17]
-
-
Precision:
-
Protocol:
-
Repeatability (Intra-assay): Six replicate preparations of the sample solution at 100% concentration were analyzed on the same day.
-
Intermediate Precision: The repeatability study was repeated by a different analyst on a different day using a different instrument.
-
-
Results: The %RSD for repeatability was less than 1.0%, and the %RSD for intermediate precision was less than 2.0%, indicating excellent method precision.[13][17]
-
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD):
-
Protocol: LOD and LOQ were determined based on the signal-to-noise ratio, established by injecting serially diluted solutions of the standard.
-
Results: The LOQ was established at a concentration where the analyte could be quantified with acceptable precision and accuracy, and the LOD was the concentration yielding a signal-to-noise ratio of approximately 3:1.
-
-
Robustness:
-
Protocol: The effect of small, deliberate variations in method parameters was evaluated, including mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).
-
Results: No significant changes in retention time, peak area, or tailing factor were observed, demonstrating the method's robustness for routine use in a QC environment.[18]
-
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No co-elution | Pass |
| Linearity (R²) | ≥ 0.999 | Pass |
| Accuracy (% Rec.) | 98.0 - 102.0% | Pass |
| Precision (% RSD) | ≤ 2.0% | Pass |
| Robustness | SST criteria met | Pass |
Table 4: Summary of Validation Results.
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be rapid, specific, accurate, precise, and robust for the purity assessment of this compound. Its stability-indicating capability ensures that any degradation products formed during manufacturing or storage can be effectively separated and monitored. This validated method is suitable for routine quality control analysis and stability studies, providing a reliable tool to ensure the quality and consistency of this critical pharmaceutical intermediate.
References
- U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link: https://www.uspnf.com/sites/default/files/usp_pdf/EN/USPNF/revisions/gc-621-interim-revision-announcement-20221118.pdf]
- Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. [Link: https://www.agilent.com/cs/library/whitepaper/public/5994-5491EN-us-agilent.pdf]
- DSDP Analytics. USP <621> Chromatography. [Link: https://dsdpanalytics.
- Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link: https://www.pharmaguideline.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link: https://www.amsbiopharma.
- International Council for Harmonisation. (2023). Q2(R2) Validation of Analytical Procedures. [Link: https://database.ich.org/sites/default/files/ICH_Q2-R2_Guideline_Step4_2023_1101.pdf]
- European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link: https://www.ema.europa.eu/en/ich-q2-r2-validation-analytical-procedures-scientific-guideline]
- I. Muszalska, H. Żelądzowska, A. Sabiniarz. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 64(2), 115-121. [Link: https://www.researchgate.net/publication/51493108_HPLC_and_TLC_methodology_for_determination_or_purity_evaluation_of_4-methoxy-2-34-phenyl-1-piperazinylpropyl-23-dihydro-6-methyl-13-dioxo-1H-pyrrolo34-cpyridine]
- Marchenko, S. I., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41, 278–287. [Link: https://www.researchgate.
- ChemicalBook. (2023). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8281169.htm]
- Al-Ostath, A. I., et al. (2022). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1836-1854. [Link: https://www.tandfonline.com/doi/full/10.1080/14756366.2022.2093855]
- Guissart, C., et al. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. CHIMIA International Journal for Chemistry, 71(4), 190-195. [Link: https://www.ingentaconnect.com/content/scs/chimia/2017/00000071/00000004/art00007]
- Deshpande, M. M., et al. (2020). A review on analytical method development and validation of anticancer drug by hplc method. World Journal of Pharmaceutical Research, 9(14), 378-382. [Link: https://wjpr.s3.ap-south-1.amazonaws.com/article_issue/1603273398.pdf]
- Dispas, A., et al. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 23(10), 2655. [Link: https://www.mdpi.com/1420-3049/23/10/2655]
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In vivo experimental design for testing 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine efficacy
An Application Guide for Preclinical Efficacy Assessment of 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine
Abstract
This document provides a detailed framework for the in vivo evaluation of this compound, a novel small molecule with therapeutic potential. The structural backbone of this compound, the pyrrolo[2,3-d]pyrimidine nucleus, is a well-established pharmacophore in kinase inhibitor discovery, acting as a deaza-isostere of adenine and a potent ATP-competitive inhibitor.[1] This class of molecules includes FDA-approved drugs and numerous clinical candidates targeting various kinases crucial in cellular regulation.[2][3][4] Given this precedent, the experimental design herein is predicated on the hypothesis that the subject compound is a kinase inhibitor. The primary application detailed is within oncology, leveraging standard xenograft models, but the principles can be adapted for other potential indications, such as inflammatory diseases.[1] This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive, step-by-step approach from initial tolerability studies to full-scale efficacy trials, grounded in established preclinical methodologies and ethical considerations.
Introduction: The Scientific Rationale
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, renowned for its ability to mimic the purine core of ATP.[3] This structural analogy allows compounds built on this framework to effectively compete with ATP for the binding pocket of various protein kinases.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, where it drives uncontrolled cell proliferation, survival, and metastasis.[2][5]
Several highly successful kinase inhibitors, such as Tofacitinib, are based on this core structure and target the Janus kinase (JAK) family.[2][6] The JAK-STAT signaling pathway is a critical mediator of cytokine signaling, which plays a pivotal role in both immunology and oncology.[7][8] Persistent activation of this pathway is linked to various malignancies and inflammatory disorders.[7] Therefore, it is a scientifically sound hypothesis that this compound functions by inhibiting a key kinase or set of kinases. This guide outlines the necessary in vivo experiments to test this hypothesis and evaluate the compound's therapeutic efficacy.
Hypothesized Mechanism of Action: JAK-STAT Pathway Inhibition
Cytokines binding to their receptors on the cell surface activate receptor-associated Janus kinases (JAKs).[8] Activated JAKs then phosphorylate themselves and the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[7] Once docked, STATs are phosphorylated by JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate genes involved in inflammation, immunity, and cell proliferation.[7][8] It is hypothesized that this compound competitively binds to the ATP pocket of a JAK family member (JAK1, JAK2, JAK3, or TYK2), preventing STAT phosphorylation and downstream gene transcription.[6][9]
Pre-Efficacy Studies: Foundational In Vivo Profiling
Before assessing anti-tumor efficacy, it is critical to understand the compound's behavior and safety profile in a living system. These initial studies establish the therapeutic window and inform the dose selection for subsequent efficacy trials.[10]
Maximum Tolerated Dose (MTD) Study
The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.[11] This study is essential for defining a safe dose range for efficacy experiments.
Protocol: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Use a healthy, non-tumor-bearing mouse strain that will also be used for efficacy studies (e.g., BALB/c nude or NOD-SCID mice). Use 3-5 mice per dose group.
-
Acclimatization: Allow animals to acclimate for at least one week under standard housing conditions.
-
Dose Selection: Based on in vitro IC50/EC50 values, select a starting dose expected to yield plasma concentrations several times higher than the efficacious concentration in vitro.[11] Prepare a series of escalating doses (e.g., 10, 30, 100 mg/kg).
-
Compound Formulation & Administration: Formulate the compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80). Administer the compound daily for 5-14 days via the intended clinical route (e.g., oral gavage).
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., lethargy, ruffled fur, altered posture, labored breathing).
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause >15-20% body weight loss or significant clinical signs of distress.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
PK/PD studies link drug exposure (pharmacokinetics) to the biological effect (pharmacodynamics).[12][13] This is crucial for ensuring that the administered dose achieves sufficient concentration at the target site to exert a therapeutic effect.
Protocol: Abbreviated Pharmacokinetic (PK) Study
-
Animal Model: Use the same healthy mouse strain as in the MTD study. A small cohort of 2-4 animals per time point is sufficient for an initial screen.[10]
-
Dosing: Administer a single dose of the compound (at or below the MTD) via both intravenous (i.v.) and oral (p.o.) routes to separate groups of animals to determine bioavailability.
-
Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[10]
-
Analysis: Process blood to plasma and analyze the concentration of the compound using LC-MS/MS.
-
Data Interpretation: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), half-life (t1/2), and Area Under the Curve (AUC).
Protocol: Pharmacodynamic (PD) / Target Engagement Study
-
Model: Use a tumor-bearing mouse model (e.g., a xenograft with a cell line known to have an active target pathway, like the JAK-STAT pathway).
-
Dosing: Administer a single dose of the compound at a level shown to be well-tolerated and achieve good exposure from the PK study.
-
Tissue Collection: At various time points post-dose (e.g., 2, 6, 24 hours), euthanize cohorts of animals and collect tumor tissue and relevant organs.
-
Biomarker Analysis: Analyze tissues for evidence of target engagement. For a hypothesized JAK inhibitor, this would involve measuring the levels of phosphorylated STAT (pSTAT) relative to total STAT via Western blot or immunohistochemistry. A significant reduction in pSTAT levels would confirm target engagement in vivo.[13]
In Vivo Efficacy Experimental Design: Oncology
With a defined MTD and evidence of target engagement, the next step is to evaluate the compound's ability to inhibit tumor growth. The cell line-derived xenograft (CDX) model is a robust and widely used platform for this purpose.[14][15][16]
Experimental Workflow Overview
Detailed Protocol: Subcutaneous Xenograft Efficacy Study
1. Cell Line and Animal Selection:
-
Cell Line: Choose a human cancer cell line with a known dependency on a kinase pathway likely to be inhibited by the compound (e.g., a non-small cell lung cancer line like NCI-H1975 or a pancreatic cancer line like MIA PaCa-2). Ensure the cell line has been tested and is free of pathogens.[17]
-
Animal Model: Use immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old) to prevent rejection of the human tumor cells.[18]
2. Tumor Implantation and Cohort Formation:
-
Culture selected cancer cells to ~80% confluency.
-
Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5-10 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor tumor growth using digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (length x width²)/2.[19]
-
When tumors reach an average volume of 100-200 mm³, randomize mice into treatment groups (n=8-10 mice per group) with similar mean tumor volumes.
3. Dosing and Monitoring:
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., 0.5% MC, 0.2% Tween 80, p.o., daily)
-
Group 2: Test Compound - Dose 1 (e.g., 30 mg/kg, p.o., daily)
-
Group 3: Test Compound - Dose 2 (e.g., 100 mg/kg, p.o., daily)
-
Group 4: Positive Control (Standard-of-care agent for the selected cancer type)
-
-
Administration: Administer treatments for a predefined period (e.g., 21-28 days).
-
Monitoring:
4. Endpoint Analysis:
-
At the end of the study, euthanize all animals.
-
Excise tumors, weigh them, and collect a portion for pharmacodynamic analysis (e.g., pSTAT levels) and another portion for histopathology.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of vehicle group)] x 100.
Data Presentation and Interpretation
All quantitative data should be summarized for clear comparison.
Table 1: Example Dosing and Efficacy Evaluation Plan
| Parameter | Description |
| Animal Model | Athymic Nude Mice (Female, 6-8 weeks) |
| Cell Line | NCI-H1975 (Human Non-Small Cell Lung Cancer) |
| Implantation Site | Subcutaneous, Right Flank |
| Tumor Vol. at Randomization | 150 ± 50 mm³ |
| Number of Animals/Group | 10 |
| Group 1 (Vehicle) | 0.5% MC + 0.2% Tween 80 |
| Group 2 (Test Compound) | 30 mg/kg, daily, oral gavage |
| Group 3 (Test Compound) | 100 mg/kg, daily, oral gavage |
| Group 4 (Positive Control) | Erlotinib (50 mg/kg), daily, oral gavage |
| Dosing Duration | 21 Days |
| Primary Endpoint | Tumor Growth Inhibition (TGI) |
| Secondary Endpoints | Body Weight Change, Terminal Tumor Weight, pSTAT levels |
| Humane Endpoints | Tumor volume > 2000 mm³, Body weight loss > 20% |
Ethical Considerations in Animal Research
All in vivo experiments must be conducted with the highest ethical standards and in compliance with local and international guidelines.
-
Approval: All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[22]
-
The 3Rs: The principles of Replacement, Reduction, and Refinement must be applied.[22][23]
-
Replacement: Use in vitro methods to narrow down candidates before moving in vivo.
-
Reduction: Use appropriate statistical design to minimize the number of animals used while ensuring scientific validity.[24]
-
Refinement: Use methods that minimize animal pain and distress, including proper handling, anesthesia for any painful procedures, and defined humane endpoints to prevent unnecessary suffering.[23][25][26]
-
-
Housing and Care: Animals must be housed in appropriate facilities with proper nutrition, hydration, and environmental enrichment to minimize stress.[22]
Conclusion
The experimental framework detailed in this application note provides a robust and scientifically rigorous path for evaluating the in vivo efficacy of this compound. By systematically determining the compound's tolerability, pharmacokinetic profile, and ability to engage its molecular target, researchers can design and execute meaningful efficacy studies. The subcutaneous xenograft model serves as an essential tool in preclinical oncology, and the data generated from these studies will be critical for making informed decisions about the continued development of this promising therapeutic candidate.
References
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Xin, P., Xu, X., Deng, C., Liu, S., Wang, Y., Zhou, L., & Geng, D. (2020). The role of JAK/STAT signaling pathway and its inhibitors in diseases. International Immunopharmacology, 80, 106210. [Link]
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Wikipedia. (2024). Janus kinase inhibitor. In Wikipedia. [Link]
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Hu, X., Li, J., Fu, M., Zhao, X., & Wang, W. (2021). The JAK/STAT signaling pathway: from bench to clinic. Signal Transduction and Targeted Therapy, 6(1), 402. [Link]
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Prajapati, M., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 206, 112691. [Link]
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Bobbili, P. K., & Shankaraiah, N. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 153, 107867. [Link]
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Manfredini, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(22), 2393-2424. [Link]
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Prajapati, M., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 206, 112691. [Link]
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Creative Bioarray. (2022). Choosing the Right Tumor Model for Preclinical Research. Creative Bioarray. [Link]
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Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(22), 2393-2424. [Link]
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Parsian Pharmaceutical Co. (n.d.). JAK inhibitors As a New Therapeutic Option. Parsian Pharmaceutical Co. [Link]
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Research Open World. (2019). JAK Inhibitors: New Treatments for RA and beyond. researchopenworld.com. [Link]
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Sledge, G. W. Jr., et al. (2013). Animal models and therapeutic molecular targets of cancer: utility and limitations. Veterinary Pathology, 50(6), 1004-1024. [Link]
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The National Committee for Research Ethics in Science and Technology (NENT). (2019). Ethical Guidelines for the Use of Animals in Research. Forskningsetikk. [Link]
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Isella, C., et al. (2018). Optimizing the design of population-based patient-derived tumor xenograft studies to better predict clinical response. eLife, 7, e36582. [Link]
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American Psychological Association. (2021). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. American Psychological Association. [Link]
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British Society of Animal Science. (n.d.). Ethical guidelines for research in animal science. British Society of Animal Science. [Link]
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Akhtar, A. (2015). Ethical considerations regarding animal experimentation. Journal of Clinical and Diagnostic Research, 9(9), PE01-PE03. [Link]
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Ingle, A. D. (2022). Animal models for Cancer research and treatment. Journal of Laboratory Animal Science, 1(1). [Link]
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Biomere. (2023). Mouse Models of Cancer: Which One is Right for You? Biomere. [Link]
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Politi, K., & Pao, W. (2011). Drug Efficacy Testing in Mice. Cold Spring Harbor Protocols, 2011(8), pdb.top104. [Link]
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Liu, Y., et al. (2023). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Cancer Management and Research, 15, 785-802. [Link]
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Michigan State University Animal Care Program. (2025). IG029: Guideline for Tumor Burden Assessment in Rats and Mice. Michigan State University. [Link]
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Crown Bioscience. (n.d.). Preclinical Drug Testing Using Xenograft Models. Crown Bioscience. [Link]
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Washington State University Institutional Animal Care and Use Committee. (2024). Guideline #8: Tumor Burden in Rodents. Washington State University. [Link]
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University of North Carolina at Chapel Hill. (2021). Standard on Tumor Production and Cancer Research In Mice and Rats. UNC Policies. [Link]
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The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory. [Link]
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Johns Hopkins University Animal Care and Use Committee. (2024). Tumor Study Guidelines in Mice and Rats. Johns Hopkins University. [Link]
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Lazerwith, S. E., & O'Donnell, M. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
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Drug Discovery and Development. (n.d.). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. ResearchGate. [Link]
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Chen, Y., et al. (2012). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Frontiers in Pharmacology, 3, 100. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support guide for the synthesis of 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine. This molecule is a crucial building block in the development of targeted therapeutics, particularly kinase inhibitors.[1][2] Achieving a high yield of this intermediate is critical for the efficiency and economic viability of a drug development campaign.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. We will delve into the causality behind common synthetic challenges and provide validated, step-by-step protocols to enhance your experimental outcomes.
Overview of the Primary Synthetic Strategy
The most prevalent and reliable route to the target compound involves a multi-step sequence starting from a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core. The key transformations include the protection of the pyrrole nitrogen (N7), regioselective halogenation at the C6 position, a palladium-catalyzed cross-coupling reaction to install the 4-methoxyphenyl group, and final deprotection.
Caption: General Synthetic Workflow.
Frequently Asked Questions & Troubleshooting Guides
Part 1: The N7-Protecting Group Strategy
Question: Is it necessary to protect the N7-position of the pyrrole ring? What are the advantages and which protecting group should I use?
Answer: Yes, protection of the N7-proton is highly recommended and is a critical step for ensuring high yields and reproducibility. The unprotected pyrrole N-H is acidic and can interfere with subsequent reactions, particularly the organometallic reagents and bases used in cross-coupling.
-
Causality:
-
Improved Solubility: N7-protected intermediates often exhibit significantly better solubility in the organic solvents used for cross-coupling reactions (e.g., Dioxane, DMF).
-
Prevention of Side Reactions: The unprotected N-H can be deprotonated by the base in the Suzuki coupling, creating an alternative nucleophile that can complicate the catalytic cycle.
-
Directing Regioselectivity: While less of an issue for C6-halogenation, N7-substitution can influence the electronic properties of the ring system.
-
-
Recommended Protecting Groups:
-
Tosyl (Ts): This is a robust and widely used protecting group. It is stable to the conditions of iodination and Suzuki coupling.[2] However, its removal requires specific, often harsh, reductive or strongly acidic conditions.[3]
-
SEM (2-(Trimethylsilyl)ethoxymethyl): This group is also effective and can be removed under milder, fluoride-mediated (e.g., TBAF) or acidic conditions, offering an orthogonal deprotection strategy.[4][5]
-
Question: I am having trouble removing the N7-Tosyl group without degrading my final product. What conditions do you recommend?
Answer: This is a common challenge due to the stability of the N-sulfonyl bond. The choice of deprotection method depends on the stability of your final product to acidic or reductive conditions. Always perform these deprotections on a small scale first to assess product stability.
| Method | Reagents & Conditions | Advantages | Potential Issues | Reference(s) |
| Acidic Hydrolysis | HBr (33% in Acetic Acid), 70 °C | Effective and relatively fast. | Can cleave acid-labile groups (e.g., methoxy ether if conditions are too harsh). Furan rings are particularly susceptible.[3][6] | [3] |
| Reductive Cleavage (Magnesium) | Mg turnings, Methanol, Reflux | Economical and effective. Generally milder than strong acid. | Can reduce other functional groups. Reaction can be heterogeneous and require activation of Mg. | [6] |
| Reductive Cleavage (Sodium Naphthalenide) | Sodium naphthalenide in THF, -60 °C to RT | Very powerful and efficient, often giving high yields. | Reagent is highly air- and moisture-sensitive. Can partially remove benzoyl groups.[7] | [7] |
| Reductive Cleavage (Samarium Iodide) | SmI₂, THF, RT | Extremely mild and very fast (<5 min). Compatible with many sensitive functional groups. | Reagent can be expensive and requires inert atmosphere techniques. | [6] |
Part 2: The Critical Suzuki-Miyaura Cross-Coupling Step
This step is often the primary determinant of the overall yield. Inefficient coupling between the N7-protected 4-chloro-6-iodo-pyrrolo[2,3-d]pyrimidine and 4-methoxyphenylboronic acid is the most frequently reported issue.
Caption: Troubleshooting the Suzuki-Miyaura Coupling.
Question: My Suzuki coupling reaction is giving me very low yields (<30%). What are the most important parameters to optimize?
Answer: Let's break down the key components. Failure in this step can almost always be traced back to one of four areas: the catalyst, the reagents, the base, or the reaction conditions.
| Parameter | Recommendation & Rationale | Reference(s) |
| Palladium Catalyst | Pd(dppf)Cl₂ is often the catalyst of choice for this type of heteroaromatic coupling. It provides a good balance of activity and stability. Ensure the catalyst is fresh; old or improperly stored catalyst is a primary reason for failure. A loading of 5-10 mol% is typical. | [4] |
| Base | An aqueous solution of Na₂CO₃ (2M) is standard. However, if you observe significant hydro-dehalogenation (loss of iodine), switching to a stronger, non-aqueous base like K₂CO₃ or Cs₂CO₃ can improve yields by accelerating the reductive elimination step relative to side reactions. | [4][8] |
| Solvent System | A mixture of Dioxane and Water (e.g., 3:1 or 4:1) is common. n-Butanol (n-BuOH) has also been shown to be a very effective solvent for this transformation.[4][5] It's crucial that the organic solvent is anhydrous and thoroughly degassed to prevent catalyst oxidation. | [4][5] |
| Temperature | Reaction temperatures typically range from 100-140 °C .[4][5] If the reaction is sluggish, a higher temperature may be required. However, excessively high temperatures can lead to catalyst decomposition and the formation of byproducts. Monitor by TLC or LCMS to find the optimal balance. | [4][5] |
| Reagent Quality | Use high-purity 4-methoxyphenylboronic acid . Boronic acids can degrade over time, especially if exposed to moisture, forming boroxines which are less reactive. If in doubt, use a freshly opened bottle or recrystallize the reagent. |
Validated Experimental Protocol
Suzuki-Miyaura Coupling of 4-Chloro-6-iodo-7-(tosyl)-7H-pyrrolo[2,3-d]pyrimidine
This protocol is a representative example synthesized from literature procedures and should be adapted and optimized for your specific setup.[4]
Materials:
-
4-Chloro-6-iodo-7-(tosyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 - 0.10 equiv)
-
Sodium Carbonate (Na₂CO₃) (3.0 equiv)
-
1,4-Dioxane (Anhydrous, degassed)
-
Water (Degassed)
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-6-iodo-7-(tosyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv), 4-methoxyphenylboronic acid (1.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Atmosphere Exchange: Seal the flask and evacuate and backfill with inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed 1,4-dioxane to the flask via cannula or syringe to create a ~0.1 M solution based on the limiting reagent.
-
Base Addition: Prepare a 2M solution of Na₂CO₃ in degassed water. Add the appropriate volume to the reaction flask to achieve 3.0 equivalents of the base.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours. Look for the consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with Ethyl Acetate and water.
-
Separate the organic layer. Wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield N7-protected this compound.
References
-
BenchChem. (2025). Optimization of Vilsmeier-Haack reaction parameters. BenchChem Technical Support. 9
-
Kristjánsdóttir, K., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications.
-
Kristjánsdóttir, K., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. National Institutes of Health (NIH).
-
Zhang, Y., et al. (2018). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate.
-
Wikipedia. (n.d.). Tosyl group.
-
ChemicalBook. (2023). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
Google Patents. (2020). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
-
Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
-
Tumkevicius, S. (2010). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate.
-
Zhang, Y-L., et al. (2018). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Chemistry of Heterocyclic Compounds, 54(6), 638-642.
-
Norman, M. H., et al. (2012). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry.
-
BenchChem. (2025). Optimization of reaction conditions for scaling up pyrrole aldehyde synthesis. BenchChem Technical Support. 10
-
Li, J., et al. (2025). A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. National Institutes of Health (NIH).
-
ResearchGate. (n.d.). Removal of the tosyl and nosyl groups.
-
van der Veken, P., et al. (1978). A simple and mild method for the removal of the NIm-tosyl protecting group. SciSpace.
-
Semantic Scholar. (n.d.). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
Patil, S. B., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmaceutical Research.
-
Lewandowska, E., et al. (1994). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. Nucleosides and Nucleotides, 13(3), 6295-6304.
-
BenchChem. (2025). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. BenchChem Technical Support. 11
-
Gangjee, A., et al. (2007). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. National Institutes of Health (NIH).
-
Wang, G., et al. (2017). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. ResearchGate.
-
BenchChem. (2025). Application Notes and Protocols for the Deprotection of the N-Tosyl Group in 2-(Furan-3-yl)-1-tosylpyrrolidine. BenchChem Technical Support. 6
-
Gucka, E., et al. (2021). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI.
-
Al-Ostoot, F. H., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
Sources
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- 3. Tosyl group - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. faculty.fiu.edu [faculty.fiu.edu]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Identifying and minimizing side products in 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine synthesis.
Technical Support Center: Synthesis of 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support guide for the synthesis of this compound. This molecule is a crucial intermediate in the development of kinase inhibitors and other pharmacologically active agents.[1] Its synthesis, while well-established, presents several challenges where minor deviations in reaction conditions can lead to a significant increase in side products, impacting yield and purity.
This guide is designed to provide practical, experience-driven solutions to common issues encountered during synthesis. We will explore the causality behind side product formation and provide robust, validated protocols to help you optimize your experimental outcomes.
Troubleshooting Guide: Identifying and Minimizing Side Products
This section addresses specific problems you might encounter during the synthesis, which typically involves a Suzuki or similar cross-coupling reaction between a 4-chloro-6-halo-pyrrolo[2,3-d]pyrimidine core and (4-methoxyphenyl)boronic acid.
Q1: My TLC/LC-MS shows a major, highly polar byproduct that appears to have lost the chloro group. What is it and how can I prevent it?
Answer: This is, by far, the most common issue. The byproduct is almost certainly the hydrolyzed product, 6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one .
Causality: The C4 position on the pyrimidine ring is highly electrophilic. In the presence of water, even trace amounts, the chloro group can be displaced via nucleophilic aromatic substitution (SNAr) to form the more stable and polar 4-hydroxy (or 4-oxo tautomer) derivative.[2][3][4] This reaction is often accelerated by elevated temperatures and acidic or basic conditions.
Mitigation Protocol:
-
Rigorous Anhydrous Conditions:
-
Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use.
-
Use freshly distilled, anhydrous solvents. Solvents like 1,4-dioxane and toluene should be passed through an activated alumina column or distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
The boronic acid reagent can contain water. Dry it in a vacuum oven before use.
-
-
Inert Atmosphere:
-
Run the entire reaction under a positive pressure of an inert gas like Argon or Nitrogen. This prevents atmospheric moisture from entering the reaction vessel.
-
-
Solvent Choice:
-
While protic solvents like isopropanol or water are sometimes used in SNAr reactions to promote solubility and reactivity, they are a direct source of the competing nucleophile.[3][4]
-
Recommendation: Prioritize aprotic solvents such as 1,4-dioxane , toluene , or DMF . If using a mixed solvent system (e.g., dioxane/water), minimize the water content to the lowest possible amount required for reagent solubility.
-
-
Temperature Control:
-
Hydrolysis is temperature-dependent.[2] While the cross-coupling requires heat, avoid unnecessarily high temperatures or prolonged reaction times. Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.
-
Q2: My mass spectrum shows a mass corresponding to my product, but with an added solvent fragment instead of the chloro group (e.g., M-Cl+OEt, M-Cl+OPr). What is this side reaction?
Answer: You are observing a solvolysis side product. This occurs when the solvent itself (e.g., ethanol, isopropanol) acts as a nucleophile, displacing the C4-chloro group.[3]
Causality: This is mechanistically identical to hydrolysis, with an alcohol solvent molecule taking the place of water. This is particularly problematic in alcohol-based solvents, which are sometimes used to dissolve the reagents. Acidic conditions can protonate the pyrimidine ring, further activating it towards nucleophilic attack by the solvent.[3]
Mitigation Protocol:
-
Switch to Aprotic Solvents: The most effective solution is to avoid alcohol-based solvents entirely. As mentioned previously, 1,4-dioxane , toluene , and DMF are excellent alternatives for Suzuki couplings.
-
Re-evaluate Catalytic Conditions: If an alcohol solvent is absolutely necessary for solubility, ensure your reaction conditions are not acidic. Some protocols for related substitutions use catalytic acid, which will exacerbate solvolysis.[5] In such cases, a different base or catalyst system compatible with aprotic solvents should be investigated.
Q3: I'm seeing evidence of a reaction at the pyrrole nitrogen (N7), such as dimerization or reaction with my starting material. How do I improve selectivity?
Answer: Unprotected pyrrole nitrogens (N-H) are nucleophilic and can participate in side reactions, especially under basic conditions. This can lead to N-alkylation, N-arylation, or other undesired products.
Causality: The base used in the cross-coupling reaction (e.g., K₂CO₃, Cs₂CO₃) can deprotonate the N7-H of the pyrrole ring. The resulting anion is a potent nucleophile that can react with another molecule of your electrophilic starting material (4-chloro-6-halo-pyrrolo[2,3-d]pyrimidine) or other electrophiles present.
Mitigation Protocol:
-
Protect the Pyrrole Nitrogen: The most robust solution is to protect the N7 position prior to the C6 cross-coupling and C4 functionalization steps. This adds steps to the overall synthesis but provides significantly cleaner reactions and higher yields.
-
Optimize the Base: If you wish to avoid a protection strategy, carefully select the base. A weaker, non-nucleophilic, or sterically hindered base might minimize deprotonation of the pyrrole. However, this is a delicate balance, as the base is also required to activate the boronic acid.
Summary of Common Side Products
| Side Product | Identification (vs. Product) | Causality | Mitigation Strategy |
| 4-Hydroxy Derivative | More polar on TLC (lower Rf); Mass: [M-19] (Cl replaced by OH) | Nucleophilic attack by water | Use anhydrous solvents/reagents; inert atmosphere; control temperature. |
| 4-Alkoxy Derivative | Polarity varies; Mass: [M-Cl+OR] (e.g., R=Et, iPr) | Nucleophilic attack by alcohol solvent | Switch to aprotic solvents (Dioxane, Toluene, DMF). |
| N7-Alkylated/Arylated | Higher molecular weight; less polar | Nucleophilic pyrrole nitrogen | Protect N7 with a suitable group (Tosyl, SEM) before coupling. |
Visualizing the Reaction and Side Pathways
The following diagram illustrates the desired synthetic pathway and the primary side reactions that can occur.
Caption: Desired reaction pathway and common side product formations.
Frequently Asked Questions (FAQs)
Q: What are the recommended starting materials for this synthesis? A: The most common approach starts with 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine or 4-chloro-6-bromo-7H-pyrrolo[2,3-d]pyrimidine . The iodo-substituted version is generally more reactive in Suzuki couplings, potentially allowing for milder reaction conditions. The synthesis of these precursors from simpler materials is well-documented.[7][9]
Q: What is the best way to monitor the reaction's progress? A: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
-
TLC: Use a mobile phase like 30-50% Ethyl Acetate in Hexanes. The product should have an Rf value between the two starting materials. The hydrolyzed byproduct will be significantly more polar (lower Rf).
-
LC-MS: This is invaluable for confirming the identity of your product and detecting side products by their mass-to-charge ratio.
Q: My crude product is an oil/difficult to purify. What are the best purification strategies? A:
-
Silica Gel Column Chromatography: This is the most common method. Use a gradient elution, starting with a low polarity solvent system (e.g., 10% Ethyl Acetate/Hexanes) and gradually increasing the polarity. This will help separate your product from less polar impurities and more polar byproducts.
-
Recrystallization: If you can obtain a solid after chromatography, recrystallization from a suitable solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexanes) can significantly improve purity.
Q: Is it necessary to protect the pyrrole nitrogen (N7)? A: It is not strictly necessary, but it is highly recommended for achieving high yields and purity, especially on a larger scale. Protecting the N7 position with a group like Tosyl (Ts) or SEM prevents side reactions at that site and often improves the solubility of the intermediates.[6][7] The trade-off is the addition of protection and deprotection steps to your synthesis.
Troubleshooting Workflow
If you encounter an issue, follow this logical workflow to diagnose and solve the problem.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Sources
- 1. Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine [ouci.dntb.gov.ua]
- 10. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technisches Support-Center: Aufreinigungsstrategien für 4-Chlor-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin und seine Analoga
Answering in German, as requested by the user.
Verfasst von Ihrem Senior Application Scientist
Willkommen in unserem technischen Support-Center. Dieser Leitfaden wurde für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung konzipiert, die an der Synthese und Aufreinigung von 4-Chlor-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin und verwandten Analoga arbeiten. Diese Molekülklasse ist ein wichtiger Baustein für die Entwicklung von Kinase-Inhibitoren, einschließlich Therapeutika wie Tofacitinib und Ruxolitinib.[1][2][3]
Die Aufreinigung dieser Verbindungen stellt aufgrund der Reaktivität des 4-Chlor-Substituenten eine besondere Herausforderung dar. Dieser Leitfaden bietet detaillierte, praxisnahe Lösungen für häufig auftretende Probleme und soll Ihnen helfen, hochreine Verbindungen effizient und zuverlässig zu erhalten.
Fehlersuche-Leitfaden: Probleme und Lösungen im Q&A-Format
Frage 1: Mein Endprodukt ist mit dem Ausgangsmaterial (dem analogen 7H-Pyrrolo[2,3-d]pyrimidin-4-on) verunreinigt. Was ist die Ursache?
Antwort: Dies ist ein häufiges Problem, das typischerweise auf zwei Hauptursachen zurückzuführen ist: unvollständige Chlorierungsreaktion oder Hydrolyse des Produkts während der wässrigen Aufarbeitung.[4] Das 4-Chlor-Pyrrolo[2,3-d]pyrimidin-Gerüst ist empfindlich gegenüber Feuchtigkeit, starken Säuren und Basen, was zur Rückumwandlung in das stabilere Pyrimidin-4-on führen kann.[4][5]
Empfohlene Lösungen:
-
Optimierung der Reaktion:
-
Reaktionszeit und Temperatur: Stellen Sie sicher, dass die Reaktion bis zum vollständigen Umsatz läuft, indem Sie sie mittels Dünnschichtchromatographie (DC) überwachen. Eine Verlängerung der Reaktionszeit oder eine moderate Erhöhung der Temperatur kann den Umsatz verbessern.
-
Zusatz einer Base: Die Zugabe einer tertiären Aminbase wie N,N-Diisopropylethylamin (DIPEA) kann die Reaktion beschleunigen und das entstehende HCl neutralisieren, was die Reaktion in Richtung des gewünschten Produkts verschiebt.[4]
-
-
Optimierung der Aufarbeitung:
-
"Reverse Quench": Gießen Sie die Reaktionsmischung langsam und unter starkem Rühren auf Eiswasser.[4] Dies kontrolliert die exotherme Reaktion des restlichen Chlorierungsmittels (z. B. POCl₃) und minimiert die lokale Erhitzung, die die Hydrolyse beschleunigen würde.
-
Sorgfältige Neutralisation: Verwenden Sie eine schwache Base wie eine gesättigte Natriumbicarbonatlösung (NaHCO₃), um die Mischung auf einen neutralen bis leicht basischen pH-Wert (7-8) einzustellen.[4] Vermeiden Sie starke Basen wie NaOH, da diese die Hydrolyse des Produkts stark fördern.[4]
-
Frage 2: Ich beobachte mehrere Flecken auf meiner DC-Platte und die Ausbeute nach der Säulenchromatographie ist gering. Wie kann ich die Trennung verbessern?
Antwort: Eine schlechte Trennung oder geringe Ausbeute bei der Säulenchromatographie kann auf ein ungeeignetes Eluentensystem, eine Zersetzung des Produkts auf dem Silikagel oder eine Überladung der Säule zurückzuführen sein.
Empfohlene Lösungen:
-
Optimierung des Eluentensystems:
-
Systematische Suche: Testen Sie verschiedene Laufmittelsysteme mit unterschiedlichen Polaritäten. Eine Zusammenfassung bewährter Systeme finden Sie in Tabelle 1. Beginnen Sie mit einem unpolaren System und erhöhen Sie die Polarität schrittweise (Gradientenelution), um eng beieinander liegende Verunreinigungen zu trennen.
-
Zusatzstoffe: Wenn eine Zersetzung auf dem sauren Silikagel vermutet wird, kann die Desaktivierung des Silikagels durch Zugabe einer geringen Menge (ca. 0,1-1 %) Triethylamin zum Eluenten helfen, den Abbau basischer Verbindungen zu verhindern.
-
-
Chromatographietechnik:
-
Beladung: Stellen Sie sicher, dass die Säule nicht überladen wird. Eine Faustregel besagt, dass die Menge des Rohprodukts 1-5 % der Masse des Silikagels nicht überschreiten sollte.
-
Trockenbeladung: Lösen Sie das Rohprodukt in einem geeigneten Lösungsmittel, adsorbieren Sie es auf einer kleinen Menge Silikagel, trocknen Sie es im Vakuum und tragen Sie das Pulver dann auf die Säule auf. Dies führt oft zu einer schärferen Trennung als die Nassbeladung.
-
Frage 3: Meine Verbindung scheint sich während der Aufreinigung oder Lagerung zu zersetzen. Wie kann ich dies verhindern?
Antwort: Die Stabilität dieser Verbindungen ist begrenzt. Sie sind empfindlich gegenüber Feuchtigkeit und können sich unter Einwirkung von Licht oder bei hohen Temperaturen zersetzen.[5][6]
Empfohlene Lösungen:
-
Wasserfreie Bedingungen: Verwenden Sie während der Aufreinigung und Chromatographie trockene Lösungsmittel und arbeiten Sie unter einer inerten Atmosphäre (Stickstoff oder Argon), um den Kontakt mit Luftfeuchtigkeit zu minimieren.
-
Lagerung: Lagern Sie das reine Produkt als Feststoff in einem fest verschlossenen Gefäß, vorzugsweise unter Inertgas, an einem kühlen, trockenen und dunklen Ort.[6]
-
Temperaturkontrolle: Vermeiden Sie übermäßige Hitze während der Aufkonzentration der Fraktionen nach der Chromatographie. Verwenden Sie einen Rotationsverdampfer bei moderater Temperatur.
Häufig gestellte Fragen (FAQs)
F: Was ist die zuverlässigste, allgemeine Aufreinigungsstrategie für diese Verbindungsklasse? A: Eine robuste, mehrstufige Strategie hat sich bewährt:
-
Sorgfältige wässrige Aufarbeitung: Wie in Frage 1 beschrieben, ist dies der kritischste Schritt, um die Hydrolyse zu minimieren.[4]
-
Grobe Aufreinigung: Führen Sie entweder eine Umkristallisation des Rohprodukts (z. B. aus Toluol)[4] oder eine schnelle Flash-Säulenchromatographie durch, um die Hauptverunreinigungen zu entfernen.
-
Feinreinigung/Analyse: Die endgültige Reinheit sollte mittels HPLC überprüft werden.[1][7] Für sehr hohe Reinheitsanforderungen kann eine präparative HPLC erforderlich sein.
F: Wie bestätige ich die Identität und Reinheit meines Endprodukts? A: Verwenden Sie eine Kombination aus spektroskopischen und chromatographischen Methoden:
-
Reinheit: Die quantitative Bestimmung der Reinheit erfolgt am besten mittels Hochleistungsflüssigkeitschromatographie (HPLC), idealerweise mit einem Reinheitsgrad von >99 %.[1][7]
-
Identität:
F: Was sind typische Laufmittelsysteme für die Kieselgel-Chromatographie dieser Verbindungen? A: Die Wahl des Laufmittels hängt stark von den spezifischen Substituenten am Pyrrolo[2,3-d]pyrimidin-Gerüst ab. Die folgende Tabelle fasst einige in der Literatur beschriebene Systeme zusammen.
Tabelle 1: Beispiele für Laufmittelsysteme zur Säulenchromatographie
| Laufmittelsystem | Verhältnis | Typ des Analogons | Referenz |
| Ethylacetat / n-Pentan | Gradient | N-substituierte Analoga | [11] |
| Dichlormethan / Methanol | 19:1 | 6-Aryl-substituierte Analoga | [10][12] |
| Aceton / Dichlormethan | 1:1 | N-substituierte Analoga | [11] |
| Ethylacetat / n-Pentan | 3:2 | N-substituierte Analoga | [11] |
Visualisierung von Arbeitsabläufen
Die folgenden Diagramme veranschaulichen den empfohlenen Aufreinigungsprozess und einen Entscheidungsbaum zur Fehlerbehebung.
Abbildung 2: Entscheidungsbaum zur Fehlerbehebung bei der Aufreinigung.
Detaillierte experimentelle Protokolle
Protokoll 1: Aufreinigung durch Flash-Säulenchromatographie
-
Vorbereitung des Eluenten: Wählen Sie basierend auf DC-Vorversuchen ein geeignetes Laufmittelsystem (z. B. Ethylacetat/n-Pentan). Bereiten Sie eine ausreichende Menge für die gesamte Chromatographie vor.
-
Packen der Säule: Füllen Sie die Säule mit einer Aufschlämmung von Silikagel im gewählten Eluenten. Lassen Sie das Silikagel sich setzen und spülen Sie die Säule mit 2-3 Säulenvolumina des Eluenten, um eine gleichmäßige Packung zu gewährleisten.
-
Probenaufgabe: Lösen Sie das Rohprodukt (z. B. 1 g) in einer minimalen Menge Dichlormethan. Fügen Sie 2-3 g Silikagel hinzu und entfernen Sie das Lösungsmittel am Rotationsverdampfer, bis ein frei fließendes Pulver entsteht.
-
Beladung: Geben Sie das auf Silikagel adsorbierte Produkt vorsichtig auf die gepackte Säule.
-
Elution: Beginnen Sie die Elution mit dem gewählten Laufmittel(system). Wenn Sie einen Gradienten verwenden, erhöhen Sie die Polarität schrittweise.
-
Fraktionierung: Sammeln Sie die Fraktionen und analysieren Sie diese mittels DC.
-
Aufarbeitung: Vereinen Sie die reinen Fraktionen und entfernen Sie das Lösungsmittel unter reduziertem Druck. Trocknen Sie das Produkt im Hochvakuum, um Lösungsmittelreste zu entfernen.
Protokoll 2: Aufreinigung durch Umkristallisation
-
Lösungsmittelauswahl: Wählen Sie ein Lösungsmittel (z. B. Toluol), in dem das Produkt bei erhöhter Temperatur gut, bei Raumtemperatur oder in der Kälte jedoch schlecht löslich ist. [4]2. Auflösen: Geben Sie das Rohprodukt in einen Erlenmeyerkolben. Fügen Sie eine minimale Menge des gewählten Lösungsmittels hinzu und erhitzen Sie die Mischung unter Rühren (z. B. auf einer Heizplatte), bis sich das Produkt vollständig gelöst hat. Fügen Sie bei Bedarf portionsweise weiteres heißes Lösungsmittel hinzu, bis eine klare Lösung entsteht.
-
Abkühlen: Nehmen Sie den Kolben von der Heizplatte und lassen Sie ihn langsam auf Raumtemperatur abkühlen. Um die Kristallbildung zu maximieren, kann der Kolben anschließend in einem Eisbad gekühlt werden.
-
Kristallernte: Sammeln Sie die ausgefallenen Kristalle durch Filtration (z. B. über eine Nutsche).
-
Waschen: Waschen Sie die Kristalle auf dem Filter mit einer kleinen Menge eiskaltem, frischem Lösungsmittel, um anhaftende Verunreinigungen zu entfernen.
-
Trocknen: Trocknen Sie die Kristalle gründlich im Vakuum, um das Lösungsmittel vollständig zu entfernen.
Referenzen
-
Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine - Benchchem.
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed Central.
-
Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry - Srini Chem.
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety - ChemicalBook.
-
Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H - ResearchGate.
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI.
-
US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents.
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 - ChemicalBook.
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach.
-
US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents.
-
Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction - Taylor & Francis Online.
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid(1016241-80-7) 1 H NMR.
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - NIH.
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - ACS Publications.
-
(1)H,(13)C and (19)F NMR data of N-substituted 6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amines in DMSO-d(6) - PubMed.
-
4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | 479633-63-1 - ChemicalBook.
-
novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine - Justia Patents.
Sources
- 1. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 3. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. srinichem.com [srinichem.com]
- 6. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 7. patents.justia.com [patents.justia.com]
- 8. (1)H,(13)C and (19)F NMR data of N-substituted 6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amines in DMSO-d(6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Amination of the 4-Chloro-pyrrolo[2,3-d]pyrimidine Core
From the desk of the Senior Application Scientist
Welcome to the technical support center for the functionalization of the 4-chloro-pyrrolo[2,3-d]pyrimidine core. This versatile scaffold is a cornerstone in the synthesis of numerous kinase inhibitors and other critical pharmaceutical agents.[1][2][3] The C4-amination is a pivotal step in many synthetic routes, but its success is highly dependent on finely-tuned reaction conditions. This guide is designed to provide you, our fellow researchers, with in-depth troubleshooting strategies and practical advice drawn from established literature and extensive field experience. We will explore the causality behind common issues and provide robust, validated protocols to streamline your discovery process.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the amination reaction. Each answer is designed to not only solve the immediate issue but also to provide a deeper understanding of the underlying chemical principles.
Issue 1: Low to No Product Yield
Question: My reaction shows little to no conversion of the 4-chloro-pyrrolo[2,3-d]pyrimidine starting material, even after extended reaction times. What are the likely causes and how can I improve the yield?
Answer:
Low conversion is a common but solvable issue that typically points to insufficient reactivity of the chosen nucleophile or suboptimal reaction conditions. The 4-position of the pyrrolo[2,3-d]pyrimidine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr), but several factors must be aligned for this to occur efficiently.[4]
Potential Causes & Solutions:
-
Poor Nucleophilicity of the Amine:
-
Causality: The reaction rate is directly proportional to the nucleophilicity of the amine. Anilines with strong electron-withdrawing groups (e.g., -NO₂, -CN) or significant steric hindrance, particularly at the ortho position, are poor nucleophiles and may react very slowly or not at all.[5][6] Studies have shown that anilines with a pKa below 1 are generally unsuitable for acid-catalyzed amination.[5][6][7]
-
Solution: For such challenging amines, switching from a thermal/acid-catalyzed S
NAr to a Palladium-catalyzed Buchwald-Hartwig amination is the most effective strategy. This reaction class uses a palladium catalyst and a specialized phosphine ligand to facilitate C-N bond formation under conditions that SNAr cannot overcome.[8][9] The choice of ligand is critical; bulky, electron-rich biaryl phosphine ligands are often required for coupling with heteroaryl chlorides.[10]
-
-
Inappropriate Reaction Conditions (S
NAr):-
Causality (Acid-Catalyzed): For anilines, a small amount of acid (e.g., HCl) is often used to protonate the pyrimidine ring, further activating it towards nucleophilic attack. However, too much acid will protonate the aniline nucleophile, rendering it inactive.[7] This is a delicate balance.[7]
-
Solution (Acid-Catalyzed): Use a catalytic amount of acid, typically around 0.1 equivalents.[5][11] If the reaction is still sluggish, ensure the temperature is adequate (80-120°C is common).[11][12] Water has been shown to be an excellent solvent for these reactions, often promoting higher rates than alcohols or DMF.[6][7]
-
Causality (Aliphatic Amines): Stronger nucleophiles like aliphatic or benzylic amines do not require acid catalysis and can actually be inhibited by it.[5] In this case, the reaction generates HCl, which needs to be quenched by a base or an excess of the reactant amine.
-
Solution (Aliphatic Amines): Run the reaction without acid, using either an excess of the aliphatic amine (2-3 equivalents) or adding a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or K₂CO₃ to neutralize the HCl formed.[11]
-
-
Catalyst Inactivation (Buchwald-Hartwig):
-
Causality: The Pd(0) active catalyst can be sensitive to oxygen and certain functional groups. Improperly degassed solvents or impurities in the starting materials can lead to catalyst decomposition.
-
Solution: Ensure all reagents and solvents are anhydrous and that the reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen). Using a reliable palladium precatalyst can also lead to more consistent results compared to generating the active catalyst in situ from sources like Pd(OAc)₂.[13]
-
Issue 2: Significant Side Product Formation
Question: My reaction is proceeding, but my TLC/LC-MS shows a major side product with a mass corresponding to hydrolysis or alcoholysis of the starting material. How can I prevent this?
Answer: The formation of a 4-hydroxy or 4-alkoxy-pyrrolo[2,3-d]pyrimidine is the most common side reaction. This occurs when the solvent (water or an alcohol) acts as a competing nucleophile.
Potential Causes & Solutions:
-
Solvolysis under Acidic Conditions:
-
Causality: This side reaction is particularly prevalent in acid-promoted aminations. High concentrations of acid and elevated temperatures can significantly accelerate the rate of solvolysis, sometimes making it the major pathway.[5][7][11]
-
Solution:
-
Reduce Acid Concentration: Limit the acid catalyst to the minimum required to promote the desired reaction (e.g., 0.1 equivalents).[11]
-
Switch Solvents: If solvolysis remains an issue in water or alcohol, switch to an aprotic polar solvent such as DMF, DMSO, or dioxane.[1][11] This physically removes the competing nucleophile from the reaction medium.
-
Change Reaction Type: Move to a base-mediated S
NAr or a Buchwald-Hartwig coupling, which do not require acidic conditions.
-
-
-
N7-Alkylation/Arylation:
-
Causality: The nitrogen at the 7-position on the pyrrole ring is also nucleophilic and can react, especially under basic conditions, leading to N-alkylation or N-arylation byproducts.[2][11]
-
Solution: If N7-functionalization is a significant problem and C4-amination is the desired outcome, protecting the N7 position is the most robust solution. A tosyl (Ts) or 2-(trimethylsilyl)ethoxymethyl (SEM) group are common choices that can be removed later in the synthesis.[11][14]
-
Issue 3: Product Purification Challenges
Question: My desired 4-amino product is difficult to separate from the unreacted starting material and/or the 4-hydroxy side product. What purification strategies do you recommend?
Answer: Purification can be challenging because the product, starting material, and hydrolyzed side product often have similar polarities.
Recommended Strategies:
-
Optimize Chromatography:
-
Normal Phase: A gradient elution on silica gel is standard. Start with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate) and gradually increase the polarity. If co-elution is an issue, adding a small amount of a modifier can help. For basic amine products, adding ~1% triethylamine (TEA) to the mobile phase can improve peak shape and prevent streaking. For slightly acidic products or starting materials, a small amount of acetic or formic acid can be beneficial.
-
Reverse Phase: If normal phase fails, reverse phase HPLC or MPLC (using a C18 column) with a water/acetonitrile or water/methanol gradient is an excellent alternative.
-
-
Acid/Base Extraction:
-
Causality: The basicity of your product can be exploited. The desired 4-amino product is typically more basic than the 4-chloro starting material and significantly more basic than the 4-hydroxy byproduct.
-
Procedure: Dissolve the crude mixture in an organic solvent (e.g., EtOAc, DCM). Wash with a dilute aqueous acid solution (e.g., 1M HCl). The protonated amine product should move into the aqueous layer, leaving less basic impurities in the organic layer. The aqueous layer can then be collected, basified with a base like Na₂CO₃, and back-extracted with an organic solvent to recover the purified product.[5]
-
-
Recrystallization:
-
If the product is a stable, crystalline solid, recrystallization from a suitable solvent system (e.g., Ethanol/Water, Isopropanol, or Acetonitrile) can be a highly effective method for achieving high purity, especially on a larger scale.
-
Frequently Asked Questions (FAQs)
Q1: When should I choose a classic SNAr reaction versus a Palladium-catalyzed Buchwald-Hartwig amination?
A1: The choice depends primarily on the nucleophilicity of the amine.
-
Choose S
NAr for:-
Nucleophilic Aliphatic/Benzylic Amines: These are generally reactive enough to proceed under thermal conditions with a base like DIPEA or K₂CO₃.[11]
-
Electron-Rich or Moderately Activated Anilines: These react well under acid-catalyzed conditions, often in protic solvents like isopropanol or water.[5][12]
-
-
Choose Buchwald-Hartwig Amination for:
-
Electron-Poor Anilines: When the aniline contains strong electron-withdrawing groups.
-
Sterically Hindered Amines: Including ortho-substituted anilines or bulky secondary amines.
-
Amides, Carbamates, or other Weakly Nucleophilic Nitrogen Sources: These generally require metal catalysis to form a C-N bond.[9]
-
Q2: What is the best solvent for this reaction?
A2: There is no single "best" solvent, as the optimal choice depends on the reaction type.
-
For Acid-Catalyzed S
NAr: Water has been demonstrated to be a superior solvent, leading to faster reaction rates compared to alcohols (like 2-propanol) and DMF.[6][7] However, be mindful of potential hydrolysis. 2-Propanol is also a very common and effective choice.[12] -
For Base-Mediated S
NAr: Aprotic polar solvents like DMF , DMSO , or n-BuOH are excellent choices as they can dissolve the reagents well and are not competing nucleophiles.[11] -
For Buchwald-Hartwig Amination: Anhydrous, non-coordinating solvents like toluene , dioxane , or THF are standard.[15]
Q3: How much base should I use in a base-mediated SNAr?
A3: The reaction generates one equivalent of HCl. Therefore, you need at least one equivalent of base to neutralize it. It is common practice to use a slight to moderate excess, typically 2.0-3.0 equivalents of a base like DIPEA or K₂CO₃, to ensure the reaction medium remains basic and drives the reaction to completion.[11]
Q4: Does the reaction need to be run under an inert atmosphere?
A4:
-
For S
NAr reactions: No, an inert atmosphere is generally not required. These reactions are typically air-stable. -
For Buchwald-Hartwig aminations: Yes, absolutely. The active Pd(0) catalyst is sensitive to oxidation. The reaction must be set up under an inert atmosphere (Nitrogen or Argon) using properly degassed solvents to prevent catalyst death and ensure reproducibility.[15]
Data & Protocols
Table 1: Summary of General Reaction Conditions
| Method | Amine Type | Catalyst / Promoter | Base | Solvent | Temp (°C) |
| S | Anilines | HCl (0.1 eq.) | None | Water or 2-Propanol | 80–120 |
| S | Aliphatic / Benzylic | None | DIPEA or K₂CO₃ (2-3 eq.) | n-BuOH, DMF | 100–120 |
| Buchwald-Hartwig | Electron-Poor / Hindered | Pd₂(dba)₃ / Ligand (1-5 mol%) | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80–110 |
Experimental Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting the amination reaction.
Sources
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. srinichem.com [srinichem.com]
- 5. preprints.org [preprints.org]
- 6. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stability of 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine in DMSO
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine. We address the common challenge of its degradation in dimethyl sulfoxide (DMSO) solutions, offering troubleshooting advice and validated protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: I've noticed a loss of potency or changes in analytical profiles of my this compound stock in DMSO over time. What is happening?
This is a frequently encountered issue stemming from the inherent reactivity of the compound and the physical properties of DMSO. The core of the problem lies in a chemical reaction called hydrolysis .
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Compound Reactivity : The this compound molecule belongs to the class of heteroaromatic halides.[1] The chlorine atom at the 4-position of the pyrimidine ring is electron-deficient, making it a prime target for nucleophilic aromatic substitution (SNAr) reactions.[1][2]
-
Solvent Properties : DMSO is an excellent solvent for many organic molecules but is also highly hygroscopic , meaning it readily absorbs moisture from the atmosphere.[3][4] Unless stringent anhydrous conditions are maintained, your DMSO will contain water.
-
The Degradation Reaction : Water acts as a nucleophile, attacking the carbon atom bonded to the chlorine. This results in the displacement of the chloride ion and the formation of the corresponding 4-hydroxy-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine. This hydrolysis is a known reactivity pathway for chloropyrimidines, especially in the presence of water.[5][6][7]
Q2: What is the primary degradation product I should be looking for?
The primary degradation product is the 4-hydroxy analog, 4-hydroxy-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine . This conversion eliminates the crucial chloro-substituent, which is often essential for the compound's intended biological activity or for subsequent synthetic steps. You can detect this impurity using analytical techniques like LC-MS, where you would look for a new peak with a molecular weight corresponding to the replacement of -Cl (35.45 amu) with -OH (17.01 amu).
Q3: What are the ideal short-term and long-term storage conditions for my DMSO stock solution?
Proper storage is the most critical factor in preventing degradation. The goal is to minimize the two key drivers of the hydrolysis reaction: water content and thermal energy. Storing compounds dry is the ultimate solution, but if DMSO stocks are necessary, we recommend the following tiered approach.[8]
| Storage Condition | Temperature | Max. Duration | Key Considerations & Rationale |
| Working Solution | 4°C | < 1-2 Weeks | For immediate experimental use. Keep tightly sealed. Minimize the time the vial is open to the atmosphere to prevent water absorption. |
| Short-Term Stock | -20°C | 1-3 Months | Good for routine use. Aliquoting is highly recommended to avoid repeated freeze-thaw cycles which can introduce moisture. |
| Long-Term Archive | -80°C | > 3 Months | The gold standard for preserving compound integrity. At this temperature, chemical degradation rates are significantly reduced. Use high-quality, tightly sealed vials. |
Q4: How critical are freeze-thaw cycles? Can I reuse my stock vial multiple times?
Minimizing freeze-thaw cycles is crucial.[9] Each time a frozen vial of DMSO is opened at room temperature, condensation can form on the cold surfaces, introducing water directly into your stock solution. This accelerates the degradation process with each cycle.
Best Practice: Aliquot your main stock solution into smaller, single-use volumes immediately after preparation. This ensures that the main stock remains pristine and that each experiment uses a solution of known quality.
Troubleshooting Guide
Scenario 1: My analytical results show a new, more polar peak.
-
Observation: An HPLC run shows a new peak eluting earlier than the parent compound, and an LC-MS analysis confirms this new peak has a mass corresponding to the hydroxy-degradant.
-
Root Cause Analysis: This is a classic signature of hydrolysis. The hydroxyl group makes the molecule more polar than its chlorinated precursor, resulting in a shorter retention time on a reverse-phase HPLC column. The likely cause is water contamination in your DMSO or improper storage.
-
Corrective Actions:
-
Discard the degraded stock. Do not attempt to "use up" a stock of compromised purity, as it will lead to inaccurate and unrepeatable experimental results.
-
Procure fresh, anhydrous-grade DMSO (≤0.005% water).
-
Prepare a new stock solution following the rigorous protocol outlined below (Protocol 1).
-
Implement an aliquoting strategy immediately to prevent future degradation of the new stock.
-
Scenario 2: My biological assay results are inconsistent or show a gradual loss of activity.
-
Observation: The IC50 value of your compound appears to be increasing over time, or the maximum effect is decreasing.
-
Root Cause Analysis: If the chlorinated form of the molecule is the active species, its degradation to the hydroxy form will lower the effective concentration of the active compound in your assay. The 4-hydroxy analog may be completely inactive or have a significantly different pharmacological profile.
-
Corrective Actions:
-
Immediately perform a purity check on your current DMSO stock using HPLC or LC-MS.
-
If degradation is confirmed, prepare a fresh stock from solid material as described in Protocol 1.
-
Re-run key experiments with the fresh, validated stock to confirm that the inconsistency was due to compound instability.
-
Consider performing a time-course stability study (Protocol 2) under your specific experimental conditions to understand the compound's viability window.
-
Visualized Mechanisms and Workflows
The primary degradation mechanism is a straightforward nucleophilic substitution.
Caption: Proposed hydrolysis pathway of the compound in wet DMSO.
A systematic workflow is essential for validating the stability of your compound stock.
Sources
- 1. srinichem.com [srinichem.com]
- 2. nbinno.com [nbinno.com]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Overcoming poor cell permeability with 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine derivatives
Welcome to the technical support center for researchers working with 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine and its derivatives. This guide is designed to provide expert insights and practical troubleshooting advice to help you overcome common experimental hurdles, with a particular focus on the challenge of poor cell permeability. As a Senior Application Scientist, my goal is to explain the "why" behind experimental choices, ensuring your protocols are robust and your results are reliable.
Frequently Asked Questions (FAQs)
This section addresses common questions about the properties and handling of this compound derivatives.
Q1: What is the primary application of this compound and its derivatives?
The this compound scaffold is a key structural component in a class of molecules known as kinase inhibitors.[1][2][3][4][5] The pyrrolo[2,3-d]pyrimidine nucleus is a deaza-isostere of adenine, the core of ATP, allowing these compounds to competitively bind to the ATP-binding site of various kinases.[2] Consequently, these derivatives are widely investigated as potential therapeutics for cancer and inflammatory diseases by targeting specific kinases like EGFR, VEGFR, and CSF1R.[2][6][7][8]
Q2: I've observed high potency in my biochemical (enzymatic) assays, but this doesn't translate to my cell-based assays. Why might this be happening?
This is a classic and frequently encountered challenge in drug discovery, often pointing directly to issues with cell permeability.[9] Several factors related to the physicochemical properties of your specific this compound derivative could be at play:
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High Lipophilicity: While a degree of lipophilicity is necessary to cross the lipid bilayer of the cell membrane, excessive lipophilicity can lead to poor aqueous solubility and aggregation, preventing the compound from reaching the cell surface in a monomeric state.[10]
-
Poor Aqueous Solubility: These compounds are often poorly soluble in aqueous media.[3] If the compound precipitates in your cell culture medium, its effective concentration will be much lower than intended.
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Efflux Pump Activity: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump it out of the cell, preventing it from reaching its intracellular target.[11]
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Molecular Size and Rigidity: The planar and rigid structure of the pyrrolo[2,3-d]pyrimidine core, while beneficial for target binding, can sometimes hinder passive diffusion across the cell membrane.[12]
Q3: How can I assess the cell permeability of my compound?
Several well-established in vitro assays can be used to quantify cell permeability:
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Caco-2 Permeability Assay: This is the gold standard for predicting intestinal absorption of orally administered drugs.[11][13][14][15] It uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal epithelium.[11][15]
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MDCK Permeability Assay: Madin-Darby Canine Kidney (MDCK) cells are often used to assess permeability and can be engineered to overexpress specific efflux transporters like P-gp (MDCK-MDR1), allowing you to determine if your compound is a substrate for these pumps.[11][15]
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Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that measures a compound's ability to diffuse from a donor compartment to an acceptor compartment through a lipid-infused artificial membrane.[16] It provides a high-throughput method to assess passive diffusion.[16]
Troubleshooting Guides
This section provides structured, in-depth troubleshooting for specific experimental issues.
Issue 1: Low or No Activity in Cellular Assays
You have a this compound derivative with a potent IC50 in an enzymatic assay, but it shows little to no effect in your cell-based experiments (e.g., cell viability, target phosphorylation).
Caption: Troubleshooting workflow for low cellular activity.
-
Verify Compound Integrity and Solubility:
-
Question: Is your compound what you think it is, and is it staying in solution?
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Action: First, confirm the identity and purity of your compound stock via LC-MS and NMR. Next, assess its solubility directly in your cell culture medium at the desired concentration. A simple visual inspection for precipitation after incubation at 37°C can be a first pass. For a more quantitative measure, use nephelometry or a centrifugation-based method followed by HPLC analysis of the supernatant.
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Causality: Poorly soluble compounds form aggregates or precipitate, drastically reducing the concentration of free compound available to interact with cells.[17] Using a stock solvent like DMSO is common, but ensure the final concentration in the media is low (typically <0.5%) to avoid solvent effects and compound crashing out of solution.
-
-
Optimize Dosing Conditions:
-
Question: Can a change in experimental conditions improve compound uptake?
-
Action: Try increasing the incubation time or using a serum-free or low-serum medium for the duration of the treatment.
-
Causality: Serum proteins can bind to hydrophobic compounds, reducing their free concentration and availability for cellular uptake. While serum is necessary for long-term cell health, a short-term reduction during compound incubation can sometimes enhance activity.
-
-
Directly Assess Cell Permeability:
-
Question: Is the compound fundamentally unable to cross the cell membrane efficiently?
-
Action: Perform a permeability assay like the Caco-2 or PAMPA assay.[13][15][18] These will provide a quantitative measure of your compound's ability to passively diffuse across a membrane.
-
Causality: These assays directly measure the apparent permeability coefficient (Papp), which is a key predictor of in vivo absorption and cellular uptake.[15] A low Papp value provides strong evidence that poor permeability is the root cause of low cellular activity.
Assay Type Key Output Interpretation Caco-2 Papp (cm/s), Efflux Ratio Papp > 10 x 10⁻⁶ = High; < 1 x 10⁻⁶ = Low. Efflux Ratio > 2 suggests active efflux. PAMPA Pe (cm/s) Correlates with passive diffusion. Good for high-throughput screening. MDCK-MDR1 Papp, Efflux Ratio High efflux ratio confirms P-gp substrate activity. -
-
Investigate Efflux Pump Involvement:
-
Question: Is the compound getting into the cell but being immediately pumped out?
-
Action: Use an MDCK cell line overexpressing an efflux transporter like P-gp (MDR1).[11] A bidirectional permeability assay will show a significantly higher Papp in the basal-to-apical direction compared to the apical-to-basal direction if your compound is an efflux substrate.[15]
-
Causality: Efflux transporters are a major mechanism of drug resistance and can create a formidable barrier to achieving therapeutic intracellular concentrations.[11]
-
-
Implement Strategies to Enhance Permeability:
-
Question: How can I overcome the identified permeability barrier?
-
Action: Based on your findings, consider the following:
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Formulation Strategies: For preclinical studies, formulating the compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), or creating a solid dispersion with a hydrophilic polymer can improve solubility and absorption.[17][19][20] Nanoparticle formulations can also enhance bioavailability.[21]
-
Chemical Modification (Structure-Activity Relationship): If you are in the discovery phase, medicinal chemistry efforts can be directed to improve permeability. This could involve reducing the number of hydrogen bond donors, decreasing molecular weight, or masking polar functional groups to create a prodrug that is cleaved inside the cell.[20][22] The goal is to balance the physicochemical properties to achieve optimal permeability while retaining target potency.[22]
-
-
Issue 2: Inconsistent Results Between Experiments
You observe significant variability in the cellular activity of your this compound derivative from one experiment to the next.
Caption: Troubleshooting workflow for inconsistent results.
-
Check Compound Stock Solution:
-
Question: Is your source of the compound consistent?
-
Action: Ensure you are using a single, well-characterized batch of the compound. Prepare aliquots of your high-concentration stock solution in an appropriate solvent (e.g., DMSO) and store them at -80°C. Avoid repeated freeze-thaw cycles.
-
Causality: Repeated freeze-thaw cycles can cause compound degradation or precipitation in the stock vial, leading to inaccurate concentrations in subsequent experiments.
-
-
Standardize Cell Culture Conditions:
-
Question: Are your cells in the same state for every experiment?
-
Action: Strictly control cell passage number, seeding density, and confluence at the time of treatment. Ensure cells are healthy and free from contamination.
-
Causality: The expression of drug transporters and metabolic enzymes can change with cell passage number and density, affecting how cells respond to a compound.
-
-
Evaluate Compound Stability in Media:
-
Question: Does your compound remain stable for the duration of the assay?
-
Action: Incubate your compound in the cell culture medium (with and without serum) for the full duration of your experiment (e.g., 24, 48, 72 hours). At various time points, take a sample of the medium and analyze the concentration of the parent compound by LC-MS.
-
Causality: If the compound is chemically unstable or is metabolized by enzymes present in the cells or serum, its effective concentration will decrease over time, leading to variable results, especially in longer-term assays.
-
-
Review and Standardize the Assay Protocol:
-
Question: Is the experimental procedure itself a source of variability?
-
Action: Create a detailed standard operating procedure (SOP) for the assay. Pay close attention to incubation times, reagent addition order, and final washout steps. Ensure all users are following the exact same procedure.
-
Causality: Minor, seemingly insignificant variations in protocol, such as a 10-minute difference in incubation time, can accumulate to create significant variability in the final readout.
-
By systematically addressing these potential issues, you can enhance the permeability and achieve consistent, reliable data in your cellular assays, paving the way for the successful advancement of your this compound-based research.
References
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
- Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery.
- Advanced drug permeability & transporter assays | In vitro DMPK services. Nuvisan.
- Advances in cell-based permeability assays to screen drugs for intestinal absorption. Taylor & Francis Online.
- In Vitro Permeability Assay. Creative Bioarray.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.
- Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges. MDPI.
- Cell Permeability Assay. BioIVT.
- Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate.
- Molecular modelling and structure–activity relationship of pyrrolo[2,3-d]pyrimidine derivatives as potent DNA gyrase B inhibitors. Taylor & Francis Online.
- Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI.
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central.
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
- Small Molecule Inhibitors Selection Guide. Cayman Chemical.
- Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. PubMed.
- The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. PubMed.
- Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications.
- Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. NIH.
- Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters.
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety. ChemicalBook.
- Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem.
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis. ChemicalBook.
Sources
- 1. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. srinichem.com [srinichem.com]
- 5. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis_Chemicalbook [chemicalbook.com]
- 6. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. nuvisan.com [nuvisan.com]
- 12. mdpi.com [mdpi.com]
- 13. Advances in cell-based permeability assays to screen drugs for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. bioivt.com [bioivt.com]
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- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
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- 20. Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges: Driving Biopharmaceutical Advancements Toward Commercial Success - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. tandfonline.com [tandfonline.com]
Technical Support Center: Managing Hydrolysis of the 4-Chloro Group During Aqueous Workup Procedures
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the stability of the 4-chloro group on aromatic and heteroaromatic systems during aqueous workup procedures. Unwanted hydrolysis of this functional group can lead to reduced yields, purification difficulties, and the formation of undesired byproducts. This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate this common synthetic challenge.
Introduction: The Challenge of the Labile 4-Chloro Group
The 4-chloro substituent on many aromatic and heteroaromatic rings is susceptible to nucleophilic aromatic substitution (SNAr), where water or hydroxide ions can act as nucleophiles, leading to the formation of the corresponding hydroxy derivative. This issue is particularly prevalent in electron-deficient systems, where the aromatic ring is "activated" towards nucleophilic attack. The workup stage of a reaction, which often involves the use of aqueous solutions for quenching, extraction, and washing, is a critical point where this unwanted hydrolysis can occur. The pH of the aqueous phase, the temperature of the workup, and the duration of contact between the organic and aqueous layers are all critical factors that can influence the extent of this side reaction.
This guide will provide you with the knowledge and practical strategies to minimize or eliminate the hydrolysis of your 4-chloro substituted compounds during aqueous workup, ensuring the integrity of your desired product.
Troubleshooting Guide
This section is formatted as a series of questions and answers to directly address specific problems you may be encountering in the lab.
Question 1: I'm observing a significant amount of the corresponding 4-hydroxy byproduct after my aqueous workup. What is the likely cause and how can I prevent it?
Answer:
The formation of a 4-hydroxy byproduct is a classic sign of hydrolysis of the 4-chloro group, which likely occurs via a nucleophilic aromatic substitution (SNAr) mechanism. The presence of water and, especially, basic conditions during your workup can facilitate this unwanted reaction.
Causality:
The SNAr mechanism is initiated by the attack of a nucleophile (in this case, water or hydroxide) on the carbon atom bearing the chloro group. This forms a negatively charged intermediate known as a Meisenheimer complex. The rate of this reaction is significantly accelerated by the presence of electron-withdrawing groups (EWGs) at the ortho and/or para positions to the chloro group. These EWGs stabilize the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.[1][2][3]
For many nitrogen-containing heterocycles, such as quinazolines and pyridines, the nitrogen atom itself acts as a powerful electron-withdrawing group, activating the 4-position to nucleophilic attack. This is why 4-chloroquinazolines, for example, are known to be particularly unstable in aqueous and basic solutions.[4]
dot
Caption: The addition-elimination mechanism of SNAr.
Solutions:
-
pH Control is Critical: The rate of hydrolysis is often highly pH-dependent.[5][6] Basic conditions will deprotonate water to the much more nucleophilic hydroxide ion, significantly accelerating the rate of hydrolysis.
-
Recommendation: During your workup, use a mildly acidic aqueous wash (e.g., saturated ammonium chloride solution or dilute (1M) HCl) to quench any basic reagents and maintain a pH below 7. Avoid strong bases like NaOH or K₂CO₃ in your aqueous washes if possible. If a basic wash is necessary to remove acidic impurities, use a weak base like sodium bicarbonate and perform the extraction quickly at low temperatures.
-
-
Temperature Management: The rate of most chemical reactions, including hydrolysis, increases with temperature.[7][8]
-
Recommendation: Perform your aqueous workup at a reduced temperature. Cooling the reaction mixture to 0-5 °C before quenching and carrying out the extractions in an ice bath can significantly slow down the rate of hydrolysis.
-
-
Minimize Contact Time: The longer your 4-chloro compound is in contact with the aqueous phase, the greater the opportunity for hydrolysis.
-
Recommendation: Perform your extractions efficiently. Avoid letting the biphasic mixture sit for extended periods. If emulsions form, try to resolve them quickly (e.g., by adding brine) rather than letting the mixture stand.
-
-
Use of Brine: Washing with a saturated sodium chloride solution (brine) can help to reduce the solubility of your organic product in the aqueous phase and can also aid in breaking emulsions, thereby reducing contact time.[1]
Experimental Protocol: Optimized Aqueous Workup for a Labile 4-Chloro Compound
-
Cool the completed reaction mixture to 0 °C in an ice bath.
-
Quench the reaction by the slow addition of a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) that has been pre-chilled.
-
Quickly separate the layers.
-
Wash the organic layer sequentially with cold, saturated aqueous NH₄Cl, and then with cold brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure at a low temperature.
Question 2: My compound is sensitive to both acidic and basic conditions. Are there any non-aqueous workup options?
Answer:
Yes, for highly sensitive substrates, avoiding an aqueous workup altogether is often the best strategy.
Solutions:
-
Direct Precipitation/Crystallization: If your product is a solid and the reaction solvent is one in which it has limited solubility at lower temperatures, you may be able to isolate it by direct crystallization.
-
Procedure: After the reaction is complete, cool the mixture in an ice bath. If a precipitate forms, it can be collected by filtration. The solid can then be washed with a cold, non-protic solvent to remove impurities.
-
-
Solvent Evaporation and Direct Chromatography: If the reaction solvent is volatile and the byproducts are not, you can remove the solvent under reduced pressure and then purify the crude residue directly by flash column chromatography.
-
Recommendation: This method is particularly useful when the byproducts of the reaction are non-volatile salts.
-
-
Solid-Phase Extraction (SPE): SPE can be an effective way to separate your product from reaction impurities without introducing an aqueous phase.
-
Procedure: The crude reaction mixture (dissolved in a suitable solvent) is passed through a cartridge containing a solid adsorbent (e.g., silica gel, alumina). The product can be selectively retained on the solid phase while impurities are washed away, or vice-versa. The product is then eluted with a different solvent.
-
-
Non-Aqueous Acid/Base Scavenging:
-
For acidic impurities: Add an insoluble polymer-supported amine (scavenger resin) to the crude reaction mixture and stir. The resin will react with and sequester the acidic impurities, which can then be removed by filtration.
-
For basic impurities: Use a polymer-supported acid (e.g., a sulfonic acid resin) to scavenge basic impurities.
-
dot
Caption: Decision workflow for selecting a workup procedure.
Question 3: I am performing a Suzuki coupling with a 4-chlorophenylboronic acid, and I'm seeing significant hydrolysis of my starting material. How can I minimize this?
Answer:
Suzuki couplings often employ aqueous basic conditions, which can be problematic for sensitive 4-chloro substituted substrates. The base is necessary to activate the boronic acid for transmetalation.[9][10]
Solutions:
-
Choice of Base: The strength and solubility of the base are critical.
-
Recommendation: Instead of strong, highly soluble bases like NaOH or KOH, consider using a weaker, less nucleophilic inorganic base such as K₃PO₄ or Cs₂CO₃. These bases are often effective in Suzuki couplings and are less likely to promote hydrolysis.[11] In some cases, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used, although their basicity may be insufficient for some coupling reactions.
-
-
Solvent System: The choice of solvent can influence the extent of hydrolysis.
-
Recommendation: While many Suzuki reactions use aqueous co-solvents, you can often minimize the amount of water or use a non-aqueous system. For example, using a solvent system like toluene/ethanol with a base like sodium carbonate can be effective. Anhydrous conditions with a base like potassium fluoride (KF) can also be employed, as the fluoride ion is basic enough to activate the boronic acid.
-
-
Protecting the Boronic Acid: Boronic acids can sometimes be converted to more stable derivatives that are less prone to side reactions.
-
Recommendation: Consider converting your 4-chlorophenylboronic acid to a boronate ester (e.g., a pinacol ester) or a trifluoroborate salt. These derivatives are often more stable and can be used in Suzuki couplings under different conditions.
-
| Parameter | Standard Conditions | Recommended Modification for Sensitive Substrates | Rationale |
| Base | NaOH, K₂CO₃ (aqueous) | K₃PO₄, Cs₂CO₃, KF (anhydrous) | Weaker, less nucleophilic bases minimize direct SNAr. |
| Solvent | Dioxane/Water, Toluene/Water | Anhydrous Toluene, THF, or 2-MeTHF | Eliminates water as a nucleophile. |
| Temperature | 80-110 °C | Lower end of the effective range (e.g., 80 °C) | Slows the rate of hydrolysis. |
| Boron Source | Boronic Acid | Boronate Ester (e.g., pinacol), Trifluoroborate Salt | More stable derivatives can prevent side reactions. |
Frequently Asked Questions (FAQs)
Q1: Are all 4-chloro-substituted aromatic rings equally susceptible to hydrolysis?
A1: No, the susceptibility to hydrolysis is highly dependent on the electronic nature of the aromatic ring. The presence of strong electron-withdrawing groups (EWGs) ortho or para to the chloro group will significantly increase the rate of hydrolysis. For example, a 4-chloro-3-nitropyridine will be much more reactive towards hydrolysis than 4-chlorotoluene. The type of heteroaromatic system also plays a major role. For instance, the nitrogen atoms in a pyrimidine or quinazoline ring are strongly electron-withdrawing, making the 4-chloro derivatives of these systems particularly prone to hydrolysis.[4][12]
Q2: Can I use a phase-transfer catalyst to improve my extraction efficiency without increasing hydrolysis?
A2: The use of a phase-transfer catalyst (PTC) during an aqueous workup of a sensitive 4-chloro compound should be approached with caution. While a PTC can accelerate the transfer of reagents between phases, it may also facilitate the transfer of hydroxide ions into the organic phase, which could potentially increase the rate of hydrolysis. If you need to use a PTC, it is advisable to do so at low temperatures and for the shortest possible time.
Q3: How can I tell if the hydrolysis is happening during the reaction or during the workup?
A3: To determine at which stage the hydrolysis is occurring, you can take a small aliquot of the crude reaction mixture before quenching and analyze it by a suitable method (e.g., TLC, LC-MS, or ¹H NMR). If the 4-hydroxy byproduct is not present in the crude reaction mixture but appears after the aqueous workup, then the hydrolysis is occurring during the workup. If the byproduct is already present in the crude mixture, then the reaction conditions themselves (e.g., trace water in solvents, basic additives) may be the cause.
Q4: What is the best way to store sensitive 4-chloro-substituted compounds?
A4: To ensure the long-term stability of sensitive 4-chloro compounds, they should be stored in a cool, dry place, away from moisture and light. It is best to store them in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). If the compound is particularly sensitive, storing it in a desiccator in a freezer is recommended.
Q5: I have to perform a reaction in a protic solvent like ethanol. Will my 4-chloro group be stable?
A5: The stability of a 4-chloro group in a protic solvent like ethanol depends on the reaction conditions and the reactivity of the substrate. While ethanol is a weaker nucleophile than water, solvolysis can still occur, especially at elevated temperatures or in the presence of a base. If your substrate is highly activated towards SNAr, you may observe the formation of the corresponding 4-ethoxy byproduct. If possible, consider using a less nucleophilic solvent. If a protic solvent is required, run the reaction at the lowest possible temperature and for the shortest time necessary for the desired transformation.
References
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- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
- BenchChem. (2025). Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. [URL not available]
- Jenke, D., et al. (2014). Establishing the pH of Extraction Solvents Used to Simulate Aqueous Parenteral Drug Products during Organic Extractables Studies. Pharmaceutical Outsourcing. [URL not available]
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- ACS GCI Pharmaceutical Roundtable. (2016). MedChem Tips and Tricks. [URL not available]
- Lipshutz, B. H., et al. (Year not available). From Milligrams to Grams. SNAr Reactions in Aqueous Nanomicelles: No Dipolar Aprotic Solvents Needed.
- Dittert, L. W. (1968). pH and temperature effects on the hydrolysis of ampicillin. Journal of Pharmaceutical Sciences, 57(7), 1145-1149. [URL not available]
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- ResearchGate Discussion. (2021). What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? [URL not available]
- BenchChem. (2025). Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines. [URL not available]
- Lee, S., et al. (Year not available). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Molecules. [URL not available]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [URL not available]
- Magnus, V., et al. (1993).
- Bowie, R. A., & Thomason, D. A. (1972). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1, 1842-1846. [URL not available]
- Leadbeater, N. E., & Marco, M. (2003). Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating: The Suzuki Coupling as an Illustration. Organic Process Research & Development, 7(5), 723–726. [URL not available]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [URL not available]
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- Sample, H. C., & Senge, M. O. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. European Journal of Organic Chemistry, 2021(1), 7–42. [URL not available]
- Andersen, J., et al. (Year not available). Suzuki Coupling Reactions in Neat Water as the Solvent: Where in the Biphasic Reaction Mixture Do the Catalytic Reaction Steps Occur?.
- Liu, Y., & Anslyn, E. V. (2023). Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis. The Journal of Organic Chemistry, 88(5), 3282–3287. [URL not available]
- Hui, L., et al. (2010). Hydrolysis of chlorpyrifos in aqueous solutions at different temperatures and pH. Sains Malaysiana. [URL not available]
- National Academies of Sciences, Engineering, and Medicine. (2014). A Framework to Guide Selection of Chemical Alternatives. The National Academies Press. [URL not available]
- ResearchGate. (2015).
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- De Rosa, M., et al. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ARKIVOC. [URL not available]
- Warren, S., & Wyatt, P. (2008). Organic Synthesis: The Disconnection Approach (2nd ed.). Wiley. [URL not available]
- Azmir, J., et al. (2020). Ultrasound-Assisted Extraction of Polyphenolic Contents and Acid Hydrolysis of Flavonoid Glycosides from Oil Palm (Elaeis guineensis Jacq.) Leaf: Optimization and Correlation with Free Radical Scavenging Activity. Molecules, 25(23), 5562. [URL not available]
- Bains, J., & Seager, S. (2024). Year-Long Stability of Nucleic Acid Bases in Concentrated Sulfuric Acid: Implications for the Persistence of Organic Chemistry in Venus' Clouds. Astrobiology, 24(4). [URL not available]
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- ACS Catalysis. (2024). A Radical–Radical Relay Strategy for Nickel-Catalyzed Phosphination of Unactivated Alkyl Electrophiles with Chlorophosphines. [URL not available]
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- Master Organic Chemistry. (2011).
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- ResearchGate. (2018). Hydrolysis Rates for Various pH Levels. [URL not available]
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Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine Analogs as Kinase Inhibitors
Introduction: The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] Its structural similarity to the purine nucleus allows it to function as a hinge-binding motif for a wide array of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer and inflammatory diseases. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the development of potent kinase inhibitors. By systematically exploring the impact of structural modifications at the C4, C6, and N7 positions, we aim to provide a rational framework for the design of next-generation inhibitors with enhanced potency and selectivity.
The 7H-pyrrolo[2,3-d]pyrimidine Core: A Versatile Scaffold for Kinase Inhibition
The 7H-pyrrolo[2,3-d]pyrimidine core serves as an excellent starting point for the design of ATP-competitive kinase inhibitors. The nitrogen atoms at positions 1 and 3 can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, mimicking the interactions of the adenine base of ATP. The C4 position, often functionalized with a chlorine atom, provides a reactive handle for introducing various substituents that can modulate potency, selectivity, and pharmacokinetic properties. The C6 position allows for the introduction of larger aryl or alkyl groups that can extend into the hydrophobic regions of the ATP-binding site, further enhancing binding affinity.
Structure-Activity Relationship (SAR) Analysis
The following sections dissect the SAR of this compound analogs by examining the impact of modifications at key positions. The insights are synthesized from several key studies on related pyrrolo[2,3-d]pyrimidine series.
Modifications at the C4 Position: The Gateway to Potency and Selectivity
The chlorine atom at the C4 position is a versatile synthetic handle, readily displaced by various nucleophiles, most commonly amines. This substitution is a critical determinant of the compound's biological activity.
-
Introduction of an Amino Group: Replacing the C4-chloro group with an amino group is a common and often essential modification for potent kinase inhibitory activity. This is exemplified in the development of numerous 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as inhibitors of Bruton's tyrosine kinase (BTK) and other kinases.[1][3] The primary amino group can act as a hydrogen bond donor, forming additional interactions within the ATP binding site.
-
N4-Aryl Substitution: Further substitution on the C4-amino group with aryl moieties can significantly enhance potency. The nature and substitution pattern of this aryl ring are critical. For instance, in a series of N4-aryl-6-substituted-phenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines, the introduction of a 4-chlorophenyl group at the N4 position led to potent receptor tyrosine kinase (RTK) inhibitors.[4] This suggests that the N4-aryl group can occupy a hydrophobic pocket, and its electronic properties can influence the overall binding affinity.
-
Impact of N4-Aryl Substituents on Selectivity: The choice of the N4-aryl substituent can also dictate the selectivity profile of the inhibitor. For example, in the development of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, methylation of the 4-amino group was found to effectively reduce activity against the Epidermal Growth Factor Receptor (EGFR), highlighting the role of C4 modifications in achieving kinase selectivity.[5][6]
Modifications at the C6 Position: Tuning Hydrophobic Interactions
The C6 position of the pyrrolo[2,3-d]pyrimidine core is typically directed towards a hydrophobic region of the kinase active site. Therefore, modifications at this position with various aryl or substituted aryl groups can significantly impact inhibitor potency.
-
The Role of the 4-Methoxyphenyl Group: The 4-methoxyphenyl group in the parent structure is a common feature in many kinase inhibitors. The methoxy group is an electron-donating group that can influence the electronic properties of the aromatic ring and potentially engage in specific interactions within the binding pocket.
-
Impact of Aryl Substituents: Studies on CSF1R inhibitors have systematically evaluated the effect of different 6-aryl groups. While a simple phenyl group at C6 resulted in lower potency, the introduction of substituents on the phenyl ring generally led to highly potent inhibitors with IC50 values in the low nanomolar range.[5][6] This underscores the importance of the C6-aryl moiety in establishing strong interactions within the hydrophobic pocket.
-
Exploration of Other Aryl and Heteroaryl Groups: The exploration of diverse aryl and heteroaryl groups at the C6 position can lead to inhibitors with varied activity profiles. For example, replacing the phenyl group with larger aromatic systems like a naphthyl group has been shown to influence potency against different RTKs.[4]
Modifications at the N7 Position: Modulating Solubility and Pharmacokinetics
The N7 position of the pyrrole ring offers another site for modification. While not directly involved in hinge binding, substituents at this position can influence the physicochemical properties of the molecule, such as solubility and metabolic stability.
-
Introduction of Small Alkyl or Functionalized Alkyl Groups: Alkylation at the N7 position can be used to fine-tune the compound's properties. For instance, in a series of Focal Adhesion Kinase (FAK) inhibitors, various substituents were explored at the N7 position to optimize the overall profile of the lead compounds.[7]
Comparative Data of Representative Analogs
The following table summarizes the inhibitory activities of representative 7H-pyrrolo[2,3-d]pyrimidine analogs from the literature, highlighting the SAR trends discussed above. It is important to note that these compounds are from different studies and target different kinases; therefore, direct comparison of absolute IC50 values should be done with caution. The focus should be on the relative potency changes upon structural modification within a given series.
| Compound ID | C4-Substituent | C6-Substituent | Target Kinase | IC50 (nM) | Reference |
| Series 1: N4-Aryl Analogs (RTK Inhibitors) | [4] | ||||
| 9 | N4-(4-chlorophenyl)amino | 2-methylbenzyl | VEGFR-2 | >1000 | [4] |
| 11 | N4-(4-chlorophenyl)amino | 1-naphthylmethyl | VEGFR-2 | 100 | [4] |
| 13 | N4-(4-chlorophenyl)amino | 2,5-dimethoxybenzyl | VEGFR-2 | 250 | [4] |
| Series 2: C6-Aryl Analogs (CSF1R Inhibitors) | [5][6] | ||||
| 2 | N-methyl-N-benzylamino | Phenyl | CSF1R | 15 | [5][6] |
| 3 | N-methyl-N-benzylamino | 4-Methoxyphenyl | CSF1R | < 5 | [5][6] |
| 4 | N-methyl-N-benzylamino | 4-Fluorophenyl | CSF1R | < 5 | [5][6] |
| Series 3: BTK Inhibitors | [1] | ||||
| B16 | 4-amine derivative | (structure not fully disclosed) | BTK | 21.70 | [1] |
| Series 4: FAK Inhibitors | [7] | ||||
| 25b | (complex side chain) | (complex side chain) | FAK | 5.4 | [7] |
Experimental Protocols
General Synthesis of 4-Amino-6-aryl-7H-pyrrolo[2,3-d]pyrimidine Analogs
The synthesis of the target analogs typically starts from a commercially available or synthesized 4,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine. A Suzuki coupling reaction is commonly employed to introduce the desired aryl group at the C6 position, followed by a nucleophilic aromatic substitution at the C4 position with the appropriate amine.
DOT Diagram of the General Synthetic Workflow:
Sources
- 1. Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as selective Btk inhibitors with improved pharmacokinetic properties for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to CSF1R Inhibition: Pexidartinib vs. 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the Colony-Stimulating Factor 1 Receptor (CSF1R) has emerged as a critical node in the tumor microenvironment. Its inhibition can modulate tumor-associated macrophages (TAMs), cells pivotal to tumor growth, angiogenesis, and metastasis. This guide provides a detailed, data-driven comparison of two CSF1R inhibitors: the FDA-approved drug Pexidartinib and the investigational compound 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine.
At a Glance: Chemical Structures and Core Scaffolds
A fundamental understanding of the chemical structures of these inhibitors is crucial to appreciating their mechanism of action and potential for selectivity.
Pexidartinib , with its complex pyridine-based scaffold, is a well-characterized tyrosine kinase inhibitor. In contrast, This compound belongs to the pyrrolo[2,3-d]pyrimidine class of compounds, a versatile scaffold known to produce highly potent and selective kinase inhibitors.[1][2]
Mechanism of Action: Targeting the CSF1R Signaling Pathway
Both Pexidartinib and the pyrrolo[2,3-d]pyrimidine class of inhibitors target the ATP-binding site of the CSF1R tyrosine kinase. The binding of CSF1 to its receptor, CSF1R, triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events that are crucial for the differentiation, proliferation, and survival of macrophages.[3] By blocking the ATP-binding pocket, these inhibitors prevent the phosphorylation of CSF1R and effectively shut down this signaling pathway. This leads to a reduction in the number and activity of TAMs within the tumor microenvironment, thereby impeding tumor growth and progression.
Caption: CSF1R Signaling and Inhibition.
Potency and Selectivity: A Head-to-Head Comparison
The efficacy of a kinase inhibitor is determined by its potency (how strongly it binds to its target) and its selectivity (its ability to inhibit the target kinase without affecting other kinases).
| Compound | Target | IC50 (nM) | Key Off-Targets (IC50, nM) |
| Pexidartinib | CSF1R | 13 - 20[3] | c-KIT (27), FLT3 (160)[3] |
| N-benzyl-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine * | CSF1R | < 5[1] | Highly selective against a panel of other kinases[1][2] |
*Note: Data for N-benzyl-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a close structural analog of this compound, is presented here due to the limited publicly available data for the exact latter compound. The replacement of the 4-chloro group with a 4-benzylamine group is a key structural difference.
Pexidartinib demonstrates potent inhibition of CSF1R with IC50 values in the low nanomolar range. However, it also exhibits significant activity against other tyrosine kinases, notably c-KIT and FLT3. This off-target activity can contribute to both therapeutic effects in certain contexts and potential side effects.
The pyrrolo[2,3-d]pyrimidine scaffold, as represented by the close analog, shows exceptional potency for CSF1R, with sub-nanomolar to low single-digit nanomolar IC50 values reported for several derivatives in this class.[1][2] Crucially, recent studies highlight the high selectivity of these compounds, with minimal inhibition of other kinases, including those in the same family as CSF1R.[1][2] This high selectivity is a promising feature, as it may translate to a better safety profile with fewer off-target effects.
Clinical and Preclinical Landscape
Pexidartinib is approved by the FDA for the treatment of adult patients with symptomatic tenosynovial giant cell tumor (TGCT), a rare and debilitating tumor driven by the overexpression of the CSF1 ligand. Its clinical development has been marked by a notable risk of hepatotoxicity, a serious adverse effect that requires careful patient monitoring.
The This compound is currently an investigational compound. The broader class of pyrrolo[2,3-d]pyrimidine-based CSF1R inhibitors is in the preclinical stages of development. The high potency and selectivity of these compounds make them attractive candidates for further investigation in various cancers and inflammatory diseases where macrophages play a pathogenic role.
Experimental Protocols for Direct Comparison
For researchers aiming to directly compare these two inhibitors, the following experimental workflows are recommended.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of CSF1R.
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Reagents and Materials: Recombinant human CSF1R kinase domain, a suitable substrate (e.g., a poly-Glu-Tyr peptide), ATP, assay buffer, and a detection reagent (e.g., an antibody specific for the phosphorylated substrate).
-
Compound Preparation: Prepare serial dilutions of Pexidartinib and this compound in DMSO.
-
Assay Procedure: a. In a 96-well or 384-well plate, add the recombinant CSF1R enzyme to the assay buffer. b. Add the serially diluted inhibitor compounds to the wells. c. Initiate the kinase reaction by adding a mixture of the substrate and ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). e. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based CSF1R Phosphorylation Assay
This assay assesses the ability of an inhibitor to block CSF1R signaling within a cellular context.
Step-by-Step Protocol:
-
Cell Culture: Culture a cell line that expresses CSF1R (e.g., human monocytic THP-1 cells or engineered Ba/F3 cells expressing human CSF1R).
-
Compound Treatment: Pre-incubate the cells with various concentrations of Pexidartinib or this compound for a set time (e.g., 1-2 hours).
-
CSF1 Stimulation: Stimulate the cells with recombinant human CSF1 for a short period (e.g., 5-15 minutes) to induce CSF1R phosphorylation.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.
-
Western Blotting or ELISA:
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated CSF1R (p-CSF1R) and total CSF1R.
-
ELISA: Use a sandwich ELISA kit to quantify the levels of p-CSF1R.
-
-
Data Analysis: Quantify the levels of p-CSF1R relative to total CSF1R. Plot the percentage of inhibition of CSF1R phosphorylation against the inhibitor concentration to determine the cellular IC50 value.
Concluding Remarks
Both Pexidartinib and the investigational compound this compound are potent inhibitors of CSF1R. Pexidartinib is a clinically validated therapeutic with known efficacy in TGCT, but its use is associated with off-target effects and a risk of hepatotoxicity. The pyrrolo[2,3-d]pyrimidine scaffold, as suggested by data from close analogs, holds promise for the development of highly selective CSF1R inhibitors with potentially improved safety profiles. Further preclinical and clinical investigation of this compound is warranted to fully elucidate its therapeutic potential.
References
-
Tap, W. D., et al. (2015). Structure-Guided Blockade of CSF1R Kinase in Tenosynovial Giant-Cell Tumor. New England Journal of Medicine, 373(5), 428–437. [Link]
-
Ihle Aarhus, T., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(10), 6959–6980. [Link]
-
Ihle Aarhus, T., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. National Center for Biotechnology Information. [Link]
Sources
A Comparative Guide to Validating the Kinase Inhibitory Profile of 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine
Introduction: The Rationale for Comprehensive Kinase Profiling
The pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to effectively target the ATP-binding site of a wide range of protein kinases.[1][2] Compounds built on this core, such as the FDA-approved drugs Tofacitinib and Ruxolitinib, have demonstrated significant therapeutic success.[3][4] The subject of this guide, 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine (herein referred to as "Compound-X"), is a novel investigational molecule belonging to this class.[5]
Dysregulation of kinase activity is a fundamental driver of numerous pathologies, most notably cancer.[6] While the primary goal in developing a kinase inhibitor is potent and selective inhibition of the intended target, off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[7] Therefore, a rigorous and systematic validation of a compound's inhibitory profile across a broad panel of kinases is not merely a characterization step but a critical phase in preclinical drug development.[8] It is essential for building a comprehensive understanding of a compound's mechanism of action, predicting its therapeutic window, and identifying potential liabilities early in the discovery pipeline.[9]
This guide provides an in-depth, experimentally grounded framework for validating the kinase inhibitory profile of Compound-X. We will detail the strategic choices behind the experimental design, present a comparative analysis with established kinase inhibitors, and provide step-by-step protocols for key assays. Our objective is to equip researchers with the necessary tools and rationale to move beyond simple IC50 determination and toward a holistic understanding of kinase inhibitor selectivity and function.
Strategic Overview of the Validation Workflow
The validation process is designed as a multi-tiered approach, beginning with a broad screen to identify potential targets and progressively narrowing down to detailed characterization of the most relevant interactions. This funneling strategy ensures efficient use of resources while maximizing the depth of information obtained.
Caption: Selectivity profile summary for Compound-X.
Part 3: Orthogonal Assay and Mechanism of Action Studies
To ensure the observed inhibition is not an artifact of the chosen assay platform, it is crucial to validate the primary findings using an orthogonal method. [10]Furthermore, understanding how the inhibitor interacts with the kinase—specifically, whether it competes with ATP—provides critical mechanistic insight. [8]
Orthogonal Assay: TR-FRET Binding Assay
A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay provides a direct measure of the compound's ability to displace a fluorescent tracer from the kinase's ATP pocket. This method is independent of enzyme activity and substrate interactions, making it an excellent orthogonal approach.
Mechanism of Action: ATP Competition Assay
To determine if Compound-X is an ATP-competitive inhibitor, IC50 values are determined at multiple, fixed concentrations of ATP. A rightward shift in the IC50 curve with increasing ATP concentration is the hallmark of an ATP-competitive mechanism.
Expected Outcomes
-
TR-FRET: The binding affinity (Kd) values obtained from the TR-FRET assay for Compound-X against VEGFR2, PDGFRβ, and c-KIT are expected to be in close agreement with the IC50 values from the activity assay.
-
ATP Competition: For an ATP-competitive inhibitor like those based on the pyrrolo[2,3-d]pyrimidine scaffold, we anticipate a significant increase in the IC50 of Compound-X against VEGFR2 as the ATP concentration is raised from Km levels to saturating levels (e.g., 1-2 mM).
Detailed Experimental Protocols
Protocol 1: In Vitro Kinase Activity Assay (ADP-Glo™ Luminescence-Based)
This protocol describes a method for measuring kinase activity by quantifying the amount of ADP produced. [11] Materials:
-
Recombinant Kinase (e.g., VEGFR2)
-
Kinase-specific substrate peptide
-
ATP at 2x the desired final concentration (e.g., 2x ATP Km)
-
Compound-X and control compounds (e.g., Sunitinib)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating: Prepare serial dilutions of Compound-X and control inhibitors in DMSO. Using an acoustic dispenser, transfer 25 nL of each dilution into the assay plate. Include DMSO-only wells as a "no inhibitor" (100% activity) control.
-
Kinase Addition: Add 2.5 µL of kinase solution (in Kinase Assay Buffer) to each well.
-
Inhibitor Binding: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mixture to each well.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection (Step 2): Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Normalize the data to the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion and Future Directions
The comprehensive validation workflow described in this guide confirms that this compound (Compound-X) is a potent, low-nanomolar inhibitor of VEGFR2, with a selectivity profile distinct from other multi-targeted inhibitors like Dasatinib. The strong concordance between activity and binding assays, along with evidence of an ATP-competitive mechanism of action, provides a solid foundation for its continued development.
The next logical steps involve progressing Compound-X into cellular models to validate its on-target activity. [9]This includes assessing the inhibition of VEGFR2 autophosphorylation in relevant cancer cell lines and evaluating its downstream effects on signaling pathways. These cellular assays will be critical in bridging the gap between biochemical potency and potential therapeutic efficacy.
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A Comparative Guide to the In Vivo Efficacy of Sunitinib and the Investigational Kinase Inhibitor 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine
This guide provides a detailed comparison of the established in vivo efficacy of the multi-targeted tyrosine kinase inhibitor, Sunitinib, with the investigational compound 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine. While Sunitinib has a well-documented profile in numerous preclinical and clinical settings, public domain data on the in vivo anti-tumor activity of this compound is not extensively available. Therefore, this guide will present the robust in vivo data for Sunitinib and discuss the therapeutic potential of the pyrrolopyrimidine compound based on the known activities of its structural class. Furthermore, a comprehensive, standardized protocol for a head-to-head in vivo comparison is provided to guide researchers in generating direct comparative data.
Introduction and Mechanistic Overview
Both Sunitinib and this compound belong to the class of small molecule kinase inhibitors, which are designed to interfere with cellular signaling pathways that are often dysregulated in cancer.
Sunitinib is an orally available, multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its primary mechanism of action involves the inhibition of several RTKs, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and c-KIT.[1][2] By blocking these receptors, Sunitinib disrupts key processes in tumor progression, most notably angiogenesis (the formation of new blood vessels that supply tumors with nutrients and oxygen) and direct tumor cell proliferation.[1][2]
This compound is a member of the pyrrolo[2,3-d]pyrimidine class of compounds, which are known to be potent kinase inhibitors.[3][4] The 7H-pyrrolo[2,3-d]pyrimidine scaffold serves as a versatile backbone for the development of inhibitors targeting a range of kinases, including but not limited to, VEGFR, epidermal growth factor receptor (EGFR), and Janus kinases (JAKs).[5][6][7] While specific in vivo data for this particular compound is scarce in peer-reviewed literature, related compounds with similar structures have demonstrated significant anti-tumor and anti-angiogenic properties in preclinical models.[5]
Signaling Pathways Targeted by Sunitinib and Potentially by this compound
Caption: Targeted signaling pathways of Sunitinib and hypothesized targets for this compound.
Comparative In Vivo Efficacy Data
The following table summarizes the publicly available in vivo efficacy data for Sunitinib across various preclinical cancer models. As previously noted, direct comparative data for this compound is not available.
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Findings | Reference(s) |
| Sunitinib | Renal Cell Carcinoma (ACHN, A-498, 786-O xenografts) | BALB/c nude mice | 20, 40, 80 mg/kg, oral gavage, daily | Dose-dependent tumor growth inhibition and regression. Significant decrease in microvessel density. | [8] |
| Neuroblastoma (SK-N-BE(2) xenografts) | Nude mice | 20, 30, 40 mg/kg, oral gavage, daily | Significant reduction in primary tumor growth. Inhibition of angiogenesis and metastasis. | [1][9] | |
| Ovarian Cancer (SKOV3 xenografts) | SCID beige mice | 40 mg/kg, oral gavage, daily | 1.6-fold reduction in tumor growth. 2.5-fold reduction in microvessel density. | [10][11] | |
| Renal Cancer (RXF393 xenografts) | Nude mice | 40 mg/kg, oral gavage, daily | Moderate anti-tumor effect (T/C 30%), prevents cancer-associated cachexia, and significantly improves survival. | [12] | |
| This compound | Data Not Available | - | - | - | - |
| Related Pyrrolopyrimidine Compound | Melanoma (Orthotopic model) | Mouse | Not specified | Significant inhibition of tumor growth, angiogenesis, and metastasis. | [5] |
Experimental Protocol for a Comparative In Vivo Efficacy Study
To directly compare the in vivo efficacy of this compound and Sunitinib, a subcutaneous xenograft model is recommended. The following protocol provides a detailed, step-by-step methodology.
Cell Culture and Preparation
-
Cell Line Selection: Choose a relevant human cancer cell line (e.g., ACHN for renal cell carcinoma) known to be sensitive to VEGFR/PDGFR inhibition.
-
Cell Culture: Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.[13][14]
-
Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Neutralize the trypsin and wash the cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS).[13][15]
-
Cell Viability and Counting: Perform a trypan blue exclusion assay to ensure cell viability is above 95%. Count the cells using a hemocytometer.[15]
-
Cell Suspension: Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a final concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.[13][14]
Animal Model and Tumor Implantation
-
Animal Strain: Use 6-8 week old female immunodeficient mice (e.g., BALB/c nude or NOD-SCID).[13]
-
Acclimatization: Allow the mice to acclimatize for at least one week before the experiment.[15]
-
Tumor Implantation: Anesthetize the mice with isoflurane. Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse using a 27-gauge needle.[13][15]
Treatment and Monitoring
-
Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions (length and width) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²)/2.[13][15]
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Drug Formulation and Administration:
-
Vehicle Control: Prepare the vehicle used for dissolving the test compounds (e.g., 0.5% carboxymethylcellulose in sterile water).
-
Sunitinib: Prepare a suspension at the desired concentration (e.g., 40 mg/kg) in the vehicle.
-
This compound: Prepare a suspension at a range of concentrations (e.g., 25, 50, 100 mg/kg) in the vehicle.
-
Administer the treatments orally via gavage daily for a predetermined period (e.g., 21 days).[8]
-
-
Monitoring: Record the body weight of each mouse 2-3 times per week as an indicator of toxicity.[13] Observe the animals daily for any signs of distress.
Endpoint and Data Analysis
-
Study Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after the last day of treatment.
-
Tumor Excision: At the endpoint, euthanize the mice and excise the tumors. Measure the final tumor weight.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group. Analyze the data for statistical significance using appropriate tests (e.g., ANOVA).
-
Immunohistochemistry (Optional): A portion of the tumor can be fixed in formalin and embedded in paraffin for immunohistochemical analysis of markers for angiogenesis (e.g., CD31) and cell proliferation (e.g., Ki-67).[1][8]
Experimental Workflow Diagram
Caption: A standardized workflow for a comparative in vivo efficacy study.
Conclusion
References
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Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals (Basel, Switzerland), 16(9), 1324. Available from: [Link]
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Sharma, P. C., et al. (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC medicinal chemistry, 14(4), 578-620. Available from: [Link]
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Gangjee, A., et al. (2010). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & medicinal chemistry, 18(16), 6006-16. Available from: [Link]
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Cheng, H., et al. (2016). Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988), a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants. Journal of medicinal chemistry, 59(5), 2005-24. Available from: [Link]
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Kinase selectivity profile of 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine vs other pyrrolo[2,3-d]pyrimidines.
Introduction: The Privileged Pyrrolo[2,3-d]pyrimidine Scaffold in Kinase Inhibition
The 7H-pyrrolo[2,3-d]pyrimidine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for the development of potent and selective kinase inhibitors. Its structural resemblance to adenine, the core component of adenosine triphosphate (ATP), allows it to competitively bind to the ATP-binding site of a wide array of protein kinases.[1][2][3] This inherent affinity has been exploited to generate a multitude of clinical candidates and approved drugs targeting kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.[3][4]
This guide provides an in-depth comparative analysis of the kinase selectivity profile of a specific derivative, 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine, against other members of the pyrrolo[2,3-d]pyrimidine class. We will explore how subtle structural modifications on this core scaffold, particularly at the C4 and C6 positions, dramatically influence potency and selectivity across the kinome. This analysis is grounded in published experimental data to provide researchers, scientists, and drug development professionals with a clear understanding of the structure-activity relationships (SAR) that govern the kinase inhibitory profiles of these compounds.
The Kinase Selectivity Profile of this compound: A Focus on Key Cancer-Associated Kinases
While a comprehensive kinome-wide scan for this compound is not publicly available, extensive research on structurally analogous compounds allows for a highly informed projection of its likely selectivity profile. The key structural features—the 4-chloro substituent and the 6-(4-methoxyphenyl) group—are known to confer significant activity against several important tyrosine kinases.
Based on structure-activity relationship (SAR) studies of closely related analogs, this compound is predicted to be a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and likely possesses activity against Epidermal Growth Factor Receptor (EGFR) and members of the Src family of kinases. The 4-chloro group is a common feature in many potent kinase inhibitors, often contributing to favorable interactions within the ATP-binding pocket. The 6-aryl substitution, in this case, the 4-methoxyphenyl group, plays a crucial role in defining selectivity.
Below is a table summarizing the observed inhibitory activities of structurally related 4-chloro-6-aryl-pyrrolo[2,3-d]pyrimidines against key kinases, which provides a strong basis for understanding the likely profile of our lead compound.
| Compound/Analog | Target Kinase | IC50 (nM) | Reference |
| Analog 1: 4-chloro-6-(2,5-dimethoxybenzyl)-pyrrolo[2,3-d]pyrimidine derivative | VEGFR-2 | Potent Inhibition | [5] |
| Analog 2: 4-chloro-6-(1-naphthylmethyl)-pyrrolo[2,3-d]pyrimidine derivative | VEGFR-2 | Potent Inhibition | [5] |
| Analog 3: 4-chloro-6-aryl-pyrrolo[2,3-d]pyrimidine derivative | CSF1R | < 5 | [6][7] |
| Analog 4: 4-anilino-6-aryl-pyrrolo[2,3-d]pyrimidine derivative | EGFR | Low nanomolar | [8] |
| Analog 5: 4-(phenylamino)-6-substituted-pyrrolo[2,3-d]pyrimidine | Src | Low micromolar | [9] |
Note: This table is a compilation of data from different studies on analogous compounds to infer the potential activity of this compound.
Comparative Kinase Selectivity: The Influence of C4 and C6 Substitutions
The remarkable therapeutic utility of the pyrrolo[2,3-d]pyrimidine scaffold lies in its synthetic tractability, allowing for fine-tuning of its selectivity profile through chemical modification. Here, we compare the kinase inhibition profiles of different substitution patterns at the C4 and C6 positions.
The Role of the C4-Substituent: From Chlorine to Amino Moieties
The substitution at the C4 position is critical for interaction with the hinge region of the kinase ATP-binding site.
-
4-Chloro Analogs: The presence of a chlorine atom at the C4 position is a common strategy in the design of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors. This small, electronegative atom can form crucial interactions within the hydrophobic pocket adjacent to the hinge region, contributing to potent inhibition of kinases like VEGFR2 and Src.[5][9]
-
4-Amino Analogs: Replacing the 4-chloro group with a substituted amino group can dramatically alter the selectivity profile. For instance, the introduction of an anilino group at this position has been shown to yield potent EGFR inhibitors.[4][10][11] Further modification of this amino group can be used to enhance selectivity for or against other kinases. For example, methylation of a 4-amino group has been demonstrated to reduce EGFR activity while retaining high potency against CSF1R.[6][7]
The Impact of the C6-Aryl Substituent on Selectivity
The C6 position of the pyrrolo[2,3-d]pyrimidine core extends into the solvent-exposed region of the ATP-binding pocket, making it an ideal point for modification to enhance potency and modulate selectivity.
-
6-Aryl Substitution for VEGFR2 Inhibition: A variety of 6-aryl groups have been shown to be well-tolerated and often lead to potent VEGFR2 inhibition. The 4-methoxyphenyl group in our lead compound is a classic example. Other substitutions, such as naphthyl and variously substituted phenyl rings, also confer potent VEGFR2 inhibition.[5][12][13]
-
Modulating EGFR vs. VEGFR2 Selectivity: The nature of the 6-aryl substituent can be a key determinant of selectivity between EGFR and VEGFR2. Often, subtle changes in the electronics and sterics of the aryl group can shift the inhibitory profile from a dual inhibitor to a more selective agent.[1][2]
-
Targeting Other Kinases: By varying the C6-substituent, the pyrrolo[2,3-d]pyrimidine scaffold can be directed to inhibit other kinase families. For example, specific substitutions at this position have been shown to yield potent inhibitors of Src family kinases and Hematopoietic Progenitor Kinase 1 (HPK1).[9]
Signaling Pathways and Experimental Workflows
To provide a clearer context for the importance of kinase selectivity, the following diagrams illustrate a simplified signaling pathway involving key kinases targeted by pyrrolo[2,3-d]pyrimidines and a general workflow for assessing kinase inhibition.
Caption: Simplified VEGFR2 signaling pathway.
Caption: General workflow for an in vitro kinase inhibition assay.
Experimental Protocols: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The following protocol provides a detailed, step-by-step methodology for determining the IC50 value of a compound against a specific kinase using a luminescence-based assay that measures ADP production.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of selected kinases.
Principle: The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that quantifies the amount of ADP produced during a kinase reaction. The kinase reaction is first performed, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction. The intensity of the light signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.[1][11]
Materials:
-
This compound
-
Kinase of interest (e.g., VEGFR2, EGFR, Src)
-
Kinase-specific substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
DMSO
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the compound stock in DMSO to create a range of concentrations (e.g., 10-point, 3-fold serial dilution).
-
Prepare a DMSO-only control (vehicle control).
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to the appropriate wells.
-
Add 2 µL of the kinase solution (at 2X the final desired concentration) to each well.
-
Gently mix the plate and incubate for 15 minutes at room temperature to allow for inhibitor-kinase binding.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X substrate/ATP mixture in kinase assay buffer. The optimal concentrations of substrate and ATP should be determined empirically for each kinase, typically at or near the Km for ATP.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Mix the plate and incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C).
-
-
ADP Detection:
-
Following the kinase reaction incubation, add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.
-
Incubate the plate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.
-
Incubate the plate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Conclusion: A Versatile Scaffold for Targeted Kinase Inhibition
The 7H-pyrrolo[2,3-d]pyrimidine scaffold remains a highly valuable core for the design of novel kinase inhibitors. The analysis of this compound and its structural relatives clearly demonstrates that targeted modifications at the C4 and C6 positions are a powerful strategy for modulating kinase selectivity. The 4-chloro group often serves as a potent anchor, while the 6-aryl moiety provides a versatile handle for fine-tuning the inhibitor's profile to achieve desired activity against specific kinases such as VEGFR2, EGFR, and Src. This guide underscores the importance of a systematic approach to SAR studies in the development of next-generation targeted therapies.
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Wang, Y., et al. (2025). Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors. European Journal of Medicinal Chemistry, 285, 116900. Available at: [Link]
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Comparative Analysis of Cross-Resistance Profiles for 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine
A Senior Application Scientist's Guide to Understanding Resistance Mechanisms Against a Novel Kinase Inhibitor
Introduction
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore in modern oncology, serving as the core structure for numerous ATP-competitive kinase inhibitors.[1] Its structural similarity to adenine allows for effective targeting of the ATP-binding pocket of various kinases, leading to the development of therapies for a range of malignancies and inflammatory conditions.[1] This guide focuses on a specific derivative, 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine, a compound designed for potent and selective kinase inhibition.
However, the clinical efficacy of kinase inhibitors is often hampered by the emergence of drug resistance. This can occur through on-target mechanisms, such as mutations in the kinase domain that prevent drug binding, or through off-target mechanisms, including the activation of compensatory signaling pathways that bypass the inhibited kinase.[2][3] Therefore, a thorough understanding of the cross-resistance profile of any new kinase inhibitor is crucial for its clinical development and for devising effective combination therapies.
This technical guide provides a comparative analysis of the cross-resistance profile of this compound. We will explore its efficacy in cell lines with acquired resistance to other kinase inhibitors, detail the experimental protocols for assessing cross-resistance, and discuss the potential molecular mechanisms underpinning these observations. The primary audience for this guide is researchers, scientists, and drug development professionals actively engaged in the fields of oncology and medicinal chemistry.
Hypothesized Target and Rationale for Comparator Compounds
Given the structural features of this compound, particularly the 6-aryl substitution, a primary molecular target is hypothesized to be the Colony-Stimulating Factor 1 Receptor (CSF1R). Several pyrrolo[2,3-d]pyrimidine derivatives have demonstrated potent inhibition of CSF1R.[4] CSF1R is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages.[5] In the tumor microenvironment, tumor-associated macrophages (TAMs) often play a pro-tumoral role, and inhibiting CSF1R can abrogate their function, leading to anti-tumor effects.[5]
To comprehensively profile the cross-resistance of our compound of interest, we have selected the following comparator drugs:
-
Pexidartinib (PLX3397): An FDA-approved, potent, and selective CSF1R inhibitor.[6][7] Establishing a pexidartinib-resistant cell line will be a key model for this study.
-
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor that, in addition to CSF1R, also inhibits VEGFRs, PDGFRs, and c-KIT. This will allow us to assess cross-resistance in a broader context of kinase inhibition.
-
Ruxolitinib: A potent JAK1/2 inhibitor, also based on the pyrrolo[2,3-d]pyrimidine scaffold. This will help determine if resistance is specific to the chemical core or the kinase target.
Experimental Workflow for Cross-Resistance Profiling
The following diagram outlines the comprehensive workflow for generating and characterizing resistant cell lines to profile the cross-resistance of this compound.
Caption: Experimental workflow for cross-resistance profiling.
Detailed Experimental Protocols
Generation of Pexidartinib-Resistant Cell Lines
This protocol describes the generation of a resistant cell line through continuous exposure to increasing concentrations of the drug. This method mimics the clinical scenario of acquired resistance.
-
Cell Line Selection: Choose a parental cell line known to express CSF1R, for example, the U2OS osteosarcoma cell line.[8]
-
Initial Dosing: Begin by treating the parental U2OS cells with pexidartinib at a concentration equal to their IC50 value.
-
Dose Escalation: Once the cells resume a normal growth rate, gradually increase the concentration of pexidartinib in the culture medium. This is typically done in a stepwise manner, doubling the concentration at each step.
-
Selection and Expansion: After several months of continuous culture under drug pressure, a population of resistant cells should emerge. Isolate single clones by limiting dilution or clone picking and expand them.
-
Validation of Resistance: Confirm the resistance of the selected clones by performing a cell viability assay (e.g., MTT assay) and comparing the IC50 of pexidartinib in the resistant clone to the parental cell line. A significant fold-increase in IC50 confirms the resistant phenotype.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.[9][10]
-
Cell Seeding: Seed parental and resistant cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[11]
-
Drug Treatment: The following day, treat the cells with a serial dilution of the test compounds (this compound, pexidartinib, sunitinib, and ruxolitinib). Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and is particularly useful for examining the phosphorylation status of signaling proteins.[13][14]
-
Cell Lysis: Treat parental and resistant cells with the compounds at their respective IC50 concentrations for a specified time (e.g., 2 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a PVDF membrane.[14]
-
Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[16] Incubate the membrane with primary antibodies against total and phosphorylated forms of CSF1R, AKT, and ERK overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their corresponding total protein levels.
Data Presentation and Interpretation
The results of the cross-resistance profiling should be presented in a clear and concise manner to facilitate comparison.
Table 1: Comparative IC50 Values (µM) in Parental and Pexidartinib-Resistant (Pex-R) Cell Lines
| Compound | Parental U2OS IC50 (µM) | Pex-R U2OS IC50 (µM) | Resistance Factor (Pex-R IC50 / Parental IC50) |
| This compound | |||
| Pexidartinib | |||
| Sunitinib | |||
| Ruxolitinib |
Hypothetical data would be inserted here based on experimental outcomes.
Interpretation of Potential Outcomes:
-
No Cross-Resistance: If this compound retains its potency against the pexidartinib-resistant cells (Resistance Factor ≈ 1), it suggests that the mechanism of resistance to pexidartinib does not affect the activity of our compound. This could imply a different binding mode or the ability to overcome the resistance mechanism.
-
Partial Cross-Resistance: A moderate increase in the IC50 (e.g., Resistance Factor 2-10) indicates partial cross-resistance. This might occur if the resistance mechanism partially affects the binding or downstream effects of our compound.
-
Complete Cross-Resistance: A significant increase in the IC50 (Resistance Factor > 10) suggests that the mechanism of resistance to pexidartinib is also effective against our compound. This would likely point to a shared mechanism of action and a common resistance pathway.
Mechanistic Insights from Signaling Pathway Analysis
A common mechanism of acquired resistance to CSF1R inhibitors is the activation of bypass signaling pathways, such as the PI3K/AKT pathway, often driven by factors like IGF-1.[17][18] Western blot analysis of key signaling nodes will provide insights into the molecular basis of the observed resistance profiles.
Caption: CSF1R signaling and a potential bypass pathway.
Expected Western Blot Results and Interpretations:
-
Parental Cells (Pexidartinib-sensitive): Treatment with pexidartinib or this compound should lead to a decrease in phosphorylated CSF1R (p-CSF1R) and downstream effectors like p-AKT and p-ERK.
-
Pexidartinib-Resistant Cells:
-
Baseline: These cells may exhibit elevated baseline levels of p-AKT or p-ERK compared to parental cells, suggesting chronic activation of a bypass pathway.
-
Post-treatment: Treatment with pexidartinib will likely not reduce p-AKT or p-ERK levels, confirming the bypass mechanism. If this compound is still able to reduce the phosphorylation of these downstream effectors, it would indicate that it acts on a different node of the signaling network or is potent enough to overcome the resistance.
-
Conclusion
This guide provides a comprehensive framework for the cross-resistance profiling of this compound. By generating and characterizing cell lines with acquired resistance to a clinically relevant CSF1R inhibitor, we can gain crucial insights into the potential limitations of this novel compound and inform strategies for its future clinical development. Understanding the molecular mechanisms of resistance will be paramount in identifying patient populations most likely to benefit and in designing rational combination therapies to overcome or prevent the emergence of drug resistance. The experimental protocols and interpretive guidelines presented herein offer a robust starting point for researchers dedicated to advancing the next generation of targeted cancer therapies.
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A Comparative Analysis of 4-Halo-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidines: Evaluating the Impact of Halogen Substitution on Kinase Inhibitory Potency
In the landscape of kinase inhibitor discovery, the 7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure, owing to its structural resemblance to adenine, enabling competitive binding to the ATP-binding site of numerous kinases.[1] Strategic modifications of this core have led to the development of potent and selective inhibitors for a range of therapeutic targets. This guide provides an in-depth comparison of 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine with its bromo- and fluoro-analogs, focusing on the influence of the C4-halogen substituent on their potency as kinase inhibitors. While direct head-to-head experimental data for these specific analogs is not extensively published, we will synthesize available structure-activity relationship (SAR) data and fundamental principles of medicinal chemistry to provide a predictive comparison.
The rationale for investigating these specific halogenated analogs stems from the well-established role of halogens in modulating the pharmacological properties of drug candidates.[2] Halogen atoms can influence binding affinity, metabolic stability, and pharmacokinetic profiles through a combination of steric, electronic, and hydrophobic effects, including the formation of halogen bonds.[3] This guide will delve into the synthetic pathways to access these compounds, provide a framework for their biological evaluation, and present a comparative analysis of their expected potencies.
Chemical Synthesis and Characterization
The synthesis of the target 4-halo-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidines initiates from a common precursor, which can be halogenated at the C4 position. A general synthetic approach is outlined below, followed by specific considerations for the introduction of chlorine, bromine, and fluorine.
General Synthetic Workflow
The assembly of the 6-aryl-7H-pyrrolo[2,3-d]pyrimidine core can be achieved through various established routes. A common strategy involves the construction of the pyrrole ring onto a pre-existing pyrimidine, or vice-versa. For the purpose of this guide, we will consider a convergent synthesis where the 6-(4-methoxyphenyl) moiety is introduced via a Suzuki-Miyaura cross-coupling reaction.
Caption: General synthetic workflow for 6-aryl-4-halo-7H-pyrrolo[2,3-d]pyrimidines.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative synthesis of the chloro-analog, which serves as the parent compound for this comparative study.
Step 1: Synthesis of 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine
-
To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent (e.g., N,N-dimethylformamide), add N-iodosuccinimide (NIS) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a solution of sodium thiosulfate and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine.
Step 2: Suzuki-Miyaura Coupling
-
To a degassed mixture of 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine, 4-methoxyphenylboronic acid, and a palladium catalyst (e.g., Pd(PPh₃)₄) in a suitable solvent system (e.g., 1,4-dioxane and water), add a base (e.g., sodium carbonate).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to afford this compound.
Synthesis of Bromo- and Fluoro-Analogs
The synthesis of the corresponding 4-bromo and 4-fluoro analogs can be achieved by modifying the starting materials or employing specific halogenation/halogen exchange reactions.
-
4-Bromo-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine: This analog can be synthesized following a similar route, starting with a 4-bromo-substituted pyrimidine precursor. Alternatively, a halogen exchange reaction on the 4-chloro analog can be performed, although this may require harsh conditions. A more direct approach would be to utilize a brominating agent instead of a chlorinating agent during the synthesis of the pyrimidine ring.
-
4-Fluoro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine: The introduction of fluorine at the 4-position is often more challenging. A common method is a nucleophilic aromatic substitution (SNAr) reaction on the 4-chloro analog using a fluoride source such as potassium fluoride with a phase-transfer catalyst. This reaction typically requires high temperatures.
Comparative Analysis of Potency: A Structure-Activity Relationship (SAR) Perspective
The potency of a kinase inhibitor is intrinsically linked to its ability to form favorable interactions within the ATP-binding pocket of the target kinase. The nature of the halogen at the C4 position of the pyrrolo[2,3-d]pyrimidine scaffold can significantly influence these interactions. This section will explore the anticipated impact of chloro, bromo, and fluoro substituents on the kinase inhibitory activity of 6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine, with a focus on a representative receptor tyrosine kinase (RTK) as the putative target.
The Role of the C4-Halogen in Kinase Binding
The C4 position of the pyrrolo[2,3-d]pyrimidine core is often directed towards the solvent-exposed region of the ATP-binding site. However, the electronic properties and size of the halogen substituent can still have a profound effect on the overall binding affinity.
| Halogen | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Key Interaction Potential |
| Fluorine (F) | 1.47 | 3.98 | Can act as a weak hydrogen bond acceptor. Its high electronegativity can influence the electron distribution of the pyrimidine ring.[4] |
| Chlorine (Cl) | 1.75 | 3.16 | Can participate in halogen bonding with electron-rich atoms (e.g., backbone carbonyl oxygens). Possesses a good balance of size and electronegativity.[4] |
| Bromine (Br) | 1.85 | 2.96 | A stronger halogen bond donor than chlorine due to its greater polarizability. Its larger size can provide better van der Waals contacts but may also lead to steric clashes.[3] |
Table 1: Physicochemical Properties of Halogens Relevant to Drug-Receptor Interactions.
Predicted Potency Ranking and Rationale
Based on established principles of medicinal chemistry and SAR studies of related kinase inhibitors, a predicted potency ranking can be proposed:
Bromo > Chloro > Fluoro
Rationale:
-
Bromine: The larger size and higher polarizability of bromine make it a more effective halogen bond donor compared to chlorine.[3] In the context of a kinase active site, this can lead to a stronger interaction with a backbone carbonyl oxygen or other hydrogen bond acceptors, thereby enhancing binding affinity. Several studies on related heterocyclic kinase inhibitors have demonstrated that bromo-substituted analogs exhibit superior potency.[5]
-
Chlorine: Chlorine represents a well-balanced substituent. It can form effective halogen bonds and its size is often well-tolerated in the ATP-binding pocket.[4] The chloro-analog is expected to be a potent inhibitor, likely serving as a benchmark for comparison.
-
Fluorine: While highly electronegative, fluorine is a weak halogen bond donor and a poor hydrogen bond acceptor.[4] Its primary influence is through modulating the electronic properties of the pyrimidine ring. In many cases, the substitution of a chlorine with a fluorine at a position where a halogen bond is crucial for potency can lead to a decrease in activity.
Caption: Factors influencing the predicted potency of 4-halo-pyrrolo[2,3-d]pyrimidines.
Experimental Validation: In Vitro Kinase Inhibition Assay
To empirically determine the potency of the chloro-, bromo-, and fluoro-analogs, a robust in vitro kinase inhibition assay is essential. A luminescence-based assay that measures ATP consumption is a widely used and reliable method.
Protocol: Luminescence-Based Kinase Assay
This protocol provides a general framework for determining the IC₅₀ values of the synthesized compounds against a target receptor tyrosine kinase.
Materials:
-
Recombinant human receptor tyrosine kinase (e.g., EGFR, VEGFR2)
-
Kinase substrate peptide
-
ATP
-
Test compounds (chloro-, bromo-, and fluoro-analogs)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC₅₀ determination.
-
Kinase Reaction:
-
In a 384-well plate, add a small volume (e.g., 1 µL) of the serially diluted test compounds or DMSO (as a negative control).
-
Add the kinase enzyme solution to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 1 hour.
-
-
Signal Detection:
-
Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each compound.
-
Conclusion and Future Directions
This guide provides a comparative framework for evaluating the potency of this compound and its bromo- and fluoro-analogs as kinase inhibitors. Based on established structure-activity relationships and the principles of halogen bonding, the predicted order of potency is bromo > chloro > fluoro. The bromo-analog is anticipated to exhibit the highest potency due to its superior ability to act as a halogen bond donor.
The provided synthetic strategies and the detailed in vitro kinase assay protocol offer a clear path for the empirical validation of this hypothesis. Further investigations could involve co-crystallization of these compounds with their target kinase to elucidate the precise binding modes and confirm the role of the C4-halogen in molecular recognition. Such studies are invaluable for the rational design of next-generation kinase inhibitors with improved potency and selectivity.
References
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- Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. NIH.
- Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. NIH.
- Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv.
- 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. PMC - NIH.
- Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase.
- The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub.
- N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. NIH.
- Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. PMC - NIH.
- Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Metwally - Current Medicinal Chemistry.
- New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Pharma Excipients.
- Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.
- Halogen bonding in drug-like molecules: A computational and systematic study of the substituent effect.
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
- 4-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine. Benchchem.
- Full article: Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Taylor & Francis Online.
- Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. PubMed.
- Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK)
- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity rel
- Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. PubMed.
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
- An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Semantic Scholar.
- Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. PubMed.
- An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. NIH.
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The Vanguard Against Resistance: A Head-to-Head Comparison of Fourth-Generation Pyrrolo[2,3-d]pyrimidine EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of non-small cell lung cancer (NSCLC) treatment has been revolutionized by epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). However, the inexorable emergence of resistance mutations, particularly the C797S mutation, has blunted the efficacy of third-generation inhibitors like osimertinib, creating a pressing clinical need for novel therapeutic strategies.[1][2] This guide provides a comprehensive, head-to-head comparison of emerging fourth-generation EGFR inhibitors built upon the versatile pyrrolo[2,3-d]pyrimidine scaffold. We delve into the preclinical data, mechanisms of action, and the experimental rationale underpinning their design to overcome the formidable challenge of triple-mutant EGFR.
The Rise of Resistance: The Achilles' Heel of Third-Generation EGFR TKIs
First and second-generation EGFR TKIs showed significant efficacy in patients with activating EGFR mutations such as exon 19 deletions (Del19) and the L858R point mutation.[3] However, resistance inevitably developed, most commonly through the acquisition of the T790M "gatekeeper" mutation.[3][4] Third-generation irreversible inhibitors, exemplified by osimertinib, were specifically designed to target T790M-mutant EGFR while sparing wild-type (WT) EGFR, a strategy that offered a significant survival benefit.[2]
The clinical success of third-generation TKIs is, however, undermined by the emergence of further resistance mechanisms, with the C797S mutation being a dominant player, accounting for approximately 40% of acquired resistance cases.[1] The C797S mutation occurs at the covalent binding site of irreversible inhibitors, rendering them ineffective.[5] This has set the stage for the development of fourth-generation EGFR TKIs, designed to inhibit EGFR harboring the C797S mutation, often in the context of the triple mutation (e.g., Del19/T790M/C797S or L858R/T790M/C797S).[2][6]
The pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure in the design of these next-generation inhibitors.[7][8] This core, a deaza-isostere of adenine, serves as an excellent ATP-competitive hinge-binding motif, allowing for potent and selective inhibition of the EGFR kinase domain.[7][9]
Visualizing the Challenge: EGFR Signaling and TKI Resistance
To appreciate the nuances of fourth-generation inhibitors, it is crucial to understand the underlying signaling pathway and the structural basis of resistance.
Caption: EGFR signaling pathway and points of inhibition and resistance.
Head-to-Head Preclinical Performance of Pyrrolo[2,3-d]pyrimidine-Based Inhibitors
A direct comparison of preclinical data is essential for evaluating the potential of these fourth-generation EGFR inhibitors. The following tables summarize the in vitro inhibitory activity and cellular potency of prominent compounds from this class.
Table 1: In Vitro Enzymatic Inhibitory Activity (IC50, nM)
| Compound | EGFRL858R/T790M/C797S | EGFRDel19/T790M/C797S | EGFRWT | Selectivity for Triple Mutant vs. WT | Reference |
| Compound 31r | Sub-nanomolar | Sub-nanomolar | >1000 | High | [10] |
| BBT-176 | 5.35 | 1.79 | >1000 | >187-fold (vs. L858R triple) | [11] |
| BLU-945 | Potent (sub-nanomolar) | Potent (sub-nanomolar) | >900-fold selectivity vs. triple mutant | >900-fold | [12][13] |
| TQB-3804 | Good enzyme inhibitory activity | Good enzyme inhibitory activity | High selectivity | Not specified | [14] |
| JIN-A02 | Potent inhibition | Potent inhibition | High degree of selectivity | Not specified | [15] |
Note: Data is compiled from multiple sources and direct comparison should be made with caution due to potential variations in assay conditions.
Table 2: Cellular Anti-proliferative Activity (IC50, nM)
| Compound | Ba/F3 EGFRL858R/T790M/C797S | Ba/F3 EGFRDel19/T790M/C797S | A431 (EGFRWT) | Reference |
| Compound 31r | Sub-nanomolar | Sub-nanomolar | >10,000 | [10] |
| BBT-176 | 202 | 49 | >3,000 | [11] |
| CCM-205 | Not specified | More potent than Osimertinib in PC9 DTC cells | Not specified | [16] |
| CCM-308 | Not specified | More potent than Osimertinib in PC9 DTC cells | Not specified | [16] |
Expert Interpretation of the Data:
The data clearly demonstrates that several fourth-generation pyrrolo[2,3-d]pyrimidine inhibitors exhibit potent, sub-nanomolar to low-nanomolar inhibitory activity against the clinically relevant EGFR triple mutations. A crucial feature is the high selectivity for mutant EGFR over wild-type EGFR, which is predictive of a wider therapeutic window and reduced toxicity in patients. For instance, compound 31r and BLU-945 show excellent selectivity, a key attribute for a successful clinical candidate.[10][12] BBT-176 also demonstrates strong potency against various C797S-containing mutations.[11]
Experimental Methodologies: A Closer Look at the Evaluation Process
The preclinical evaluation of these inhibitors follows a standardized yet rigorous workflow designed to assess their potency, selectivity, and in vivo efficacy.
Caption: Standard preclinical experimental workflow for evaluating EGFR inhibitors.
Key Experimental Protocols:
1. In Vitro Kinase Inhibition Assay:
-
Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of purified recombinant EGFR proteins (WT and various mutant forms).
-
Methodology:
-
Recombinant human EGFR proteins are incubated with the test compound at varying concentrations in a kinase assay buffer.
-
A substate peptide (e.g., poly(Glu, Tyr) 4:1) and ATP are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, typically using an ELISA-based method or a fluorescence-based assay.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Cell-Based Proliferation Assay:
-
Objective: To assess the ability of the inhibitor to suppress the growth of cancer cells driven by specific EGFR mutations.
-
Methodology:
-
Engineered cell lines (e.g., Ba/F3) or human NSCLC cell lines (e.g., PC-9) expressing specific EGFR mutations are seeded in 96-well plates.
-
Cells are treated with a serial dilution of the test compound for 72 hours.
-
Cell viability is measured using a colorimetric (e.g., MTT, MTS) or luminescence-based (e.g., CellTiter-Glo) assay.
-
IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
-
3. In Vivo Xenograft Models:
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Methodology:
-
Immunocompromised mice are subcutaneously or orthotopically implanted with human NSCLC cells or patient-derived tumor fragments harboring the target EGFR mutations.
-
Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
The test compound is administered orally or via another appropriate route at a predetermined dose and schedule.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., Western blot for p-EGFR).
-
Future Directions and Clinical Outlook
Several fourth-generation EGFR inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold are progressing through clinical trials. For example, JIN-A02, BBT-176, and BLU-945 are being evaluated in Phase 1/2 studies for patients with advanced NSCLC who have developed resistance to third-generation TKIs.[14][15][17] The success of these trials will depend not only on the efficacy of these compounds against C797S-mutant tumors but also on their safety profiles and ability to penetrate the central nervous system, a common site of metastasis in NSCLC.
The development of these potent and selective inhibitors offers new hope for patients who have exhausted current treatment options. The continued exploration of the pyrrolo[2,3-d]pyrimidine scaffold and other novel chemical matter will be crucial in staying one step ahead of the ever-evolving landscape of EGFR TKI resistance.
References
- Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review. RSC Publishing.
- Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations.
- Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024). RSC Publishing.
- What are EGFR C797S inhibitors and how do they work?.
- Characterization of EGFR T790M, L792F, and C797S Mutations as Mechanisms of Acquired Resistance to Af
- Fourth-generation EGFR-TKI to overcome C797S mut
- Targeting EGFR L858R/T790M and EGFR L858R/T790M/C797S resistance mutations in NSCLC: Current developments in medicinal chemistry. PubMed.
- Fourth-generation epidermal growth factor receptor-tyrosine kinases inhibitors: hope and challenges. PMC - NIH.
- A Comparative Guide to Fourth-Generation EGFR Inhibitors in Oncology Research. Benchchem.
- Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Metwally - Current Medicinal Chemistry.
- Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review.. Semantic Scholar.
- 4 Novel Drug Classes Demonstrate Early Promise for EGFR-Mut
- Novel potent and selective fourth-generation inhibitors targeting EGFR for NSCLC therapy..
- Phase 1/2 clinical trial of JIN-A02, a 4th generation EGFR-TKI, in patients with 3rd generation EGFR-TKI resistance in EGFR mutated advanced/metastatic non-small cell lung cancer (NSCLC)..
- Advancements in Fourth-Generation EGFR Targeted Drugs: 17 Investigational Drugs Overcoming Lung Cancer Resistance.
- Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. PubMed.
- Exploring 4th Generation EGFR Inhibitors: A Review of Clinical Outcomes and Structural Binding Insights | Request PDF.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine
As a Senior Application Scientist, my priority extends beyond the successful application of our chemical compounds to ensuring the safety and environmental responsibility of the researchers who use them. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine, a chlorinated heterocyclic compound. The procedures outlined here are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.
The core principle of chemical waste management is that all waste must be properly characterized, segregated, and contained to prevent hazardous reactions and ensure compliant disposal. Due to its chemical structure—a chlorinated pyrrolo[2,3-d]pyrimidine derivative—this compound must be treated as hazardous waste.
Part 1: Hazard Identification and Essential Safety
Assumed Hazard Classifications:
| Hazard Statement | GHS Classification | Rationale and Implications |
| H301: Toxic if swallowed | Acute Toxicity, Oral (Category 3) | Ingestion of even small quantities can cause significant toxic effects. Do not eat, drink, or smoke in the laboratory.[1][2][3][4] |
| H311: Toxic in contact with skin | Acute Toxicity, Dermal (Category 3) | The compound can be absorbed through the skin, leading to systemic toxicity. Avoid all skin contact.[1] |
| H331: Toxic if inhaled | Acute Toxicity, Inhalation (Category 3) | Inhalation of dust can be toxic. Handle only in a well-ventilated area, preferably a chemical fume hood.[1] |
| H315: Causes skin irritation | Skin Corrosion/Irritation (Category 2) | Direct contact can cause inflammation and skin irritation.[1] |
| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2) | The compound is a significant eye irritant. Protective eyewear is mandatory.[1] |
Mandatory Personal Protective Equipment (PPE):
Your safety is non-negotiable. The following PPE must be worn at all times when handling this compound, including during disposal procedures:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to NIOSH (US) or EN 166 (EU) standards.[5]
-
Skin Protection: An impervious lab coat is required. Wear protective gloves (e.g., nitrile) that are compatible with chlorinated organic compounds.[2]
-
Respiratory Protection: All handling of the solid compound or its solutions that could generate dust or aerosols should be performed in a certified chemical fume hood to prevent inhalation.[1][2]
Part 2: Waste Characterization and Segregation
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[6] Based on its acute toxicity profile, this compound waste must be managed as toxic hazardous waste .
The Causality of Segregation:
Proper segregation is critical to prevent dangerous chemical reactions within a waste container. Mixing this compound with incompatible materials can lead to the release of toxic gases or cause fires.
-
Primary Waste Stream: This compound belongs to the halogenated organic solids or halogenated organic liquids waste stream, depending on its form.
-
Segregation Protocol:
-
DO NOT mix with non-hazardous waste for trash or sewer disposal.[7]
-
DO NOT mix with incompatible chemicals, such as strong oxidizing agents, acids, or bases.[7][8]
-
Collect aqueous waste separately from organic solvent waste where possible.[8]
-
Keep this waste stream separate from non-halogenated organic waste to facilitate proper disposal treatment, which often involves different incineration processes.[9]
-
Part 3: Step-by-Step Disposal Protocol
This protocol provides a direct workflow from waste generation at the bench to its final, compliant collection.
1. Container Selection: The integrity of the waste containment system begins with the right container.
-
Compatibility is Key: Use a container made of a material chemically compatible with chlorinated organic compounds. The original product container is often the best choice, provided it is in good condition.[10][11]
-
Avoid Prohibited Containers: Never use food-grade containers (e.g., jars, bottles) for hazardous waste storage.[10]
-
Secure Closure: The container must have a tightly sealing screw cap to prevent leaks and evaporation.[10][11][12]
2. Waste Labeling: Proper labeling is a strict regulatory requirement and a cornerstone of laboratory safety.[13]
-
Immediate Labeling: Affix a hazardous waste label to the container before adding any waste.
-
Required Information: The label must clearly state:
3. Accumulation in a Satellite Accumulation Area (SAA): The SAA is the designated location in the lab for the short-term storage of hazardous waste.
-
Location: The SAA must be at or near the point of waste generation and under the direct control of laboratory personnel.[10][12][13]
-
Container Management: Keep the waste container securely capped at all times, except when adding waste.[10][12] Do not leave a funnel in the container.[12]
-
Secondary Containment: Store liquid waste containers in a secondary containment bin to contain any potential leaks.[6][7]
-
Capacity Limit: Do not fill containers beyond 90% capacity to allow for expansion.[9]
4. Requesting Disposal: Timely removal of waste from the laboratory is crucial.
-
Initiate Pickup: Once the container is 90% full, or when the project generating the waste is complete, submit a waste pickup request to your institution's Environmental Health & Safety (EHS) department.[7][8][12]
-
Time Limits: According to EPA regulations, a full container must be removed from the SAA within three days.[10] Partially filled containers may remain in the SAA for up to one year.[10]
Part 4: Emergency Procedures for Spills
In the event of an accidental release, a swift and correct response is critical to mitigate exposure and contamination.
-
For Small Spills (Solid or Liquid):
-
Alert & Secure: Immediately alert personnel in the area and restrict access.
-
Don PPE: Wear the full mandatory PPE as described in Part 1.
-
Containment: For solids, use dry cleanup procedures to avoid generating dust.[1] For liquids, cover the spill with a chemically inert absorbent material like diatomite or a universal binder.[2]
-
Collection: Carefully sweep or scoop the absorbed material and place it into a new, properly labeled hazardous waste container.[1][2]
-
Decontamination: Clean the spill area thoroughly. The cleaning materials and rinsate must also be collected as hazardous waste.[2]
-
-
For Large Spills:
-
Evacuate: Evacuate the immediate area.
-
Alert: Notify your supervisor and contact your institution's EHS or emergency response team immediately.
-
Secure: Prevent entry into the contaminated area.
-
Part 5: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. Page loading... [wap.guidechem.com]
- 5. echemi.com [echemi.com]
- 6. danielshealth.com [danielshealth.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. hsrm.umn.edu [hsrm.umn.edu]
- 9. ethz.ch [ethz.ch]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. research.columbia.edu [research.columbia.edu]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Definitive Guide to Personal Protective Equipment for Handling 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine
As drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the potential hazards involved. This guide provides essential, field-proven safety and handling protocols for 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine, a heterocyclic compound representative of a class of molecules with significant biological activity and, consequently, potential toxicity.
The guidance herein is synthesized from safety data for the core structure, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 3680-69-1), as specific data for the methoxyphenyl derivative is not widely available. The fundamental reactive nature of the chlorinated pyrrolopyrimidine core dictates the necessary precautions. This proactive approach ensures we operate with a margin of safety, upholding our primary responsibility to protect ourselves and our colleagues.
Hazard Assessment: Understanding the "Why"
Effective personal protective equipment (PPE) selection is not a matter of routine; it is a direct response to a thorough risk assessment. The known hazards associated with the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold are significant and demand a comprehensive protection strategy.
Based on aggregated data, this class of compounds presents the following hazards:
-
Acute Toxicity: The primary danger lies in its acute toxicity if swallowed, inhaled, or in contact with skin.[1][2][3] This indicates that the compound can cause severe health effects after even a single exposure.
-
Irritation: It is a known irritant, causing serious eye irritation and skin irritation.[1][4] Direct contact can lead to inflammation, redness, and discomfort.
-
Respiratory Hazard: The compound may cause respiratory tract irritation, particularly if handled as a powder where dust can be generated and inhaled.[1][2][5]
These hazards necessitate a multi-layered PPE approach to prevent all potential routes of exposure: dermal (skin), ocular (eyes), and respiratory (inhalation).
Core PPE Requirements: Your Primary Barrier
All handling of this compound must be conducted within a certified chemical fume hood or a similar ventilated enclosure to minimize inhalation exposure. The following table summarizes the minimum PPE requirements.
| Protection Type | Specification | Rationale & Causality |
| Hand Protection | Double-gloving with nitrile gloves. Inner glove tucked under the lab coat cuff, outer glove over the cuff. | The chlorinated heterocyclic structure suggests potential for skin absorption. Double-gloving provides a critical safety buffer; in case of a tear or contamination of the outer glove, the inner glove remains protective while the outer is replaced.[1][3] |
| Eye/Face Protection | Tightly fitting chemical safety goggles with side shields.[6] A face shield should be worn over the goggles when there is a significant splash risk. | Protects against accidental splashes of solutions and airborne particles of the solid compound, preventing serious eye irritation.[1][4] Standard safety glasses are insufficient. |
| Body Protection | A buttoned, long-sleeved laboratory coat. Consider a chemically resistant apron for large-scale work or when handling significant liquid volumes. | Provides a barrier against incidental contact and small splashes.[3][6] |
| Respiratory Protection | Not typically required if all work is performed within a certified chemical fume hood. For spill cleanup outside of a hood or if dust generation is unavoidable, a full-face respirator with appropriate cartridges should be used.[6] | The primary engineering control (fume hood) is designed to prevent inhalation. Respiratory protection serves as a crucial secondary defense in emergency situations or when primary controls are breached.[1] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, step-by-step protocol is the cornerstone of laboratory safety. This operational plan covers the lifecycle of the compound within the laboratory.
Experimental Workflow Diagram
The following diagram outlines the critical decision points and safety protocols for handling this compound.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 | CID 5356682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. 4'-Chloro-4,7'-bi-7H-pyrrolo[2,3-d]pyrimidine | C12H7ClN6 | CID 15726011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
